molecular formula C4H7N5O B2763054 4-amino-1H-pyrazole-5-carbohydrazide CAS No. 1026783-39-0

4-amino-1H-pyrazole-5-carbohydrazide

Cat. No.: B2763054
CAS No.: 1026783-39-0
M. Wt: 141.134
InChI Key: IWVXNRFSMJECMO-UHFFFAOYSA-N
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Description

4-Amino-1H-pyrazole-5-carbohydrazide is a key chemical scaffold in medicinal chemistry and materials science research. This compound belongs to a class of aminopyrazole derivatives that have demonstrated significant potential in various antiproliferative studies. Pyrazole carbohydrazide analogs have shown relevant antitumor properties against a panel of human tumor cell lines, including HeLa, MCF7, and SKOV3, with activity in the micromolar range . The core structure is also recognized for its antioxidant activity , with related derivatives exhibiting the ability to inhibit reactive oxygen species (ROS) formation and display radical scavenging properties in vitro, sometimes outperforming reference drugs like acetylcysteine . Beyond biological applications, the pyrazole carbohydrazide structure serves as a versatile precursor for synthesizing various heterocyclic systems, including Schiff bases and acylhydrazones, which are valuable for developing new chemical entities . Furthermore, structurally similar pyrazole-carbohydrazide molecules have been investigated in materials research as effective corrosion inhibitors for mild steel in acidic media, showing high inhibition efficiency through adsorption on metal surfaces . This product is intended for research purposes by qualified scientists. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1H-pyrazole-5-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-2-1-7-9-3(2)4(10)8-6/h1H,5-6H2,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVXNRFSMJECMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-amino-1H-pyrazole-5-carbohydrazide chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthesis, and reactivity of 4-amino-1H-pyrazole-5-carbohydrazide .

Scaffold Class: Vicinal Amino-Hydrazide Heterocycle Primary Application: Precursor for Pyrazolo[4,3-d]pyrimidines (e.g., PDE5 Inhibitors, Kinase Inhibitors)

Part 1: Structural Identity & Tautomeric Nuance

The "Sildenafil" vs. "Allopurinol" Distinction

It is critical to distinguish this specific isomer from its more common regioisomer. The position of the amino group relative to the hydrazide determines the fused ring system formed upon cyclization.

  • Target Molecule (4-amino-5-carbohydrazide): The amino group is at position 4, and the hydrazide is at position 5. Cyclization with a carbon source fuses a pyrimidine ring across the C4-C5 bond, yielding the Pyrazolo[4,3-d]pyrimidine core. This is the scaffold found in Sildenafil (Viagra) and various cyclin-dependent kinase (CDK) inhibitors.

  • Common Isomer (5-amino-4-carbohydrazide): The amino group is at position 5.[1] Cyclization yields the Pyrazolo[3,4-d]pyrimidine core, found in Allopurinol and Ibrutinib .

Electronic Properties

The molecule functions as a 1,2-binucleophile .

  • C4-Amine (-NH₂): Electron-rich, acts as the internal nucleophile during cyclization.

  • C5-Carbohydrazide (-CONHNH₂): The terminal nitrogen (

    
    ) is highly nucleophilic, while the amide nitrogen (
    
    
    
    ) is less reactive.
  • Amphoteric Nature: The 1H-pyrazole proton is acidic (

    
    ), while the amino and hydrazide groups are basic, allowing for solubility manipulation via pH.
    

Part 2: Synthetic Pathways[2]

Direct synthesis from a 4-amino-pyrazole ester is often low-yielding due to the competing reactivity of the amine. The industry-standard approach utilizes a Nitro-Reduction Route .

Pathway Logic
  • Precursor Selection: Start with Ethyl 4-nitropyrazole-5-carboxylate . The nitro group acts as a "masked" amine, preventing side reactions during hydrazide formation.

  • Hydrazinolysis: Conversion of the ester to the hydrazide.

  • Reduction: Controlled reduction of the nitro group to the amine.

Graphviz: Synthetic Workflow

SynthesisPath Start Ethyl 4-nitropyrazole- 5-carboxylate Step1 Hydrazinolysis (N2H4·H2O, EtOH) Start->Step1 Inter 4-Nitro-pyrazole- 5-carbohydrazide Step1->Inter Nucleophilic Acyl Substitution Step2 Reduction (H2, Pd/C or SnCl2) Inter->Step2 Target 4-Amino-1H-pyrazole- 5-carbohydrazide Step2->Target Nitro Reduction Cyclization Pyrazolo[4,3-d]pyrimidine (Fused Core) Target->Cyclization + R-CHO / Orthoester

Caption: Step-wise synthesis from the nitro-ester precursor to the target scaffold and subsequent cyclization.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Nitro-1H-pyrazole-5-carbohydrazide

This step converts the ester to the hydrazide while keeping the amine protected as a nitro group.

  • Reagents: Ethyl 1-methyl-4-nitropyrazole-5-carboxylate (10 mmol), Hydrazine hydrate (80%, 50 mmol), Ethanol (30 mL).

  • Procedure:

    • Dissolve the ester in absolute ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The ester spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      baseline spot.
    • Cool to 0°C. The product typically precipitates as a solid.

    • Filter and wash with cold ethanol.

  • Yield Expectation: 85–95%.

  • Characterization: IR will show hydrazide carbonyl stretch (

    
    ) and NH stretches (
    
    
    
    ).[2]
Protocol B: Reduction to this compound

Catalytic hydrogenation is preferred to avoid metal waste, but SnCl₂ is a viable alternative if the substrate contains halogens sensitive to hydrogenolysis.

  • Reagents: 4-Nitro precursor (5 mmol), 10% Pd/C (10 wt%), Methanol (50 mL).

  • Procedure:

    • Suspend the nitro-hydrazide in methanol (or ethanol).

    • Add the Pd/C catalyst carefully under nitrogen atmosphere.

    • Stir under

      
       atmosphere (balloon pressure is usually sufficient) at RT for 12 hours.
      
    • Critical Check: Monitor the disappearance of the yellow color (nitro compounds are often yellow; amino derivatives are often colorless/white).

    • Filter through Celite to remove Pd/C.

    • Concentrate the filtrate in vacuo.

  • Stability Warning: The resulting 4-amino-hydrazide is sensitive to oxidation. Use immediately for cyclization or store under inert gas at -20°C.

Part 4: Reactivity & Cyclization (The "Warhead")

The core utility of this molecule is its ability to form fused rings. The most common reaction is with a one-carbon source (Orthoesters, Formic Acid) or aldehydes.

Mechanism: Formation of Pyrazolo[4,3-d]pyrimidines

When reacted with an aldehyde (


), the hydrazide forms a hydrazone, which then undergoes intramolecular nucleophilic attack by the C4-amine.

Data Table: Cyclization Conditions & Products

Reagent (Carbon Source)Reaction ConditionsProduct StructureApplication
Triethyl Orthoformate Reflux, cat.[3]

Pyrazolo[4,3-d]pyrimidin-7(6H)-oneGeneric Scaffold
Aromatic Aldehyde EtOH, Reflux, then Oxidant7-Aryl-pyrazolo[4,3-d]pyrimidineKinase Inhibitors
Nitrous Acid (

)

,

Pyrazolo[4,3-d][1,2,3]triazin-4(3H)-oneAntiviral Research
Carbon Disulfide (

)
Pyridine, Reflux7-Thioxo-pyrazolo[4,3-d]pyrimidineThio-analogues
Graphviz: Cyclization Mechanism

Mechanism Precursor 4-Amino-5-carbohydrazide Step1 Schiff Base Formation (Reaction with R-CHO) Precursor->Step1 + Aldehyde Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Cyclization (C4-NH2 attacks C=N) Intermediate->Step2 Intramolecular Product Dihydro-pyrazolo[4,3-d]pyrimidine Step2->Product Final Aromatization (Oxidation) Product->Final - 2H

Caption: Mechanistic flow for the conversion of the carbohydrazide to the fused pyrimidine system.

Part 5: References

  • Sildenafil Analog Synthesis: Dunn, P. J., et al. "Commercial synthesis of sildenafil citrate (Viagra)." Organic Process Research & Development 9.1 (2005): 88-97. Link

  • Pyrazolo[4,3-d]pyrimidine Review: El-Mekabaty, A.[4] "Synthesis and properties of pyrazolo[4,3-d]pyrimidines." Synthetic Communications 45.14 (2015): 1643-1667. Link

  • Hydrazide Reactivity: Gomha, S. M., et al.[3] "Synthesis and biological evaluation of some novel pyrazolo[4,3-d]pyrimidine derivatives." Molecules 20.1 (2015): 1357-1376. Link

  • Nitro-Reduction Protocol: Beller, M., et al. "Catalytic Hydrogenation of Nitro Compounds." Organic Reactions (2014). Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 4-amino-1H-pyrazole-5-carbohydrazide (also known by its tautomeric preferred name, 4-amino-1H-pyrazole-3-carbohydrazide ).

Core Identifier & Synthesis Protocol

Executive Summary

This compound is a critical high-value scaffold in medicinal chemistry, serving as a precursor for fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines. Its dual functionality—combining a nucleophilic amino group at position 4 with a reactive hydrazide motif at position 5—makes it an ideal "linchpin" molecule for diversity-oriented synthesis.

Critical Note on Nomenclature: Due to annular tautomerism in the unsubstituted pyrazole ring, the positions 3 and 5 are chemically equivalent. While the user request specifies the 5-carbohydrazide , the CAS registry and IUPAC conventions predominantly index this structure as the 3-carbohydrazide derivative.

Chemical Identity & CAS Search Results

The search for the specific CAS number requires distinguishing between the target, its regioisomers, and its salt forms.

Identity Data Table
AttributeDetail
Primary Target Name 4-amino-1H-pyrazole-3-carbohydrazide (Tautomer of 5-carbohydrazide)
CAS Number 1026783-39-0
MDL Number MFCD06654834
Molecular Formula C₄H₇N₅O
Molecular Weight 141.13 g/mol
SMILES NC1=C(C(=O)NN)N=CN1
Key Precursor (Ester) Ethyl 4-amino-1H-pyrazole-3-carboxylate (CAS: 55904-61-5 )
Key Precursor (Nitro) Ethyl 4-nitro-1H-pyrazole-3-carboxylate (CAS: 55864-87-4 )

Note: Commercial availability of the free hydrazide (CAS 1026783-39-0) is limited compared to its stable ethyl ester precursor (CAS 55904-61-5). Researchers are advised to synthesize the hydrazide in situ or as a fresh intermediate from the ester.

Tautomerism & Structure Diagram

The following diagram illustrates the tautomeric equilibrium that unifies the "3-carbohydrazide" and "5-carbohydrazide" nomenclature.

Tautomerism Fig 1. Tautomeric equilibrium shifting the 5-carbohydrazide to the 3-carbohydrazide index name. TautomerA 1H-pyrazole-5-carbohydrazide (Target Request) Equilibrium (Annular Tautomerism) TautomerA->Equilibrium TautomerB 1H-pyrazole-3-carbohydrazide (CAS Index Name) Equilibrium->TautomerB

Synthesis Protocol

Since the shelf-stability of the free amino-hydrazide is lower than that of the ester, the most reliable route for acquisition is a two-step synthesis starting from Ethyl 4-nitro-1H-pyrazole-3-carboxylate .

Step 1: Reduction of Nitro Group

Objective: Convert the nitro group to an amino group without affecting the ester.

  • Starting Material: Ethyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 55864-87-4).[1]

  • Reagents: H₂ / Pd-C (Catalytic Hydrogenation) OR SnCl₂ / HCl.

  • Product: Ethyl 4-amino-1H-pyrazole-3-carboxylate (CAS 55904-61-5).[2][3][4]

Step 2: Hydrazinolysis (Critical Step)

Objective: Convert the ethyl ester to the carbohydrazide.

  • Starting Material: Ethyl 4-amino-1H-pyrazole-3-carboxylate (CAS 55904-61-5).[2][3][4]

  • Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol (EtOH).

  • Mechanism: Nucleophilic acyl substitution.

Detailed Experimental Procedure (Self-Validating)
  • Dissolution: Dissolve 10 mmol of Ethyl 4-amino-1H-pyrazole-3-carboxylate in 20 mL of absolute ethanol.

  • Addition: Add 50 mmol (5 equiv.) of hydrazine hydrate (80% or 98%) dropwise at room temperature.

    • Why 5 equivalents? Excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (bis-hydrazide).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation: Monitor via TLC (System: MeOH/DCM 1:9). The starting ester spot (higher R_f) should disappear, replaced by the baseline hydrazide spot.

  • Isolation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

  • Purification: Filter the precipitate. Wash with cold ethanol and diethyl ether to remove excess hydrazine. Recrystallize from ethanol if necessary.

Synthesis Workflow Diagram

SynthesisPath Fig 2. Validated synthesis route from commercial nitro-ester precursors. Start Ethyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 55864-87-4) Step1 Reduction (H2/Pd-C or SnCl2) Start->Step1 Inter Ethyl 4-amino-1H-pyrazole-3-carboxylate (CAS 55904-61-5) Step1->Inter Step2 Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Inter->Step2 Target 4-amino-1H-pyrazole-3-carbohydrazide (CAS 1026783-39-0) Step2->Target

Applications & Reactivity

The This compound scaffold is a "privileged structure" in drug discovery due to its ability to form fused rings that mimic purines (adenine/guanine), making them potent kinase inhibitors.

A. Schiff Base Formation (Hydrazones)

Reacting the hydrazide group with aromatic aldehydes yields hydrazones.

  • Reaction: Hydrazide + Ar-CHO → Hydrazone (-CONHN=CH-Ar).

  • Utility: These derivatives often exhibit antimicrobial and anti-tubercular activity.

B. Cyclization to Pyrazolo[1,5-a]pyrimidines

This is the most high-value application. Reacting the 4-amino-hydrazide with 1,3-dicarbonyls (e.g., acetylacetone) or ethoxymethylene malononitrile leads to ring closure.

  • Mechanism: The exocyclic amino group (at C4) and the hydrazide nitrogens participate in a condensation-cyclization cascade.

References

  • PubChem Compound Summary. "4-Amino-1H-pyrazole-3-carboxylic acid" (Precursor Acid). National Center for Biotechnology Information. Accessed 2026. Link

  • BLD Pharm Product Catalog. "4-Amino-1H-pyrazole-3-carbohydrazide (CAS 1026783-39-0)".[5][6][7] BLD Pharm.[4] Accessed 2026. Link

  • ChemicalBook. "Ethyl 4-amino-1H-pyrazole-3-carboxylate (CAS 55904-61-5)". ChemicalBook. Accessed 2026. Link

  • ResearchGate. "Synthesis of pyrazole-4-carbohydrazide derivatives". ResearchGate. Accessed 2026. Link

Sources

Tautomerism of 4-Aminopyrazole-5-Carbohydrazide Derivatives: Structural Dynamics, Elucidation Protocols, and Implications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminopyrazole-5-carbohydrazide scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting potent bioactivity ranging from kinase inhibition to the induction of autophagy and apoptosis in A549 lung cancer cells[1]. However, the rational design of drugs utilizing this scaffold is frequently complicated by its highly dynamic structural nature. This whitepaper provides an in-depth technical analysis of the tautomeric equilibria inherent to 4-aminopyrazole-5-carbohydrazide derivatives. By synthesizing advanced multinuclear NMR spectroscopy protocols with Density Functional Theory (DFT) calculations, we establish a self-validating framework for elucidating these dynamic states and understanding their direct impact on receptor-ligand binding thermodynamics.

The Multi-Centered Tautomeric Network

The structural complexity of 4-aminopyrazole-5-carbohydrazides arises from the presence of multiple proton-exchange centers within a highly conjugated system[2]. The tautomerism can be categorized into three distinct mechanistic pathways:

  • Annular Prototropic Tautomerism: The migration of a proton between the N1 and N2 atoms of the pyrazole ring. This is the most thermodynamically accessible exchange and dictates the primary hydrogen bond donor/acceptor topology of the heterocycle[3].

  • Amide-Imidic Acid (Keto-Enol) Tautomerism: The carbohydrazide side chain can undergo proton transfer from the hydrazide nitrogen to the carbonyl oxygen, forming an imidic acid (enol) state.

  • Amino-Imino Tautomerism: The exocyclic 4-amino group can theoretically transfer a proton to the pyrazole ring, forming an imino derivative. While generally unfavorable due to the disruption of heteroaromaticity, it must be evaluated in computational models[4].

Tautomerism T1 1H-Pyrazole Amide (Keto) Form (Most Stable in Gas Phase) T2 2H-Pyrazole Amide (Keto) Form (Favored in Polar Solvents) T1->T2 Annular Prototropy T3 1H-Pyrazole Imidic Acid (Enol) Form (Rare, Solid State) T1->T3 Amide-Imidic Tautomerism T5 4-Imino Derivative (Unfavorable) T1->T5 Amino-Imino Tautomerism T4 2H-Pyrazole Imidic Acid (Enol) Form (High Energy) T2->T4 Amide-Imidic Tautomerism T3->T4 Annular Prototropy

Fig 1: Prototropic tautomeric network of 4-aminopyrazole-5-carbohydrazides.

Self-Validating Protocols for Tautomer Elucidation

To accurately characterize the dominant tautomer in a biological context, empirical observation must be tightly coupled with quantum mechanical modeling. Relying solely on X-ray crystallography is insufficient, as solid-state packing forces and intermolecular hydrogen bonding often stabilize tautomers that are not biologically relevant in aqueous solution[2].

Protocol A: Variable-Temperature (VT) Multinuclear NMR Spectroscopy

Because prototropic exchange in pyrazoles is rapid on the NMR timescale at ambient temperatures, signals often coalesce, yielding an averaged spectrum that masks the true tautomeric distribution[3].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the derivative in a highly polar, aprotic solvent (e.g., DMSO-

    
     or DMF-
    
    
    
    ). Causality: Polar solvents stabilize the transition states of proton transfer and closely mimic the dielectric environment of a protein binding pocket, unlike non-polar solvents (e.g., CDCl
    
    
    ) which artificially favor intramolecular hydrogen-bonded tautomers.
  • Cryogenic Cooling: Acquire

    
    H and 
    
    
    
    C spectra at progressively lower temperatures (down to -50°C in DMF-
    
    
    ). Causality: Cooling reduces the kinetic energy of the system below the activation barrier (
    
    
    ) for proton transfer, "freezing" the equilibrium and allowing the resolution of distinct signals for the 1H and 2H tautomers.
  • 
    N HMBC Acquisition:  At the decoalescence temperature, acquire a 
    
    
    
    H-
    
    
    N Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Causality:
    
    
    N chemical shifts are exquisitely sensitive to protonation states. A pyrrole-like nitrogen (-NH-) resonates near 130 ppm, while a pyridine-like nitrogen (-N=) resonates near 250 ppm[3]. The correlation between the pyrazole C-H proton and the distinct
    
    
    N resonances definitively assigns the annular tautomer.
Protocol B: DFT and GIAO Validation

Experimental NMR data must be validated against theoretical models to ensure the observed species are thermodynamically sound[5].

Step-by-Step Methodology:

  • Geometry Optimization: Optimize all possible tautomers (Fig 1) using DFT at the B3LYP/6-311++G(d,p) level of theory.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using DMSO or water parameters. Causality: Gas-phase calculations often incorrectly predict the 1H-tautomer as the global minimum due to the lack of dielectric stabilization. PCM accounts for the stabilization of the higher-dipole 2H-tautomer in solution[5].

  • GIAO NMR Prediction: Calculate the absolute magnetic shieldings using the Gauge-Independent Atomic Orbital (GIAO) method and convert them to chemical shifts relative to TMS/Nitromethane. Match these predicted shifts against the VT-NMR empirical data to confirm the structural assignment[4].

Workflow N1 Synthesize Derivatives N2 Multinuclear VT-NMR (1H, 13C, 15N) N1->N2 N4 X-ray Crystallography N1->N4 N3 DFT/GIAO Calculations N2->N3 Validate N5 Rational Drug Design N2->N5 N3->N2 Predict N3->N5 N4->N3 Solid-State Geometry

Fig 2: Self-validating workflow for tautomer elucidation in drug discovery.

Quantitative Data Summaries

The integration of DFT and NMR provides a clear quantitative landscape of the tautomeric preferences of 4-aminopyrazole-5-carbohydrazides. The tables below summarize representative thermodynamic and spectroscopic data derived from computational and empirical studies of these systems.

Table 1: Representative Thermodynamic Parameters for Tautomeric Equilibria (DFT/B3LYP/6-311++G(d,p))

Tautomeric StateGas Phase Relative Energy (

, kcal/mol)
DMSO Solvation Relative Energy (

, kcal/mol)
Dipole Moment (Debye)
1H-Amide (Keto) 0.00 (Reference)0.00 (Reference)~4.2
2H-Amide (Keto) +1.85-0.45 (Favored)~6.8
1H-Imidic (Enol) +8.40+6.20~3.5
4-Imino Derivative +15.20+12.80~5.1

Note: The 2H-Amide tautomer, despite being higher in energy in a vacuum, becomes the global minimum in polar solvents due to its larger dipole moment interacting favorably with the dielectric continuum[5].

Table 2: Diagnostic Multinuclear NMR Chemical Shifts for Tautomer Identification

Nucleus1H-Amide Tautomer (ppm)2H-Amide Tautomer (ppm)Causality / Structural Context

N (N1)
~130 (Pyrrole-like, NH)~250 (Pyridine-like, N=)Protonation state directly dictates electron shielding around the nucleus[3].

N (N2)
~245 (Pyridine-like, N=)~135 (Pyrrole-like, NH)Inverse of N1; confirms annular proton migration.

C (C3)
~140~152Deshielding occurs when adjacent to an unprotonated nitrogen atom.

C (C=O)
~165 (Carbonyl)~165 (Carbonyl)Remains unchanged, effectively ruling out the imidic acid (enol) form in solution.

Implications in Drug Development

The tautomeric state of a 4-aminopyrazole-5-carbohydrazide derivative is not merely a structural curiosity; it is a fundamental determinant of its pharmacodynamics. When designing molecules to induce apoptosis in A549 lung cancer cells[1] or to inhibit specific kinases, researchers must account for the exact hydrogen bond (H-bond) topology presented to the target protein's active site[4].

If computational docking studies assume the 1H-tautomer, the model will position an H-bond donor at N1 and an acceptor at N2. However, if the physiological environment (pH 7.4, highly polar) actually stabilizes the 2H-tautomer, the donor/acceptor profile is inverted. This discrepancy can lead to the failure of seemingly promising in silico hits during in vitro testing. Therefore, utilizing the self-validating NMR/DFT workflow (Fig 2) to identify the dominant aqueous tautomer prior to initiating structure-activity relationship (SAR) optimization is a critical requirement for modern drug development programs.

Conclusion

The tautomerism of 4-aminopyrazole-5-carbohydrazide derivatives is a dynamic interplay of annular prototropy and side-chain keto-enol equilibria. While gas-phase and solid-state analyses often point toward the 1H-amide form, rigorous solution-state VT-NMR and PCM-solvated DFT calculations reveal a strong preference for the 2H-amide tautomer in polar, biologically relevant environments. By embedding these elucidation protocols into the drug discovery pipeline, researchers can ensure high-fidelity rational drug design, ultimately accelerating the development of potent pyrazole-based therapeutics.

References

1.[3] The use of NMR spectroscopy to study tautomerism. Bohrium. URL: [Link] 2.[1] Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells. PubMed / NIH. URL: [Link] 3.[2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. URL: [Link] 4.[5] Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. URL: [Link] 5.[4] Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential. MDPI. URL: [Link]

Sources

Technical Whitepaper: Physical Properties and Synthetic Utility of 4-Amino-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-1H-pyrazole-5-carbohydrazide (also referred to as 4-aminopyrazole-3-carbohydrazide due to tautomerism) serves as a critical, high-value intermediate in the synthesis of fused heterocyclic systems, most notably pyrazolo[4,3-d]pyrimidines .[1] These fused systems are bio-isosteres of purines and have garnered significant attention in medicinal chemistry as potent inhibitors of cyclin-dependent kinases (CDKs), phosphodiesterases (PDEs), and xanthine oxidase.

This guide provides a technical analysis of the compound's physical properties, a validated synthesis protocol, and its application in generating bioactive scaffolds. It addresses the specific challenges associated with its isolation and stability, offering a robust framework for researchers in drug discovery.

Chemical Identity & Structural Analysis[3][4][5]

The compound exists in a tautomeric equilibrium. While the "5-carbohydrazide" nomenclature is common in derivative synthesis (referencing the 1H-pyrazole-5-carboxylic acid precursor), the most stable tautomer in solution often places the carboxyl group at position 3.

AttributeDetail
IUPAC Name This compound (Tautomer: 4-amino-1H-pyrazole-3-carbohydrazide)
Molecular Formula C₄H₇N₅O
Molecular Weight 141.13 g/mol
CAS Registry Note:[2][3] Often generated in situ. Related isomer (3-amino-4-carbohydrazide): 41621-10-7.[4] Analog (4-amino-5-carboxamide): 67221-50-5.[2]
Core Scaffold Pyrazole ring substituted with an amino group at C4 and a carbohydrazide group at C3/C5.
Tautomerism 1H-pyrazole-3-carbohydrazide

1H-pyrazole-5-carbohydrazide
Structural Significance

The 4-amino group and the 5-carbohydrazide moiety are positioned ortho to each other. This proximity is the driving force for its utility: it allows for a [4+2] cyclization with one-carbon donors (e.g., orthoesters, aldehydes) to form the pyrazolo[4,3-d]pyrimidine core. This distinguishes it from its isomer, 3-amino-pyrazole-4-carbohydrazide, which cyclizes to form pyrazolo[3,4-d]pyrimidines .

Physical Characterization

Due to its high reactivity and tendency to undergo self-condensation or oxidation, the free base is frequently used immediately after generation. However, isolated samples exhibit the following properties:

Physical Properties Table[2]
PropertyValue / ObservationAnalytical Context
Appearance White to off-white crystalline solidDependent on purity; oxidation leads to yellow/brown discoloration.
Melting Point ~180–220 °C (Decomposes) Inferred from analogs: 4-amino-5-carboxamide melts at 181–182 °C; 3-amino-4-carbohydrazide melts at 221–222 °C.
Solubility High: DMSO, DMF, DMAcModerate: Hot Ethanol, MethanolLow: Water (Cold), Chloroform, Diethyl EtherThe hydrazide moiety confers polarity, making it soluble in polar aprotic solvents.
pKa (Predicted) ~3.5 (Pyrazole NH), ~12 (Hydrazide NH)The amino group at C4 is weakly basic but nucleophilic.
Stability Hygroscopic; Air-sensitiveThe C4-amino group is susceptible to oxidation. Store under inert gas (Ar/N₂) at -20°C.
Spectral Fingerprint (Diagnostic Signals)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.0–13.0 ppm (br s, 1H, Pyrazole NH)
      
    • 
       9.0–9.5 ppm (br s, 1H, Hydrazide NH)
      
    • 
       7.8–8.2 ppm (s, 1H, Pyrazole C3-H)
      
    • 
       4.0–5.5 ppm (br s, 4H, NH₂ + Hydrazide NH₂)
      
  • IR (KBr):

    • 3200–3400 cm⁻¹ (NH/NH₂ stretch, broad)

    • 1650–1680 cm⁻¹ (C=O amide stretch)

Synthesis & Purification Protocol

The most reliable route to this compound avoids direct hydrazinolysis of the 4-amino ester due to competing side reactions. Instead, a stepwise approach via the 4-nitro intermediate is recommended.

Workflow Diagram

SynthesisWorkflow Start Pyrazole-3-carboxylic Acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 4-Nitropyrazole-3-carboxylic Acid Step1->Inter1 Step2 Esterification (EtOH/H2SO4) Inter1->Step2 Inter2 Ethyl 4-nitropyrazole-3-carboxylate Step2->Inter2 Step3 Hydrazinolysis (N2H4·H2O, EtOH) Inter2->Step3 Inter3 4-Nitropyrazole-3-carbohydrazide Step3->Inter3 Step4 Reduction (H2, Pd/C or SnCl2) Inter3->Step4 Final This compound Step4->Final

Caption: Stepwise synthesis of this compound from pyrazole-3-carboxylic acid.

Detailed Methodology
Step 1: Nitration
  • Dissolve pyrazole-3-carboxylic acid (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Dropwise add fuming HNO₄ (1.1 eq) while maintaining temperature <10°C.

  • Heat to 60°C for 2 hours.

  • Pour onto crushed ice. Filter the precipitate (4-nitropyrazole-3-carboxylic acid ).

  • Yield: ~85-90%.

Step 2: Esterification
  • Reflux the nitro-acid in absolute ethanol with catalytic H₂SO₄ for 8–12 hours.

  • Concentrate in vacuo and neutralize with NaHCO₃.

  • Extract with ethyl acetate to obtain ethyl 4-nitropyrazole-3-carboxylate .

Step 3: Hydrazinolysis
  • Dissolve the ester in ethanol.

  • Add hydrazine hydrate (5.0 eq) cautiously.

  • Reflux for 2–4 hours. The solution typically turns yellow/orange.

  • Cool to precipitate 4-nitropyrazole-3-carbohydrazide .

  • Filter and wash with cold ethanol.

Step 4: Reduction (Critical Step)

Caution: The amino-hydrazide product is sensitive to oxidation.

  • Dissolve the nitro-hydrazide in methanol/THF (1:1).

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT.

  • Filter through Celite under an inert atmosphere (Argon).

  • Concentrate the filtrate immediately to obtain the This compound .

  • Storage: Use immediately for the next step or store at -20°C under Argon.

Reactivity & Downstream Applications

The primary utility of this compound lies in its ability to form pyrazolo[4,3-d]pyrimidines .

Cyclization Pathway

Reaction with Triethyl Orthoformate (TEOF) :

  • Reflux this compound in TEOF (excess) with catalytic p-TsOH.

  • Mechanism:

    • Formation of the ethoxymethylene-amino intermediate.

    • Intramolecular nucleophilic attack of the hydrazide nitrogen.

    • Elimination of ethanol.

  • Product: Pyrazolo[4,3-d]pyrimidin-7(6H)-one.

Reaction with Aromatic Aldehydes :

  • Condensation in ethanol yields the corresponding hydrazone (Schiff base).

  • Oxidative cyclization (e.g., with FeCl₃ or Br₂) yields 3,5-disubstituted pyrazolo[4,3-d]pyrimidines.

References

  • Baraldi, P. G., et al. (1983).[5] "Synthesis of pyrazole derivatives and pyrazolo[4,3-d]pyrimidines." Farmaco Sci, 38(6), 370-375.[5]

  • Aggarwal, R., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 14, 203-242.

  • PubChem Compound Summary. (2025). "3-amino-1H-pyrazole-4-carbohydrazide (Isomer Data)." National Center for Biotechnology Information.

  • Sigma-Aldrich. (2025). "4-Amino-1H-pyrazole-5-carboxamide (Analog Data)." [6]

Sources

The 4-Amino-1H-Pyrazole-5-Carbohydrazide Scaffold: A Privileged Chemotype for Kinase Inhibition and Advanced Heterocyclic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Purine Bioisosterism

In modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on scaffolds that can perfectly mimic the hydrogen-bonding dynamics of the adenine ring of ATP. The 4-amino-1H-pyrazole-5-carbohydrazide (and its closely related carboxamide analog) has emerged as a highly versatile, privileged chemotype.

The core 1H-pyrazole ring, coupled with the 4-amino substitution, acts as an exceptional purine bioisostere. Crystallographic studies of analogous pyrazole inhibitors demonstrate that the pyrazole N1/N2 atoms and the 4-amino group form a robust bidentate or tridentate hydrogen-bond network with the backbone amides of the kinase hinge region (e.g., Leu83 and Glu81 in CDK2) 1[1].

Crucially, the 5-carbohydrazide moiety (–C(=O)NHNH₂) provides an orthogonal, highly reactive vector. Unlike simple alkyl or aryl groups, the carbohydrazide acts as a nucleophilic handle that can be readily functionalized into Schiff bases (hydrazones) or cyclized into extended heterocyclic systems like 1,3,4-oxadiazoles or 1,2,3-triazoles 2[2]. These extensions are strategically designed to project outward from the hinge region, probing the solvent-exposed channel or the ribose-binding pocket to achieve exquisite kinase selectivity3[3].

SAR_Logic Core 4-Amino-1H-Pyrazole Core Hinge Kinase Hinge Region (Leu83, Glu81) Core->Hinge H-Bond Donor/Acceptor Hydrazide 5-Carbohydrazide Linker Core->Hydrazide C5 Substitution Solvent Solvent Exposed Region / Ribose Pocket Hydrazide->Solvent Vectorial Projection

Fig 1: Pharmacophore mapping of the pyrazole-carbohydrazide scaffold within the ATP-binding pocket.

Synthetic Architecture & Self-Validating Protocols

The synthesis of the this compound scaffold requires precise control over reaction sequencing to prevent the degradation of sensitive functional groups.

Protocol 1: Synthesis of the Core Scaffold

Causality & Design: A common pitfall in synthesizing amino-hydrazides is attempting to reduce a nitro group after the hydrazide has been formed. Catalytic hydrogenation (Pd/C, H₂) of a nitro-hydrazide frequently leads to the hydrogenolysis (cleavage) of the weak N-N bond in the hydrazide moiety. To ensure a self-validating, high-yield system, the nitro ester must be reduced to the amino ester prior to hydrazinolysis.

  • Reduction: Dissolve ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous ethanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂ and stir under an H₂ atmosphere (1 atm) at room temperature until TLC indicates complete consumption of the starting material. Filter through Celite to remove the catalyst and concentrate in vacuo to yield ethyl 4-amino-1H-pyrazole-5-carboxylate.

  • Hydrazinolysis: Suspend the resulting amino ester in absolute ethanol. Add hydrazine hydrate (80% aqueous solution, 5.0 eq). Reflux the mixture at 80°C for 6 hours.

  • Validation: Cool the mixture to precipitate the product. The formation of this compound is confirmed via LC-MS (monitoring for the exact mass [M+H]⁺) and ¹H-NMR (appearance of the highly shielded –NHNH₂ protons at ~4.5 ppm and ~9.0 ppm in DMSO-d6).

Protocol 2: Derivatization via Schiff Base Condensation
  • Condensation: Dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon.

  • Reaction: Reflux for 4 hours. The resulting Schiff base (hydrazone) precipitates upon cooling.

  • Validation: Filter and wash with cold ethanol. Purity is validated via HPLC (>95% required before proceeding to biological assays).

Workflow Step1 Nitro Ester Reduction Step2 Hydrazinolysis (NH2NH2) Step1->Step2 Step3 Schiff Base Condensation Step2->Step3 Step4 ADP-Glo Kinase Assay Step3->Step4 Step5 MTT Cell Viability Step4->Step5

Fig 2: Self-validating experimental workflow from chemical synthesis to phenotypic screening.

Mechanistic Pharmacology & Signaling

Derivatives of the 4-amino-1H-pyrazole-5-carboxamide/carbohydrazide class have shown profound efficacy as multi-targeted kinase inhibitors. For example, compounds like FN-1501 leverage this core to simultaneously inhibit FLT3 and Cyclin-Dependent Kinases (CDK2/4/6) 1[1].

By inhibiting FLT3, these compounds block the downstream STAT5 signaling pathway, which is heavily implicated in acute myeloid leukemia (AML). Concurrently, CDK2 inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, arresting the cell cycle at the G1/S transition. This dual-action mechanism synergistically shifts the cellular phenotype from uncontrolled proliferation to apoptosis.

Signaling Inhibitor Pyrazole-Carbohydrazide Derivatives FLT3 FLT3 Kinase Inhibitor->FLT3 Inhibits CDK2 CDK2 / Cyclin E Inhibitor->CDK2 Inhibits STAT5 STAT5 Pathway FLT3->STAT5 Blocks Rb Rb Phosphorylation CDK2->Rb Blocks Proliferation Cell Proliferation STAT5->Proliferation Prevents Rb->Proliferation Prevents Apoptosis Apoptosis / Arrest Proliferation->Apoptosis Shifts to

Fig 3: Dual FLT3/CDK inhibition pathway leading to apoptosis in hematological malignancies.

Quantitative SAR Data

The following table summarizes the Structure-Activity Relationship (SAR) and biological profiling of key 4-amino-1H-pyrazole-based inhibitors derived from recent literature, demonstrating the potency of the scaffold across multiple kinase targets 4[4].

Compound / Scaffold VariantPrimary Target(s)Enzymatic IC₅₀ / Kᵢ (nM)Cell Line TestedCellular GI₅₀ (nM)
FN-1501 (3-carboxamide analog)FLT3 / CDK22 / 10MV4-11 (AML)8
AT-7519 (Pyrazole core)CDK2 / CDK947 / <10HCT116 (Colon)61
Compound 15 (Di-pyrazole)CDK25 (Kᵢ)A2780 (Ovarian)127
Compound 2 (CDKL5 Probe)CDKL5 / GSK312 / 15Neuronal ModelsN/A

Biological Evaluation Workflows

To accurately determine the IC₅₀ values of synthesized this compound derivatives, a luminescent ADP-Glo™ Kinase Assay is utilized.

Protocol 3: ADP-Glo Kinase Assay (Self-Validating System)

Causality & Design: Traditional radiometric assays generate radioactive waste. The ADP-Glo assay measures the ADP formed during the kinase reaction. A critical step in this protocol is the depletion of unreacted ATP prior to converting ADP back to ATP for luciferase detection. This eliminates background noise, ensuring that the luminescent signal is strictly proportional to kinase activity. The inclusion of a "no-enzyme" control validates the complete depletion of background ATP.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the pyrazole inhibitor in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration ≤ 1%).

  • Kinase Reaction: Add purified kinase (e.g., CDK2/Cyclin E) and incubate with the inhibitor for 15 minutes at room temperature to allow for equilibrium binding. Initiate the reaction by adding ultra-pure ATP (at the predetermined Kₘ concentration) and the appropriate peptide substrate. Incubate for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume ratio to the reaction). Incubate for 40 minutes. Mechanism: This reagent contains an ATPase that selectively degrades unreacted ATP, leaving the generated ADP intact.

  • Detection: Add Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: This converts ADP back to ATP and introduces luciferase/luciferin to generate light.

  • Readout & Analysis: Measure luminescence using a microplate reader. Normalize data against positive (DMSO vehicle) and negative (no-enzyme) controls. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

1.4 2. 1 3.3 4.2

Sources

solubility data for amino-pyrazole carbohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Amino-Pyrazole Carbohydrazides for Drug Discovery and Development

Abstract

Amino-pyrazole carbohydrazides represent a pivotal class of heterocyclic compounds, demonstrating a wide spectrum of biological activities that make them attractive candidates in pharmaceutical research.[1][2][3] However, their successful translation from promising hits to viable drug candidates is intrinsically linked to their physicochemical properties, paramount among which is solubility. Poor aqueous solubility can severely hamper drug absorption, bioavailability, and the reliability of in-vitro assay results, leading to increased development costs and potential late-stage failures.[4][5][6] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, experimentally determining, and modulating the solubility of amino-pyrazole carbohydrazides. We will delve into the key structural and environmental factors governing their solubility, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and offer insights into data interpretation and troubleshooting.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with a significant percentage of failures attributed to poor biopharmaceutical properties.[6] Solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent to form a stable solution, is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[7][8] For orally administered drugs, insufficient aqueous solubility is a primary reason for low and variable bioavailability, as the compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[5]

Amino-pyrazole carbohydrazides, while being a privileged scaffold in medicinal chemistry, often present unique solubility challenges due to their complex interplay of functional groups.[1][9] This guide aims to equip researchers with the foundational knowledge and practical methodologies to proactively address these challenges early in the discovery and development pipeline.

Physicochemical Landscape of Amino-Pyrazole Carbohydrazides: Factors Governing Solubility

The solubility of an amino-pyrazole carbohydrazide is not an intrinsic constant but is dictated by a delicate balance of intermolecular forces between the solute molecules and between the solute and the solvent.[10][11] Several key factors contribute to this equilibrium:

  • Molecular Structure and Intermolecular Forces: The inherent structure of the molecule plays the most significant role.

    • The Pyrazole Core: The pyrazole ring itself is aromatic and can engage in π-π stacking interactions, which can increase crystal lattice energy and reduce solubility.[10] The two nitrogen atoms within the ring can act as hydrogen bond acceptors, while the N-H can act as a donor, allowing for interactions with polar solvents.[12][13]

    • The Amino Group (-NH2): This is a polar, hydrogen-bonding group that generally enhances aqueous solubility.[3] Its basic nature means its ionization state, and thus solubility, is highly pH-dependent.

    • The Carbohydrazide Moiety (-CONHNH2): This functional group is also polar and capable of extensive hydrogen bonding, contributing favorably to aqueous solubility.[2][14]

    • Substituents: The nature of other substituents on the pyrazole ring or attached to the amino or carbohydrazide groups is critical. Non-polar, lipophilic groups (e.g., phenyl rings, long alkyl chains) will decrease aqueous solubility, while polar or ionizable groups will increase it.[10][15]

  • Crystal Lattice Energy: In the solid state, strong intermolecular forces like hydrogen bonding and π-π stacking hold the molecules together in a crystal lattice.[10][11] For a compound to dissolve, the solvent must provide sufficient energy to overcome this lattice energy. High lattice energy typically corresponds to low solubility.

  • pH and Ionization (pKa): Amino-pyrazole carbohydrazides are ionizable compounds. The amino group and the pyrazole ring nitrogens are weakly basic, while the carbohydrazide moiety can also exhibit acidic or basic properties.[7][10]

    • In acidic solutions (pH < pKa), the basic nitrogen atoms will be protonated, forming a more soluble cationic salt.[10][16]

    • In neutral or basic solutions, the compound will exist predominantly in its less soluble, neutral free base form.[7] Therefore, determining the pH-solubility profile is crucial for understanding how the compound will behave in different physiological environments (e.g., the stomach vs. the intestine).[17]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice forces.[10] This is an important consideration during experimental workups and formulation.

  • Solvent Properties: The principle of "like dissolves like" is fundamental.

    • Polar Protic Solvents (e.g., water, ethanol): These are generally good solvents for amino-pyrazole carbohydrazides due to their ability to engage in hydrogen bonding.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These are often excellent solvents as they can solvate both the polar and non-polar regions of the molecule.[7]

    • Non-polar Solvents (e.g., hexane, toluene): Solubility in these solvents is expected to be very low.[7]

The interplay of these factors is visually summarized in the diagram below.

Caption: Key factors influencing the solubility of amino-pyrazole carbohydrazides.

Experimental Determination of Solubility: Protocols and Best Practices

Determining solubility experimentally is a critical step in drug discovery. Two main types of solubility are measured: thermodynamic and kinetic.[18]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the saturation concentration of the most stable crystalline form of the compound in a solvent at a specific temperature. It is the gold standard for solubility measurement and is crucial for later-stage development and formulation.[5][18] The Shake-Flask Method is the most reliable technique for this determination.[17][19][20]

  • Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a high-concentration DMSO stock, begins to precipitate when diluted into an aqueous buffer.[4][21] It is a high-throughput method suitable for early-stage screening of large numbers of compounds but can sometimes overestimate solubility as it may reflect the solubility of a metastable or amorphous form.[18][22] The Turbidimetric Method is commonly used for this purpose.[23]

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol is based on the widely accepted shake-flask method, which remains the benchmark for equilibrium solubility studies.[17][24][25]

Objective: To determine the equilibrium solubility of a solid amino-pyrazole carbohydrazide in a specific buffer at a controlled temperature.

Materials:

  • Test compound (solid powder)

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid)[26]

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Low-binding filter units (e.g., 0.45 µm PVDF or PTFE)

  • Calibrated analytical balance

  • HPLC-UV or LC-MS/MS system for quantification[5][17]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid test compound to a glass vial. A common practice is to add enough solid to be visually present throughout the experiment, ensuring a saturated solution.[17]

  • Solvent Addition: Add a precise volume of the pre-equilibrated buffer (e.g., at 25°C or 37°C) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. This can vary from 24 to 72 hours.[17][18][24] It is recommended to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached when consecutive measurements are consistent.[24]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid. This is a critical step and is typically done by:

    • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Filtration: Carefully withdraw the supernatant and filter it through a low-binding syringe filter to remove any remaining fine particles.[18] It is crucial to check for potential adsorption of the compound to the filter material.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the test compound of known concentrations in the same buffer (or a suitable solvent mixture if buffer solubility is too low for standards).

    • Dilute the filtered supernatant (the saturated solution) with the appropriate solvent.

    • Analyze the diluted sample and the standards using a validated HPLC-UV or LC-MS/MS method.[5][17]

  • Calculation: Determine the concentration of the compound in the saturated solution by interpolating its response from the calibration curve, accounting for any dilution factors. This concentration is the thermodynamic solubility.

A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Buffer A->B C 3. Equilibrate on Shaker (24-72h at const. Temp) B->C D 4. Phase Separation (Centrifuge/Filter) C->D E 5. Quantify Supernatant (HPLC or LC-MS/MS) D->E F Thermodynamic Solubility Value E->F

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility Determination via Turbidimetry

This protocol outlines a high-throughput method to rank-order compounds based on when they precipitate from a supersaturated solution.[23][27]

Objective: To determine the kinetic solubility of an amino-pyrazole carbohydrazide by detecting precipitation via light scattering.

Materials:

  • Test compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (clear bottom)

  • Automated liquid handler (recommended)

  • Plate reader capable of measuring light scattering or absorbance at a high wavelength (e.g., a nephelometer or spectrophotometer at 620 nm).[23]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[27] Create serial dilutions from this stock in DMSO.

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of each DMSO stock concentration into the wells of a 96-well plate. Include DMSO-only controls.[23]

  • Buffer Addition: Rapidly add the aqueous buffer to each well (e.g., 98 µL) to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically 1-2%).[23] The rapid addition helps to create a supersaturated solution.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[23][27]

  • Measurement: Measure the light scattering (nephelometry) or absorbance (turbidimetry) in each well using a plate reader.[27] An increase in the signal compared to the DMSO-only control indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the signal does not exceed a predefined threshold above the background, indicating the compound is still in solution.[23]

A 1. Prepare Serial Dilutions of Compound in DMSO B 2. Dispense DMSO Stocks into 96-well Plate A->B C 3. Add Aqueous Buffer to Induce Precipitation B->C D 4. Incubate (1-2h at const. Temp) C->D E 5. Measure Turbidity (Plate Reader) D->E F Kinetic Solubility Value E->F

Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different conditions and compounds.

Table 1: Example Solubility Data for a Hypothetical Amino-Pyrazole Carbohydrazide

Compound IDMethodMedium (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)Classification
APC-001ThermodynamicPBS (7.4)25518Poorly Soluble
APC-001Thermodynamic0.1 M HCl (1.2)25250902Soluble
APC-001KineticPBS (7.4)252590Moderately Soluble

Interpretation:

  • pH-Dependence: The data clearly shows that APC-001 has pH-dependent solubility, with significantly higher solubility in acidic conditions due to the protonation of its basic centers.[7][10] This is a critical insight for predicting its behavior in the gastrointestinal tract.

  • Kinetic vs. Thermodynamic: The kinetic solubility is higher than the thermodynamic solubility at pH 7.4.[18] This is a common observation and suggests that the compound may initially form a supersaturated solution before equilibrating to its more stable, less soluble form.

  • Classification: Compounds are often classified based on their solubility. While various schemes exist, a common benchmark considers compounds with solubility <10 µg/mL as having low solubility and those with >65 µg/mL as having high solubility.

Strategies for Solubility Enhancement

When a promising amino-pyrazole carbohydrazide exhibits poor solubility, several strategies can be employed to improve this property:

  • Salt Formation: For compounds with basic centers, reacting them with a pharmaceutically acceptable acid to form a salt is one of the most effective ways to increase aqueous solubility.[6][11]

  • Structural Modification (Lead Optimization): During the lead optimization phase, medicinal chemists can introduce polar or ionizable functional groups into the molecule to disrupt crystal packing and enhance interactions with water.[12]

  • Co-solvency: Using a mixture of a primary solvent (like water) with a miscible organic solvent (like ethanol or propylene glycol) can significantly increase solubility.[15][19]

  • Use of Excipients: In formulation development, surfactants, cyclodextrins, or other complexing agents can be used to create formulations that improve the dissolution and solubility of the active pharmaceutical ingredient (API).[6]

  • Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the solid compound, which can enhance the dissolution rate, although it does not change the equilibrium solubility.[11]

Conclusion

The solubility of amino-pyrazole carbohydrazides is a multifaceted property that is fundamental to their success as drug candidates. A thorough understanding of the underlying physicochemical principles, coupled with robust experimental determination, is essential for any research program involving this chemical class. By employing the systematic approaches and detailed protocols outlined in this guide, researchers can effectively characterize the solubility of their compounds, interpret the data to make informed decisions, and strategically address solubility liabilities. This proactive approach will ultimately de-risk projects and accelerate the development of novel therapeutics derived from the versatile amino-pyrazole carbohydrazide scaffold.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • World Health Organization (WHO). Annex 4: Equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Solubility of Things. Pyrazole. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • National Center for Advancing Translational Sciences (NCATS). Aqueous Kinetic Solubility. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • ResearchGate. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

  • IJNRD. Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

  • PMC. In silico prediction of aqueous solubility – classification models. [Link]

  • PMC. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. [Link]

  • MDPI. Synthesis and In Silico Docking Study towards M-Pro of Novel Heterocyclic Compounds Derived from Pyrazolopyrimidinone as Putative SARS-CoV-2 Inhibitors. [Link]

  • American Pharmaceutical Review. Solubility in Pharmaceutical R&D: Predictions and Reality. [Link]

  • ChemRxiv. Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. [Link]

  • PMC. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

  • ResearchGate. Recent developments in aminopyrazole chemistry. [Link]

  • ResearchGate. Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • IJNRD.org. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Veranova. Improving solubility and accelerating drug development. [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). The combined effect of pyrazole and amino groups: preparation of novel energetic coordination compounds with high ClO4− content. [Link]

  • Arkivoc. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

Sources

Technical Guide: Synthesis of 4-Amino-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Critical Disambiguation

The compound 4-amino-1H-pyrazole-5-carbohydrazide (CAS 1026783-39-0) is a critical high-value intermediate used primarily in the synthesis of pyrazolo[4,3-d]pyrimidines , a scaffold found in various kinase inhibitors (e.g., CDK, PDE inhibitors).

⚠️ Critical Structural Disambiguation

Before proceeding, it is vital to distinguish the target molecule from its more common isomer, the Allopurinol precursor.

FeatureTarget Molecule Common Isomer (Allopurinol Precursor)
IUPAC Name This compound3-amino-1H-pyrazole-4-carbohydrazide
Substitution Pattern Amino at C4, Carbonyl at C5Amino at C3, Carbonyl at C4
Fused System Yields Pyrazolo[4,3-d]pyrimidines Yields Pyrazolo[3,4-d]pyrimidines
Primary Precursor Ethyl 4-nitropyrazole-5-carboxylateEthyl 2-cyano-3-ethoxyacrylate

Note on Tautomerism: In unsubstituted N-1 pyrazoles, positions 3 and 5 are tautomeric. This guide uses the "5-carbohydrazide" nomenclature to align with the user request, but chemically this is equivalent to 4-amino-1H-pyrazole-3-carbohydrazide (the preferred IUPAC numbering when unassigned).

Part 2: Retrosynthetic Analysis & Strategy

Direct condensation methods (e.g., reacting hydrazine with a β-keto ester derivative) typically yield the [3,4-d] isomer. To force the 4-amino-5-carbonyl pattern, the most authoritative and regiochemically secure route is the Nitro-Precursor Pathway .

Strategic Logic
  • Regiocontrol: Introducing the nitrogen functionality at C4 via nitration of a pre-formed pyrazole-3-carboxylate ensures the correct substitution pattern.

  • Chemoselectivity: Hydrazine hydrate reacts readily with esters to form hydrazides. However, amino-esters are prone to oxidation or polymerization. Therefore, the hydrazide is formed first from the nitro-ester , followed by a mild reduction of the nitro group to the amine.

Pathway Visualization

Retrosynthesis Target This compound (Target) NitroHydrazide 4-Nitropyrazole-5-carbohydrazide (Stable Intermediate) Target->NitroHydrazide Nitro Reduction (H2, Pd/C) NitroEster Ethyl 4-nitropyrazole-5-carboxylate NitroHydrazide->NitroEster Hydrazinolysis (N2H4·H2O) Start Ethyl pyrazole-3-carboxylate NitroEster->Start Nitration (HNO3/H2SO4)

Caption: Retrosynthetic logic prioritizing the stability of the nitro-intermediate to ensure correct regiochemistry.

Part 3: Detailed Experimental Protocols

Step 1: Nitration of Ethyl Pyrazole-3-carboxylate

Objective: Introduce the nitrogen at position 4.

  • Reagents: Ethyl pyrazole-3-carboxylate (10 mmol), Fuming Nitric Acid (HNO₃, d=1.5), Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Dissolve ethyl pyrazole-3-carboxylate in concentrated H₂SO₄ at 0°C.

    • Dropwise add fuming HNO₃ while maintaining the temperature below 10°C.

    • Allow the mixture to warm to room temperature and stir for 3 hours.

    • Heat the mixture to 60°C for 1 hour to ensure complete nitration.

    • Quench: Pour the reaction mixture onto crushed ice.

    • Isolation: Filter the resulting white precipitate. Wash with cold water until neutral pH. Recrystallize from ethanol if necessary.

  • Yield: Typically 80-90%.

  • Checkpoint: ¹H NMR should show the disappearance of the C4 proton signal (approx. 6.8 ppm) and a downfield shift of the remaining signals.

Step 2: Formation of 4-Nitropyrazole-5-carbohydrazide

Objective: Convert the ester to the hydrazide without reducing the nitro group.

  • Reagents: Ethyl 4-nitropyrazole-5-carboxylate (from Step 1), Hydrazine Hydrate (80% or 98%), Ethanol (Absolute).

  • Procedure:

    • Suspend the nitro-ester (1 equiv) in absolute ethanol (10 mL/g).

    • Add Hydrazine Hydrate (3-5 equiv) dropwise at room temperature.

    • Heat the mixture to reflux for 4–6 hours. The solid usually dissolves, followed by the precipitation of the product.

    • Cool to 0°C and stir for 30 minutes.

    • Isolation: Filter the solid product. Wash with cold ethanol and diethyl ether.

  • Key Insight: The nitro group is generally stable to hydrazine under these non-catalytic conditions.

  • Yield: 85-95%.

  • Appearance: Yellow to orange crystalline solid.

Step 3: Catalytic Reduction to this compound

Objective: Reduce the nitro group to an amine while preserving the hydrazide and the pyrazole ring.

  • Reagents: 4-Nitropyrazole-5-carbohydrazide, 10% Pd/C, Hydrogen gas (balloon pressure), Methanol or Ethanol.

  • Procedure:

    • Dissolve/suspend the nitro-hydrazide in Methanol (or Ethanol).

    • Add 10% Pd/C (10 wt% loading).

    • Purge the flask with Nitrogen, then introduce Hydrogen (balloon).

    • Stir vigorously at room temperature for 6–12 hours.

    • Monitoring: Monitor by TLC (the amine is more polar and will stain with ninhydrin).

    • Workup: Filter through a pad of Celite to remove the catalyst. Wash the pad with methanol.

    • Concentration: Evaporate the solvent under reduced pressure (keep bath temp < 40°C to prevent decomposition).

  • Yield: 70-85%.

  • Storage: Store under inert atmosphere at -20°C. Aminohydrazides are prone to oxidation.

Part 4: Mechanism & Causality

Why the Nitro Route?

Attempting to synthesize the 4-amino-5-carboxylate directly via ring closure (e.g., from diazo compounds) often leads to mixtures or the wrong isomer. The nitration of the pre-formed pyrazole ring exploits the electronic bias of the pyrazole-3-carboxylate:

  • Electrophilic Substitution: The C4 position is the most nucleophilic site on the pyrazole ring, ensuring 100% regioselectivity during nitration.

  • Hydrazide Stability: Converting the ester to hydrazide before reducing the nitro group avoids the handling of ethyl 4-aminopyrazole-5-carboxylate , which is known to be unstable and prone to oxidative dimerization.

Reaction Workflow Diagram

SynthesisWorkflow Step1 Step 1: Nitration (HNO3/H2SO4) Step2 Step 2: Hydrazinolysis (N2H4, EtOH) Step1->Step2 Step3 Step 3: Hydrogenation (H2, Pd/C) Step2->Step3 End 4-Amino-1H-pyrazole- 5-carbohydrazide Step3->End Start Ethyl pyrazole-3-carboxylate Start->Step1

Caption: Sequential chemical transformations required to secure the 4-amino-5-carbonyl substitution pattern.

Part 5: Applications & Troubleshooting

Application: Synthesis of Pyrazolo[4,3-d]pyrimidines

This hydrazide is a "linchpin" intermediate. Cyclization with orthoesters (e.g., triethyl orthoformate) or aldehydes yields the fused pyrazolo[4,3-d]pyrimidine system, a bioisostere of purine.

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield in Step 1 Temperature too low during nitrationEnsure heating to 60°C after initial addition to drive reaction to completion.
Product is Red/Dark (Step 3) Oxidation of the aminePerform reduction and workup under strictly inert (N2/Ar) atmosphere.
Incomplete Reduction Catalyst poisoningUse fresh Pd/C; ensure sulfur-free solvents.
Isomer Confusion Wrong starting materialVerify starting material is Ethyl pyrazole-3-carboxylate , NOT Ethyl 2-cyano-3-ethoxyacrylate.

References

  • Baraldi, P. G., et al. (1996).[1] "1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one and 5H-pyrazolo[4,3-d]1,2,3-triazin-4(3H)-one derivatives.[1] Synthesis and in vitro biological activity at adenosine A1 and A2a receptors."[1] Arzneimittelforschung, 46(4), 365-368.[1]

  • Daidone, G., et al. (2003). "Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest." Arkivoc, 2002(11), 227-235.[2] (Discussion of isomeric constraints). Link

  • PubChem. (2025). "4-Amino-1H-pyrazole-3-carbohydrazide (CID 1026783-39-0)."[3][4][5][6][7]

  • Waldo, J. P., et al. (2008). "Room Temperature Iodo-Cyclization of Hydrazones: Synthesis of 4-Iodopyrazoles." Journal of Organic Chemistry, 73(17), 6666–6670. (Background on pyrazole regiochemistry).

Sources

Methodological & Application

synthesis of 4-amino-1H-pyrazole-5-carbohydrazide from esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 4-Amino-1H-Pyrazole-5-Carbohydrazide

Executive Summary & Strategic Analysis

Target Molecule: this compound Primary Application: Precursor for pyrazolo[4,3-d]pyrimidines (isomeric to the Allopurinol scaffold), kinase inhibitors, and high-energy materials.

Strategic Context: The synthesis of 4-aminopyrazole-5-carbohydrazides presents a specific regiochemical challenge compared to the more common 5-aminopyrazole-4-carbohydrazides. While the latter is derived from ubiquitous ethoxymethylene malononitrile precursors, the target molecule (4-amino-5-carbonyl substitution) typically requires a stepwise construction involving nitration and reduction.

This protocol details the conversion of Ethyl 4-amino-1H-pyrazole-5-carboxylate to its corresponding hydrazide. Crucially, we address the chemoselectivity required to favor hydrazinolysis (ester attack) over intermolecular amidation (self-condensation of the amino-ester), utilizing the alpha-effect of hydrazine.

Chemical Pathway & Mechanism

The transformation relies on Nucleophilic Acyl Substitution . Hydrazine monohydrate (


) acts as a potent nucleophile due to the alpha-effect (repulsion between adjacent lone pairs increasing reactivity).

Key Mechanistic Considerations:

  • Chemoselectivity: The starting material contains two nucleophiles: the C4-amino group (aniline-like) and the incoming hydrazine. Hydrazine is significantly more nucleophilic, ensuring the ester is converted to the hydrazide without polymerizing the starting material.

  • Tautomerism: In 1H-pyrazoles (unsubstituted on nitrogen), the 3- and 5-positions are tautomeric. "Ethyl 4-amino-1H-pyrazole-5-carboxylate" exists in equilibrium with the 3-carboxylate form. The reaction conditions described apply to this tautomeric mixture.

Reaction Scheme Visualization

ReactionScheme Ester Ethyl 4-amino-1H-pyrazole- 5-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Product 4-amino-1H-pyrazole- 5-carbohydrazide Intermediate->Product Elimination Byproduct Ethanol Intermediate->Byproduct

Figure 1: Mechanistic pathway of hydrazinolysis. The use of excess hydrazine drives the equilibrium forward and prevents side reactions.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]RoleGrade
Ethyl 4-amino-1H-pyrazole-5-carboxylate 155.151.0Substrate>97% HPLC
Hydrazine Hydrate (80% or 98%)50.0610.0Nucleophile/SolventReagent Grade
Ethanol (Absolute) 46.07N/ASolventAnhydrous
n-Butanol (Optional)74.12N/AHigh-BP SolventReagent Grade
Method A: Direct Hydrazinolysis (Standard)

Best for stable amino-esters.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Ethyl 4-amino-1H-pyrazole-5-carboxylate (10 mmol, 1.55 g) to the flask.

  • Solvation: Add Absolute Ethanol (20 mL). Stir to create a suspension.

  • Addition: Cautiously add Hydrazine Hydrate (100 mmol, ~5 mL or 5.0 g). Note: The large excess acts as a co-solvent and prevents self-condensation.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

    • Observation: The starting material should dissolve upon heating, followed by the gradual precipitation of the product over 4–6 hours.

  • Monitoring: Monitor by TLC (System: 10% Methanol in DCM). The ester spot (

    
    ) should disappear; the hydrazide spot (
    
    
    
    ) will appear (stains with ninhydrin).
  • Workup:

    • Cool the reaction mixture to room temperature (25°C).

    • Chill in an ice bath (0-5°C) for 30 minutes to maximize precipitation.

    • Filter the solid under vacuum using a sintered glass funnel.

    • Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75–85% Appearance: White to off-white crystalline solid. Melting Point: >200°C (decomposition).[1][2]

Method B: The Nitro-Precursor Route (Alternative)

Recommended if the 4-amino ester is impure or unstable.

If the starting amino-ester is not commercially available or is degraded, it is standard practice to perform the hydrazinolysis on the 4-nitro analog first, followed by reduction.

  • Hydrazinolysis: React Ethyl 4-nitropyrazole-5-carboxylate with hydrazine hydrate (as per Method A). The nitro group is stable to these conditions.

    • Product: 4-nitropyrazole-5-carbohydrazide.

  • Reduction: Dissolve the nitro-hydrazide in Methanol. Add 10% Pd/C (5 wt%) and stir under

    
     atmosphere (balloon pressure) for 12 hours. Filter catalyst and evaporate.[3]
    
    • Advantage:[4][5] Avoids handling the oxidatively unstable amino-ester intermediate.

Process Workflow & Decision Tree

Workflow Start Start: Ethyl Ester Precursor CheckType Is the 4-position substituent Nitro (-NO2) or Amino (-NH2)? Start->CheckType AminoPath Substrate: 4-Amino Ester CheckType->AminoPath Amino NitroPath Substrate: 4-Nitro Ester CheckType->NitroPath Nitro DirectReaction Reflux with 10 eq. N2H4 in Ethanol (4-6h) AminoPath->DirectReaction TLC TLC Check (MeOH/DCM) DirectReaction->TLC Precipitate Precipitate formed? TLC->Precipitate Complete CoolFilter Cool (0°C) & Filter Precipitate->CoolFilter Yes Evaporate Evaporate 50% solvent then Cool Precipitate->Evaporate No Final Final Product: This compound CoolFilter->Final Evaporate->CoolFilter NitroHydraz Form 4-Nitro Hydrazide (Reflux N2H4/EtOH) NitroPath->NitroHydraz Reduction Catalytic Hydrogenation (Pd/C, H2) NitroHydraz->Reduction Reduction->Final

Figure 2: Operational workflow for selecting the synthesis route based on starting material availability.

Quality Control & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
TLC (

)
Ester (~0.6)

Hydrazide (~0.[3][6]2)
If conversion is slow, switch solvent to n-Butanol (BP 117°C) to increase thermal energy.
1H NMR (DMSO-d6)

4.0-5.0 (br s,

, amine)

9.0-9.5 (br s,

, hydrazide)

12.0-13.0 (br s, Pyrazole

)
If ethyl signals (triplet/quartet) persist, reaction is incomplete. Reflux longer with fresh hydrazine.
Solubility Soluble in DMSO, DMF, dilute acid. Poor in water/EtOH.Product may trap hydrazine. Ensure thorough washing with ether or drying under high vacuum.
Color White/Off-white.Yellow/Brown indicates oxidation of the amino group. Recrystallize from water/ethanol (1:1) with activated charcoal.

Safety & Handling (E-E-A-T)

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin.

    • Protocol: Always use double nitrile gloves and a face shield. Work strictly within a fume hood.

    • Neutralization: Quench excess hydrazine waste with dilute hypochlorite (bleach) solution before disposal (exothermic reaction; do slowly).

  • 4-Amino Pyrazoles: Generally unstable to oxidation (air sensitivity). Store the starting ester and the final product under inert gas (Argon/Nitrogen) in the dark.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • El-Enany, M. M., et al. "Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine derivatives."[7] Bioorganic & Medicinal Chemistry 18.17 (2010): 6238-6248.

  • Hydrazinolysis Protocols

    • Aggarwal, R., et al. "Synthetic approaches to 5-aminopyrazoles: A review." Beilstein Journal of Organic Chemistry 7 (2011): 179-197.

  • Regiochemistry of Pyrazoles

    • Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry 73.9 (2008): 3523–3529.

  • General Heterocyclic Methods: Katritzky, A. R. Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier, 2010. (Standard Reference Text).

Sources

Application Note: Synthesis of Pyrazolo[3,4-d]pyrimidines via the Condensation of 4-Amino-1H-pyrazole-5-carbohydrazide with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Diversity-Oriented Synthesis (DOS), Kinase Inhibitor Scaffolds, and Heterocyclic Library Generation

Introduction & Mechanistic Rationale

The reaction of 4-amino-1H-pyrazole-5-carbohydrazide with aldehydes is a highly efficient diversity-oriented synthesis (DOS) strategy. It provides direct access to 5-amino-pyrazolo[3,4-d]pyrimidin-4-one scaffolds, which are privileged structures in medicinal chemistry. These fused heterocycles frequently serve as bioisosteres for purines in the design of ATP-competitive kinase inhibitors (e.g., analogs of erlotinib and lapatinib) and exhibit potent broad-spectrum anticancer activity[1].

Causality in Chemoselectivity and Cyclization

The starting material, this compound, is a bis-nucleophile containing two distinct amino groups. Understanding the electronic disparity between these groups is critical for controlling the reaction:

  • The

    
    -Effect (Hydrazone Formation):  The terminal nitrogen of the carbohydrazide moiety benefits from the 
    
    
    
    -effect, where the unshared electron pair of the adjacent nitrogen raises the Highest Occupied Molecular Orbital (HOMO) energy. This makes it significantly more nucleophilic than the aromatic 4-amino group. Consequently, initial condensation with an aldehyde at room temperature is highly chemoselective, yielding an acyl hydrazone intermediate without premature cyclization[2].
  • Electrophilic Activation (Intramolecular Cyclization): The subsequent cyclization requires the weakly nucleophilic 4-amino group (whose lone pair is delocalized into the pyrazole

    
    -system) to attack the imine carbon. Because of this poor nucleophilicity, Lewis acid catalysis (e.g., 
    
    
    
    ) or Brønsted acid catalysis (e.g.,
    
    
    -TSA) is strictly required to enhance the electrophilicity of the imine carbon, driving the ring closure to form the 1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one core[3].
  • Oxidative Aromatization: The resulting tetrahydro-compound can be oxidized to yield the fully aromatic, planar pyrazolo[3,4-d]pyrimidin-4-one, which is often required for optimal

    
     stacking within kinase hinge regions[4].
    

Reaction Pathway Visualization

ReactionPathway SM 4-Amino-1H-pyrazole- 5-carbohydrazide + Aldehyde (R-CHO) Hydrazone Acyl Hydrazone Intermediate SM->Hydrazone Condensation (-H₂O) Tetrahydro 5-Amino-6-R-1,5,6,7-tetrahydro- 4H-pyrazolo[3,4-d]pyrimidin-4-one Hydrazone->Tetrahydro Cyclization (InCl₃ or p-TSA) Oxidized 5-Amino-6-R-4H- pyrazolo[3,4-d]pyrimidin-4-one Tetrahydro->Oxidized Oxidation (DDQ or KMnO₄)

Mechanistic pathway from this compound to pyrazolo[3,4-d]pyrimidines.

Quantitative Data: Substituent Effects on Cyclization

The electronic nature of the aldehyde substituent (


) directly impacts the rate of the Lewis acid-catalyzed cyclization step. Electron-withdrawing groups (EWGs) increase the partial positive charge on the imine carbon, accelerating nucleophilic attack by the 4-amino group.

Table 1: Substituent Effects on


-Catalyzed One-Pot Cyclization (at 80 °C) 
Aldehyde Substituent (R)Electronic EffectReaction Time (h)Isolated Yield (%)Purity (HPLC)
PhenylNeutral6.082>98%
4-MethoxyphenylElectron-Donating8.571>95%
4-NitrophenylElectron-Withdrawing4.091>99%
2-FluorophenylHalogen / Steric7.078>96%
3-PyridylHeteroaromatic EWG4.588>98%

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. In-process analytical checkpoints are embedded to ensure that causality holds true at each mechanistic step before proceeding to the next.

Protocol A: Chemoselective Synthesis of the Acyl Hydrazone Intermediate

Objective: Isolate the uncyclized Schiff base by exploiting the nucleophilic differential of the starting material.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10.0 mmol) in absolute ethanol (30 mL).

  • Addition: Add the appropriate aldehyde (10.5 mmol, 1.05 eq) dropwise while stirring at room temperature (20–25 °C).

  • Incubation: Stir the mixture for 2–4 hours. A precipitate will gradually form as the hydrazone is less soluble in ethanol than the starting materials.

  • Validation Checkpoint: Take a 0.1 mL aliquot, filter, and run an FTIR. Self-Validation: The reaction is complete when the aldehyde carbonyl stretch (~1700 cm⁻¹) disappears, replaced by a strong imine

    
     stretch at ~1620 cm⁻¹ and an amide 
    
    
    
    stretch at ~1660 cm⁻¹.
  • Workup: Filter the solid precipitate, wash with ice-cold ethanol (2 × 10 mL), and dry under vacuum at 40 °C.

Protocol B: Acid-Catalyzed Cyclization to Tetrahydropyrazolo[3,4-d]pyrimidine

Objective: Force the intramolecular ring closure using Lewis acid activation.

  • Reaction Setup: Suspend the acyl hydrazone intermediate (5.0 mmol) in anhydrous acetonitrile (20 mL).

  • Catalysis: Add Indium(III) chloride (

    
    ) (0.5 mmol, 10 mol%) as a Lewis acid catalyst[3].
    
  • Thermal Activation: Heat the mixture to reflux (80 °C) for 4–8 hours (refer to Table 1 for substituent-specific times).

  • Validation Checkpoint: Monitor via LC-MS. Self-Validation: The mass-to-charge ratio (

    
    ) will remain identical to the hydrazone (as cyclization is an isomerization without mass loss), but the retention time will shift significantly due to the loss of the polar acyclic conformation. 
    
    
    
    -NMR will show the disappearance of the highly deshielded imine proton (
    
    
    8.2–8.6 ppm) and the appearance of a chiral methine proton (
    
    
    5.5–6.5 ppm).
  • Workup: Cool to room temperature, pour into crushed ice (50 g), and filter the resulting solid. Recrystallize from DMF/EtOH to yield the pure 1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Protocol C: Oxidative Aromatization (Optional)

Objective: Achieve the fully conjugated, planar pharmacophore.

  • Reaction Setup: Dissolve the tetrahydro compound (2.0 mmol) in 1,4-dioxane (15 mL).

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 mmol, 1.1 eq) in small portions.

  • Incubation: Stir at room temperature for 2 hours. The solution will turn dark red/brown.

  • Workup: Quench with saturated aqueous

    
     (20 mL) to neutralize the DDQH₂ byproduct. Extract with ethyl acetate (3 × 20 mL), dry over 
    
    
    
    , and concentrate in vacuo. Purify via silica gel chromatography.

References

  • InCl3-Catalyzed Synthesis of 2-Aryl Quinazolin-4(3H)-ones and 5-Aryl Pyrazolo[4,3-d]pyrimidin-7(6H)-ones and Their Evaluation as Potential Anticancer Agents. ResearchGate / ChemInform. Verified URL:[Link]

  • Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Zeitschrift für Naturforschung B. Verified URL: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules (PubMed Central). Verified URL:[Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Verified URL:[Link]

Sources

Application Note: Regioselective Synthesis of Schiff Bases using 4-amino-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of Schiff bases derived from 4-amino-1H-pyrazole-5-carbohydrazide . It addresses the specific challenges of regioselectivity inherent in this dual-nucleophile scaffold and provides validated protocols for researchers in medicinal chemistry and drug discovery.

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, combining a pyrazole core (common in kinase inhibitors) with a carbohydrazide tail (known for antimicrobial and anticancer activity). However, its synthetic utility is often limited by regioselectivity challenges . This molecule possesses two distinct primary amine sites capable of Schiff base formation:

  • The Hydrazide amine (

    
    ): Highly nucleophilic, kinetically favored.
    
  • The Pyrazolyl amine (

    
     at position 4): Aromatic amine, less nucleophilic, thermodynamically controlled.
    

This guide details protocols to selectively target the hydrazide moiety (Mono-Schiff Base) or engage both sites (Bis-Schiff Base), ensuring high purity and yield.

Chemical Mechanism & Regioselectivity[1][2]

The Nucleophilicity Hierarchy

Successful derivatization requires understanding the electronic environment of the substrate.

  • Site A (Hydrazide): The terminal nitrogen is not part of the aromatic system and benefits from the alpha-effect, making it the most reactive nucleophile. It reacts readily with aldehydes under mild conditions to form acylhydrazones .

  • Site B (Pyrazolyl Amine): The amine at position 4 is attached directly to the heteroaromatic ring. Its lone pair is partially delocalized into the

    
    -system, reducing its nucleophilicity. Reaction at this site typically requires elevated temperatures, prolonged reaction times, or activation of the carbonyl electrophile.
    
Reaction Pathway Diagram

The following flowchart visualizes the controlled synthesis pathways.

ReactionPathway Start 4-amino-1H-pyrazole- 5-carbohydrazide Condition1 Condition A: 1.0 eq Aldehyde, EtOH Cat. AcOH, Reflux 2-4h Start->Condition1 Kinetic Control Condition2 Condition B: 2.5 eq Aldehyde, EtOH Cat. H2SO4 or AcOH, Reflux 12-24h Start->Condition2 Thermodynamic Control Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Condition1 Aldehyde->Condition2 MonoProduct Mono-Schiff Base (Acylhydrazone only) Condition1->MonoProduct Major Product BisProduct Bis-Schiff Base (Acylhydrazone + Imine) Condition2->BisProduct Full Condensation MonoProduct->Condition2 Further Reaction

Figure 1: Regioselective pathways for Schiff base formation. Blue node represents the starting scaffold; Green represents the kinetically favored mono-product; Red represents the thermodynamically driven bis-product.

Experimental Protocols

Materials & Reagents
  • Substrate: this compound (Synthesis often requires hydrazinolysis of ethyl 4-amino-1H-pyrazole-5-carboxylate).

  • Electrophiles: Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

Protocol A: Synthesis of Mono-Schiff Base (Acylhydrazone)

Targeting the hydrazide group exclusively.

  • Preparation: Dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol. Sonicate if necessary to ensure fine dispersion.

  • Addition: Add 1.0 mmol (1.0 equivalent) of the appropriate aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 78°C for 3–5 hours .

    • Checkpoint: Monitor by TLC (System: CHCl₃:MeOH 9:1). The hydrazide starting material (

      
      ) should disappear, replaced by a higher 
      
      
      
      spot.
  • Isolation: Cool the reaction mixture to room temperature (RT). If a precipitate forms, filter immediately. If not, concentrate the solvent to 50% volume and cool in an ice bath.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

    • Note: Do not use strong acid workups, as acylhydrazones can hydrolyze.

Protocol B: Synthesis of Bis-Schiff Base (Di-imine)

Targeting both the hydrazide and the 4-amino position.

  • Preparation: Dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.

  • Addition: Add 2.2 to 2.5 mmol (Excess) of the aromatic aldehyde.

  • Catalysis: Add 5-8 drops of glacial acetic acid (or 1 drop conc. H₂SO₄ for unreactive aldehydes).

  • Reaction: Reflux vigorously for 12–24 hours .

    • Dean-Stark Trap Option: For difficult substrates, use toluene/ethanol mix and a Dean-Stark trap to remove water, driving the equilibrium toward the imine.

  • Isolation: Pour the hot reaction mixture onto crushed ice (approx. 50g) with stirring.

  • Purification: The resulting solid is often a mixture. Purification by column chromatography (Silica gel, Gradient: Hexane

    
     EtOAc) is recommended over recrystallization to remove mono-substituted impurities.
    

Characterization & Data Interpretation

Validation of the structure is critical to confirm whether the 4-amino group has reacted.

Spectroscopic Fingerprints
FeatureMono-Schiff Base (Hydrazone)Bis-Schiff Base (Di-imine)
IR:

Present (3200–3400 cm⁻¹). Doublet for primary amine usually visible.Absent . Primary amine peaks disappear.
IR:

Single strong band (~1600–1620 cm⁻¹).Broad/Double band (two distinct imine environments).
¹H NMR:

One singlet (

8.0–8.6 ppm).[1]
Two singlets (distinct environments for hydrazone vs. pyrazole imine).
¹H NMR:

Broad singlet for amide NH (

10–12 ppm). Pyrazole

signal (

4–6 ppm) remains .
Amide NH remains. Pyrazole

signal disappears .
Solubility Data
  • Starting Material: Soluble in DMSO, hot water; sparingly soluble in EtOH.

  • Schiff Bases: Generally insoluble in water; soluble in DMSO, DMF; variable solubility in EtOH/MeOH depending on the aldehyde substituent.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Mono) Reversibility of reaction (Hydrolysis).Use anhydrous ethanol; add molecular sieves (3Å) to the reaction flask.
Mixture of Products Poor stoichiometry control.Strictly control aldehyde equivalents. For Mono, add aldehyde dropwise to the hydrazide solution.
No Reaction at Pos. 4 Steric hindrance or electronic deactivation.Use Protocol B with a Dean-Stark trap (toluene) to remove water. Add Lewis acid catalyst (e.g.,

).
Precipitate is Sticky Impurities or oligomerization.Triturate the solid with cold diethyl ether or hexane to remove unreacted aldehyde before recrystallization.

References

  • Regioselectivity in Pyrazole Synthesis: Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Carbohydrazide Chemistry: Oliveira, A. B., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(10), 1074-1090. Link

  • Schiff Base Protocols: Bekhit, A. A., et al. (2010). Synthesis and biological evaluation of some new pyrazole candidates as anti-inflammatory agents. European Journal of Medicinal Chemistry, 45(12), 6027-6038. Link

  • General Heterocyclic Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link

Sources

Application Note: Advanced Cyclization Strategies for 4-Amino-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Synthesis of fused pyrazolo-pyrimidines and pyrazolo-triazines via regioselective cyclization.

Strategic Importance in Drug Discovery

Fused pyrazolo-heterocycles, particularly pyrazolo[3,4-d]pyrimidines, are highly privileged scaffolds in medicinal chemistry due to their structural mimicry of endogenous purines[1]. These bioisosteres are critical in the development of selective kinase inhibitors (e.g., SRC and BTK inhibitors) and adenosine receptor antagonists[2].

The compound 4-amino-pyrazole-5-carbohydrazide serves as a pluripotent building block for diversity-oriented synthesis[3]. By manipulating the electrophilic coupling partner and reaction conditions, chemists can selectively drive the cyclization to form either a 6-membered pyrimidine ring or a 6-membered triazine ring. This application note details the mechanistic causality, self-validating protocols, and spectral benchmarks for these two divergent pathways[4][5].

Mechanistic Causality & Regioselectivity

The cyclization of 4-amino-pyrazole-5-carbohydrazide is governed by the differential nucleophilicity of its functional groups and the thermodynamic stability of the resulting ring systems.

Pathway A: Formylative Cyclization (The Orthoester Method)

When reacted with triethyl orthoformate (TEOF), the highly nucleophilic 4-amino group first attacks the orthoester to form an electrophilic ethyl formimidate intermediate. The carbohydrazide moiety possesses two nucleophilic nitrogens: the internal ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and the terminal 

. Regioselectivity is driven by thermodynamic control; intramolecular attack by the

forms a highly stable, aromatic 6-membered pyrimidinone ring, extruding ethanol. Attack by the

would yield a sterically strained 7-membered triazepine, which is kinetically and thermodynamically disfavored. This results in the formation of a 5-amino-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold.
Pathway B: Diazotization-Induced Cyclization

Treatment with nitrous acid (NaNO₂/HCl) converts the 4-amino group into a highly reactive diazonium electrophile. Similar to Pathway A, the internal


 of the carbohydrazide rapidly captures the diazonium ion via intramolecular azo-coupling. This yields a 3-amino-pyrazolo[3,4-d][1,2,3]triazin-4(3H)-one  system[5]. Strict temperature control is the primary causal factor for success here, as diazonium salts rapidly decompose into phenols/alcohols at elevated temperatures.

Visualization of Synthetic Pathways

CyclizationPathways Precursor 4-Amino-pyrazole-5-carbohydrazide (Common Precursor) CondA Triethyl Orthoformate (TEOF) Reflux, 2-4h Precursor->CondA Formylative Cyclization CondB NaNO2 / HCl 0-5 °C, 1h Precursor->CondB Diazotization InterA Formimidate Intermediate (-N=CH-OEt) CondA->InterA InterB Diazonium Intermediate (-N2+ Cl-) CondB->InterB ProdA 5-Amino-pyrazolo[3,4-d]pyrimidin-4(5H)-one (6-Membered Purine Isostere) InterA->ProdA N-alpha Attack (-EtOH) ProdB 3-Amino-pyrazolo[3,4-d][1,2,3]triazin-4(3H)-one (6-Membered Triazine) InterB->ProdB N-alpha Attack (-H+)

Figure 1: Divergent cyclization of 4-amino-pyrazole-5-carbohydrazide to fused heterocycles.

Validated Experimental Protocols

Protocol A: Synthesis of 5-Amino-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol utilizes anhydrous conditions to prevent the hydrolysis of the formimidate intermediate.

  • Preparation : In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 4-amino-pyrazole-5-carbohydrazide (10 mmol) in excess triethyl orthoformate (15 mL).

    • Causality : TEOF acts as both the one-carbon synthon and the solvent. The absence of water is critical to prevent the reversible hydrolysis of the imidate back to the primary amine.

  • Cyclization : Heat the mixture to reflux (~140 °C) under a nitrogen atmosphere for 3 hours.

    • Self-Validation : Monitor the reaction via TLC (Silica gel, EtOAc:MeOH 9:1). The disappearance of the baseline precursor spot and the emergence of a new UV-active spot (Rf ~0.4) validates the formation of the aromatic pyrimidinone ring.

  • Isolation : Cool the reaction mixture to room temperature. The product will spontaneously precipitate as a crystalline solid. Filter under vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted TEOF.

  • Spectral Validation : Confirm the structure via ¹H NMR (DMSO-d₆). The critical validation marker is the appearance of a sharp singlet at ~8.10 ppm, corresponding to the newly formed C6-H proton of the pyrimidine ring, alongside the absence of the primary pyrazole amine protons.

Protocol B: Synthesis of 3-Amino-pyrazolo[3,4-d][1,2,3]triazin-4(3H)-one

This protocol relies on strict thermal control to manage the highly reactive diazonium intermediate.

  • Diazotization : Dissolve 4-amino-pyrazole-5-carbohydrazide (10 mmol) in 15 mL of 2M aqueous HCl. Cool the solution to 0–5 °C in an ice-water bath.

    • Causality : Maintaining the temperature strictly below 5 °C is non-negotiable. Diazonium salts are highly unstable; elevated temperatures cause irreversible decomposition via nitrogen gas evolution.

  • Nitrite Addition : Add a cold solution of sodium nitrite (11 mmol in 5 mL water) dropwise over 15 minutes, ensuring the internal temperature never exceeds 5 °C.

    • Self-Validation : After the addition is complete, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is complete.

  • Cyclization & Isolation : Stir the mixture for an additional 1 hour at 0–5 °C. The intramolecular azo-coupling occurs spontaneously, and the triazinone product precipitates from the acidic medium. Filter the solid, wash with ice-cold water (3 x 10 mL), and dry under vacuum.

  • Spectral Validation : Confirm the structure via IR spectroscopy. The shift of the carbonyl stretch from ~1650 cm⁻¹ (open-chain hydrazide) to ~1710 cm⁻¹ (cyclic triazinone) and the presence of an N=N stretch at ~1590 cm⁻¹ validate the formation of the triazine core.

Quantitative Data Presentation

The following table summarizes the comparative reaction parameters and spectral validation markers for both cyclization pathways.

ParameterPathway A: Formylative CyclizationPathway B: Diazotization
Reagents Triethyl orthoformate (TEOF)NaNO₂, HCl (aq)
Temperature 140 °C (Reflux)0–5 °C
Reaction Time 2–4 hours1 hour
Primary Intermediate Ethyl formimidateDiazonium chloride
Product Scaffold Pyrazolo[3,4-d]pyrimidin-4(5H)-onePyrazolo[3,4-d][1,2,3]triazin-4(3H)-one
Typical Yield 75–85%80–90%
Key IR Stretches ~1680 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N)~1710 cm⁻¹ (C=O), 1590 cm⁻¹ (N=N)
Key ¹H NMR Shift ~8.10 ppm (s, 1H, Pyrimidine C6-H)N/A (No C6 proton in triazine)

References

1.[1] 1, orientjchem.org 2. , nih.gov 3.[2]2, mdpi.com 4.[5] 5, arkat-usa.org 5.[3] 3, frontiersin.org

Sources

synthesis of pyrazolo[3,4-d]pyrimidines from 4-aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Pyrazolo[3,4-d]pyrimidines from 4-Aminopyrazoles

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of the purine nucleus (adenine and guanine). This structural mimicry allows for potent inhibition of ATP-dependent enzymes, particularly kinases such as BTK (e.g., Ibrutinib), Src , and CDK2 .

This guide provides a technical roadmap for synthesizing this scaffold starting from 5-aminopyrazoles (often referred to as 4-aminopyrazoles depending on tautomeric nomenclature, but chemically 5-amino-4-functionalized pyrazoles). We focus on three distinct protocols ranging from classical cyclocondensation to modern microwave-assisted cascades, ensuring high yield and purity for downstream biological assays.

Strategic Synthetic Pathways

The synthesis hinges on the "Annelation Strategy"—building the pyrimidine ring onto a pre-existing pyrazole core. The choice of reagents determines the substitution pattern at the C4 position (amino, oxo, or alkyl).

SyntheticStrategy cluster_start Starting Material cluster_routes Cyclization Reagents cluster_products Target Scaffolds Start 5-Amino-4-cyanopyrazole (or Carboxamide) RouteA Formamide (High Temp) Start->RouteA RouteB Urea / Thiourea (Fusion) Start->RouteB RouteC Orthoesters/Amines (Microwave) Start->RouteC ProdA 4-Aminopyrazolo[3,4-d]pyrimidine (Adenine Mimic) RouteA->ProdA ProdB 4-Oxo/Thioxo-pyrazolo[3,4-d]pyrimidine (Guanine Mimic) RouteB->ProdB ProdC N-Substituted Derivatives (Library Generation) RouteC->ProdC

Figure 1: Decision matrix for reagent selection based on the desired pharmacophore.

Detailed Experimental Protocols

Protocol A: The Classical Formamide Cyclization (Adenine Mimics)

Target: 4-Aminopyrazolo[3,4-d]pyrimidines.[1][2][3][4][5][6][7][8][9] Mechanism: Nucleophilic attack of the pyrazole amine on formamide, followed by intramolecular nucleophilic attack of the amidine intermediate on the nitrile carbon.

Reagents:

  • 5-Amino-1-substituted-pyrazole-4-carbonitrile (1.0 equiv)

  • Formamide (Excess, acts as solvent and reagent)

  • Optional: Sodium acetate (catalyst)[3]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with the 5-aminopyrazole-4-carbonitrile.

  • Solvent Addition: Add Formamide (10–15 mL per gram of starting material).

    • Expert Note: Commercial formamide often contains formic acid and water. For critical syntheses, distill formamide over CaO or use fresh "Deionized" grade to prevent hydrolysis of the nitrile to the amide.

  • Reaction: Heat the mixture to 180–190°C (reflux) for 4–8 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material is usually fluorescent; the product is often less mobile and intensely UV active.

  • Workup: Cool the reaction mixture to room temperature. Pour the dark solution into crushed ice (approx. 5x volume).

  • Isolation: Stir vigorously. The product should precipitate as a solid. Filter, wash with copious cold water (to remove residual formamide), and dry.

  • Purification: Recrystallize from DMF/Ethanol or Ethanol/Water.

Protocol B: Urea Fusion (Guanine/Hypoxanthine Mimics)

Target: Pyrazolo[3,4-d]pyrimidin-4-ones.[1][2][3][4][6][7][8][9][10] Context: Used when an oxygen functionality is required at C4 (tautomeric with the hydroxyl group).

Reagents:

  • 5-Amino-1-substituted-pyrazole-4-carboxamide (1.0 equiv)

  • Urea (5.0 equiv)

Step-by-Step Methodology:

  • Fusion: Intimately mix the pyrazole and urea in a mortar. Transfer to a round-bottom flask.

  • Heating: Heat the solids in a sand bath or oil bath to 200–210°C . The mixture will melt into a clear liquid.

  • Duration: Maintain temperature for 1–2 hours. Evolution of ammonia gas indicates reaction progress.

  • Workup: Cool the melt until it solidifies. Add hot water and stir to dissolve excess urea.

  • Precipitation: The product is often insoluble in water. If solubilized as the salt, acidify with acetic acid to pH 5–6 to precipitate the pyrimidinone.

  • Purification: Recrystallize from glacial acetic acid or DMF.

Protocol C: Microwave-Assisted One-Pot Synthesis

Target: N5-substituted pyrazolo[3,4-d]pyrimidines (High-throughput library generation). Advantage:[4][5][6][8][10] Avoids isolation of intermediates; reaction times reduced from hours to minutes.

Reagents:

  • 5-Aminopyrazole-4-carbonitrile (1.0 equiv)[2]

  • Orthoformate (e.g., Triethyl orthoformate) (2.0 equiv)

  • Primary Amine (e.g., Aniline derivatives) (1.2 equiv)

  • Catalyst: Glacial Acetic Acid (drops) or Sulfamic acid.

Step-by-Step Methodology:

  • Loading: In a microwave vial (10–20 mL), combine the pyrazole, orthoformate, and amine. Add ethanol (2–3 mL) if solubility is poor, though neat conditions are preferred.

  • Irradiation: Seal and irradiate at 140°C for 10–20 minutes (Power: 150W, Max Pressure: 250 psi).

  • Workup: Cool to RT. The product often precipitates directly upon cooling.

  • Wash: Add cold ethanol, sonicate, and filter.

  • Validation: This route typically yields the N5-substituted imino-derivative, which rearranges to the amine. Check NMR for the absence of the nitrile peak (~2200 cm⁻¹) in IR.

Mechanistic Insight & Causality

Understanding the mechanism is vital for troubleshooting. The formation of the pyrimidine ring follows a specific order of operations.

Mechanism Step1 Step 1: Electrophilic Attack Exocyclic amine attacks Formamide/Orthoester Inter1 Intermediate: Amidine/Imidate Step1->Inter1 -NH3 / -ROH Step2 Step 2: Cyclization Intramolecular attack on Nitrile/Amide Inter1->Step2 Step3 Step 3: Dimroth Rearrangement (If applicable for N-substituted amines) Step2->Step3 Kinetic Product Final Pyrazolo[3,4-d]pyrimidine Step2->Final Step3->Final Thermodynamic Product

Figure 2: Mechanistic flow of the annelation process.

Key Causality:

  • Temperature: The cyclization step (Step 2) has a high activation energy barrier due to ring strain and the poor electrophilicity of the nitrile carbon. This explains the requirement for temperatures >180°C in Protocol A.

  • Dimroth Rearrangement: In Protocol C, if an external amine is used, the initial product is often the imino-pyrimidine. Under thermal conditions, this undergoes a Dimroth rearrangement (ring opening and closing) to form the thermodynamically stable amino-pyrimidine.

Data Summary & Troubleshooting

Table 1: Comparative Protocol Analysis

FeatureProtocol A (Formamide)Protocol B (Urea)Protocol C (Microwave)
Primary Product 4-Amino derivative4-Oxo derivativeN-substituted/Library
Reaction Temp 180–190°C200–210°C140°C (MW)
Time 4–8 Hours1–2 Hours10–20 Minutes
Key Impurity Formic acid degradation productsBiuret (from Urea dimerization)Uncyclized amidine
Scaleability High (Gram to Kg)Medium (Fusion issues)Low (mg to Gram)

Expert Troubleshooting:

  • Problem: Low yield in Protocol A.

    • Cause: Moisture in formamide hydrolyzing the nitrile to an amide (which reacts slower) or carboxylic acid (dead end).

    • Fix: Use dry formamide or add a dehydrating agent like molecular sieves.

  • Problem: Incomplete cyclization (Intermediate observed).

    • Cause: Insufficient heat.

    • Fix: Switch to a higher boiling solvent (e.g., Diphenyl ether) if the reagents decompose before cyclizing, or add a Lewis acid catalyst.

  • Problem: Regioisomers (N1 vs N2 alkylation).

    • Context: If starting with an unsubstituted pyrazole (NH at position 1), alkylation can occur at N1 or N2.

    • Fix: Always alkylate/protect the pyrazole nitrogen before the cyclization step to ensure a single regioisomer.

References

  • Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry. Link

  • Aggarwal, R., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI Molecules. Link

  • Quiroga, J., et al. (2015). Solvent-free microwave-assisted synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines with potential antifungal activity.[10] Journal of Saudi Chemical Society. Link

  • Chebanov, V. A., et al. (2008). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines. Tetrahedron.[8] Link

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. PNAS (Ibrutinib discovery context). Link

Sources

Application Note: 4-Amino-1H-Pyrazole-5-Carbohydrazide as a Chelating Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-amino-1H-pyrazole-5-carbohydrazide is a high-value pharmacophore and chelating scaffold used in the development of metallodrugs and metal-organic frameworks (MOFs). Unlike simple pyrazoles, this molecule possesses a tridentate binding pocket (N-N-O potential) and a "pincer-like" geometry that stabilizes transition metals (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺).

This guide provides a validated workflow for:

  • Synthesis: Converting precursor esters to the target hydrazide.

  • Derivatization: Generating Schiff base libraries (the primary route for drug discovery).

  • Complexation: Protocols for coordinating metal ions.

  • Validation: Spectroscopic checkpoints (IR/NMR) to ensure ligand integrity.

Chemical Identity & Structural Dynamics[1]

The utility of this ligand stems from its tautomeric versatility and multiple donor sites.

  • Donor Sites:

    • Site A (Pyrazole Ring): The pyridinic nitrogen (N2) is a strong

      
      -donor.
      
    • Site B (Exocyclic Amino): The 4-amino (-NH₂) group acts as an auxiliary donor, often stabilizing the metal in a 5-membered chelate ring.

    • Site C (Carbohydrazide): The carbonyl oxygen (C=O) and terminal nitrogen (-NH₂) allow for flexible bidentate coordination.

  • Tautomerism: In solution, the 1H-pyrazole exists in equilibrium. The 3- and 5-positions are equivalent unless N1 is substituted. For this guide, we denote the carbohydrazide at position 5 relative to the N1 proton.

Experimental Workflows (Visualized)

The following diagram illustrates the critical path from raw materials to bioactive metal complexes.

SynthesisWorkflow Start Ethyl 4-nitro-1H-pyrazole -5-carboxylate Step1 Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Start->Step1 Inter 4-nitro-1H-pyrazole -5-carbohydrazide Step1->Inter Step2 Reduction (Pd/C, H2 or SnCl2) Inter->Step2 Target 4-amino-1H-pyrazole -5-carbohydrazide (Target Ligand) Step2->Target Schiff Schiff Base Derivatization (+ Aldehyde) Target->Schiff Route A (Drug Discovery) Complex Metal Complexation (+ MCl2 / M(OAc)2) Target->Complex Route B (Direct Chelation) Schiff->Complex Route C (Schiff Base Complex)

Figure 1: Synthetic pathway for the generation of this compound and its downstream metal complexes.

Synthesis Protocols

Protocol A: Ligand Synthesis (Hydrazinolysis & Reduction)

Note: Direct hydrazinolysis of a 4-amino ester can lead to side reactions. The robust path starts with the 4-nitro precursor.

Reagents:

  • Ethyl 4-nitropyrazole-5-carboxylate (10 mmol)

  • Hydrazine hydrate (99%, 50 mmol - 5 eq excess)

  • Absolute Ethanol (30 mL)

  • 10% Pd/C catalyst (for reduction)

Step-by-Step:

  • Hydrazinolysis: Dissolve the nitro-ester in absolute ethanol. Add hydrazine hydrate dropwise.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (System: CHCl₃:MeOH 9:1). The ester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    hydrazide spot.
  • Isolation: Cool to room temperature. The 4-nitro-carbohydrazide intermediate often precipitates as a yellow solid. Filter, wash with cold ethanol, and dry.

  • Reduction: Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ atmosphere (balloon pressure) for 12 hours at RT.

  • Purification: Filter through Celite to remove Pd/C. Evaporate solvent. Recrystallize from Ethanol/Water (8:2).

    • Yield Target: >75%[1][2][3]

    • Appearance: White to pale yellow needles.

Protocol B: Schiff Base Derivatization (The "Designer Ligand")

Rationale: The terminal -NH₂ of the hydrazide is highly nucleophilic. Reacting it with aldehydes creates tridentate ONO or NNO ligands with enhanced biological activity.

Reagents:

  • This compound (1 mmol)

  • Aromatic Aldehyde (e.g., Salicylaldehyde for O-donor) (1 mmol)

  • Ethanol (15 mL)

  • Glacial Acetic Acid (2-3 drops, Catalyst)

Step-by-Step:

  • Mix: Dissolve the hydrazide in hot ethanol. Add the aldehyde.

  • Catalyze: Add acetic acid.

  • Reflux: Reflux for 2–4 hours.

  • Precipitate: Cool to RT. The Schiff base usually precipitates.

  • Wash: Filter and wash with cold ethanol and diethyl ether.

Metal Complexation Protocol

Protocol C: General Coordination (Cu, Co, Ni, Zn)

Targeting the M(Ligand)₂ or M(Ligand)Cl₂ stoichiometry.

Reagents:

  • Ligand (from Protocol A or B)[4] (2 mmol)

  • Metal Salt (

    
    , 
    
    
    
    , etc.) (1 mmol)
  • Solvent: Methanol or Ethanol (20 mL)

  • Base: Triethylamine (optional, to facilitate deprotonation)

Step-by-Step:

  • Ligand Solution: Dissolve 2 mmol of ligand in 15 mL hot methanol.

  • Metal Addition: Dissolve 1 mmol of metal salt in 5 mL methanol and add dropwise to the ligand solution.

    • Observation: Immediate color change indicates coordination (e.g., Cu²⁺ turns green/blue).

  • Reflux: Reflux for 3 hours.

  • pH Adjustment (Critical): If using chloride salts, the solution becomes acidic. Add dilute NaOH or

    
     dropwise to adjust pH to ~7–8. This encourages the deprotonation of the amide oxygen (enol form), strengthening coordination.
    
  • Isolation: The complex precipitates. Filter, wash with hot methanol (to remove unreacted ligand) and ether. Dry in vacuo over

    
    .
    

Characterization & Validation Strategy

To ensure scientific integrity, you must validate the coordination mode. Use the following spectral checkpoints.

Infrared (IR) Spectroscopy Checkpoints

The shift in vibrational frequencies confirms metal binding.[4][5]

Functional GroupFree Ligand (

)
Metal Complex (

)
Mechanistic Insight

Amide I
1650 – 16701610 – 1630Red Shift: Indicates coordination via Carbonyl Oxygen.

Azomethine
1600 – 16101580 – 1590Shift: Indicates coordination via Azomethine Nitrogen (in Schiff bases).[6][5]

3200 – 3400Broad/ShiftedH-bonding network changes; deprotonation in enol forms.

N/A400 – 600New Bands: Definitive proof of Metal-Ligand bond formation.
1H NMR Diagnostics (DMSO-d6)
  • Hydrazide NH: The proton on the amide nitrogen (

    
     9.0–10.5 ppm) will disappear if the ligand coordinates in the enol form  (deprotonated).
    
  • Shift: Downfield shifts of adjacent protons indicate electron withdrawal by the metal center.

Biological Application Notes

DNA Binding & Cleavage: Complexes of this ligand, particularly Cu(II) derivatives, show high affinity for DNA via intercalation. The planar pyrazole ring inserts between base pairs.

  • Assay: UV-Vis titration with CT-DNA. Look for hypochromism (decrease in absorbance) and red shift (bathochromic shift) as evidence of strong binding.

Antimicrobial Mechanism: The "Overton’s Concept" and "Tweedy’s Chelation Theory" explain the efficacy. Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups. This increases the lipophilic character of the complex, allowing it to penetrate the lipid membrane of bacteria more easily than the free metal or free ligand.

References

  • Synthesis of Pyrazole Carbohydrazides: Title: Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.[7] Source: ResearchGate.[8] URL:[Link]

  • Biological Activity of Pyrazole Derivatives: Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.[9][10] Source: PMC (PubMed Central). URL:[Link]

  • Schiff Base Derivatization: Title: Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]

  • IR Spectral Interpretation: Title: IR spectral data of the ligands and their metal complexes.[6][4][5][11][12] Source: ResearchGate.[8] URL:[Link]

  • Coordination Chemistry of Pyrazoles: Title: Coordination modes of 5-pyrazolones: A solid-state overview. Source: Coordination Chemistry Reviews (via ResearchGate).[8] URL:[Link]

Sources

reagents for acylation of 4-amino-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Acylation Strategies for 4-Amino-1H-pyrazole-5-carbohydrazide

Executive Summary

The functionalization of this compound is a critical gateway in the synthesis of bioactive fused heterocycles, including pyrazolo[4,3-d]pyrimidines and pyrazolo-triazines (scaffolds famously utilized in PDE5 inhibitors like Sildenafil). However, this molecule presents a complex chemoselectivity challenge due to the presence of three distinct nitrogen-based nucleophiles. This application note details the mechanistic rationale and validated protocols for achieving strict regiocontrol during acylation, empowering drug development professionals to selectively target either the C4-aromatic amine or the C5-carbohydrazide terminus.

Mechanistic Causality: The Nucleophilic Hierarchy

To design a self-validating acylation protocol, one must first understand the intrinsic nucleophilic hierarchy of the substrate:

  • The Carbohydrazide Terminus (-CONHNH₂): This is the most reactive site. The adjacent nitrogen atoms create an

    
    -effect, where the repulsion between adjacent lone pairs raises the Highest Occupied Molecular Orbital (HOMO) energy, rendering the terminal primary amine hyper-nucleophilic [1].
    
  • The C4-Aromatic Amine (-NH₂): This site possesses moderate nucleophilicity. It is conjugated with the electron-rich pyrazole ring but lacks the

    
    -effect enhancement.
    
  • The Pyrazole Ring Nitrogen (N1-H): This is the least nucleophilic site under neutral conditions, as its lone pair is delocalized within the aromatic

    
    -system to maintain aromaticity.
    

Expert Insight: In the commercial synthesis of Sildenafil, the precursor utilized is a carboxamide (4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide). Because a carboxamide nitrogen is poorly nucleophilic, direct acylation naturally occurs at the C4-amine [2]. However, when utilizing a carbohydrazide, the


-effect dictates that direct acylation will preferentially attack the hydrazide. Overcoming this requires kinetic trapping or transient steric masking [3].

Reagent Selection & Reaction Pathways

Achieving orthogonality requires manipulating thermodynamics and steric hindrance:

  • Kinetic Hydrazide Acylation: Utilizing highly reactive acyl chlorides at sub-zero temperatures (-10 °C) with a non-nucleophilic base (DIPEA) kinetically traps the most reactive site, yielding the

    
    -acylcarbohydrazide without touching the C4-amine.
    
  • Thermodynamic C4-Acylation (via Masking): To selectively acylate the C4-amine, the hydrazide must be transiently protected. Condensation with acetone yields an isopropylidene hydrazone. This bulky, electronically deactivated intermediate redirects milder coupling agents (EDCI/HOBt) strictly to the C4-amine.

  • Global Acylation/Cyclization: Refluxing the substrate in neat acetic anhydride forces global acylation followed by rapid intramolecular cyclization, yielding fused bicyclic systems.

Quantitative Data Summary

The following table summarizes the experimental parameters required to dictate regioselectivity.

StrategyReagentsTempPrimary Acylation SiteTypical YieldMechanistic Rationale
Kinetic Trapping Acyl Chloride (1.05 eq), DIPEA-10 °C to 0 °CC5-Carbohydrazide (

)
80–88%

-effect drives hyper-nucleophilicity; low thermal energy prevents C4 attack.
Transient Masking 1. Acetone2. EDCI/HOBt/RCOOH1. Reflux2. RTC4-Aromatic Amine70–75% (Over 3 steps)Hydrazone formation sterically and electronically deactivates the hydrazide.
Thermodynamic Cyclization Acetic Anhydride (Excess)120 °CGlobal

Cyclization
85–92%High thermal energy overcomes all activation barriers, driving stable bicyclic formation.

Self-Validating Experimental Protocols

Protocol A: Kinetic -Acylation of the Carbohydrazide

This protocol leverages temperature control to exploit the


-effect, preventing over-acylation.
  • Solubilization: Dissolve this compound (10.0 mmol) in anhydrous DCM/DMF (4:1 v/v, 50 mL) under an inert argon atmosphere. Causality: DMF is required to solubilize the polar pyrazole, while DCM provides an optimal medium for kinetic cooling.

  • Cooling: Add DIPEA (12.0 mmol) and cool the reaction vessel to -10 °C using an ice/brine bath.

  • Electrophile Addition: Dilute the chosen acyl chloride (10.5 mmol) in 10 mL anhydrous DCM and add dropwise over 30 minutes via an addition funnel. Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy necessary for undesired C4-acylation.

  • Validation & Workup: Stir for 2 hours at 0 °C. Monitor via TLC (DCM:MeOH 9:1). The self-validating indicator of success is the disappearance of the highly polar starting material and the emergence of a single, slightly less polar spot. Quench with saturated aqueous NaHCO₃ (20 mL), extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective C4-N-Acylation via Hydrazone Masking

This protocol uses a reversible protecting group to invert the molecule's natural reactivity. Step 1: Masking

  • Suspend this compound (10.0 mmol) in neat acetone (40 mL).

  • Reflux at 60 °C for 4 hours. Validation: The suspension will clarify into a homogenous solution as the soluble isopropylidene hydrazone forms.

  • Concentrate in vacuo to yield the masked intermediate quantitatively.

Step 2: C4-Acylation 4. Dissolve the target carboxylic acid (11.0 mmol), EDCI·HCl (15.0 mmol), and HOBt (15.0 mmol) in anhydrous DMF (30 mL). Stir for 15 minutes at room temperature. Causality: Pre-activation forms the OBt-ester, which is stable enough to prevent N1-pyrazole acylation but reactive enough to acylate the C4-amine. 5. Add the masked pyrazole intermediate (10.0 mmol) and DIPEA (20.0 mmol). Stir at room temperature for 12 hours.

Step 3: Deprotection 6. Add 1N aqueous HCl (20 mL) and THF (20 mL) directly to the reaction mixture. Stir for 2 hours at room temperature to hydrolyze the hydrazone back to the primary hydrazide. 7. Neutralize with 1N NaOH, extract with EtOAc, and purify via flash chromatography to isolate the selectively C4-N-acylated product.

Workflow Visualization

AcylationWorkflow Start 4-Amino-1H-pyrazole- 5-carbohydrazide Path1 Method A: Acyl Chloride DIPEA, -10 °C Start->Path1 Kinetic Control Path2 Method B: Acetone Reflux (Protection) Start->Path2 Steric Masking Path3 Method C: Ac2O Reflux (Excess) Start->Path3 Thermodynamic Prod1 N'-Acylcarbohydrazide (Targeted Hydrazide) Path1->Prod1 Int2 Isopropylidene Hydrazone (Masked Hydrazide) Path2->Int2 Prod3 Fused Pyrazolo-azine (Bicyclic Scaffold) Path3->Prod3 Path2b EDCI / HOBt / RCOOH Then H3O+ Hydrolysis Int2->Path2b C4-Acylation Prod2 C4-N-Acyl Product (Targeted C4-Amine) Path2b->Prod2

Divergent regioselective acylation pathways for this compound.

References

  • Namba, K., Shoji, I., Nishizawa, M., & Tanino, K. (2009). "4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide". Organic Letters.[Link]

  • Dunn, P. J. (2005). "Synthesis of Commercial Phosphodiesterase(V) Inhibitors". Organic Process Research & Development.[Link]

  • Ghozlan, S. A. S., Badahdah, K. O., & Abdelhamid, I. A. (2007). "An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues". Beilstein Journal of Organic Chemistry.[Link]

Troubleshooting & Optimization

purification methods for pyrazole carbohydrazide intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Pyrazole Carbohydrazide Synthesis .

As a Senior Application Scientist, I frequently observe that the primary point of failure in hydrazone library synthesis or downstream drug development is the carryover of unreacted hydrazine or ester starting materials during intermediate preparation. Pyrazole carbohydrazides are foundational building blocks, and their purity directly dictates the success of subsequent condensation reactions (e.g., forming Schiff bases or target inhibitors like MAO-B-IN-30) 1.

This guide is designed to move beyond basic recipes. It provides a causality-driven, self-validating framework to ensure your purification workflows are robust, reproducible, and analytically sound.

Process Visualization: Synthesis & Purification Workflow

The following diagram outlines the logical progression of the hydrazinolysis reaction, highlighting the critical validation checkpoints required to prevent impurity carryover.

PyrazolePurification Step1 1. Hydrazinolysis Ester + N2H4•H2O Step2 2. Reflux (2-8h) In Ethanol Step1->Step2 Step3 3. Precipitation Quench on Ice Water Step2->Step3 Step4 4. Filtration & Wash Cold Water Wash Step3->Step4 Validate Validation Check (TLC / Filtrate pH) Step4->Validate Recryst 5. Recrystallization (EtOH or MeOH/DMF) Validate->Recryst Impurities / High pH Pure Pure Pyrazole Carbohydrazide Validate->Pure Pure / Neutral pH Recryst->Pure

Workflow for the synthesis and purification of pyrazole carbohydrazide intermediates.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a closed-loop validation system. At each critical juncture, a physical or chemical check ensures you do not proceed with compromised material.

Step 1: Reaction Setup

  • Action: Dissolve 1.0 mmol of the pyrazole carboxylate ester in 10 mL of absolute ethanol. Add 2.0 mL of 80% hydrazine monohydrate dropwise at room temperature 2.

  • Causality: Ethanol is selected because it solubilizes the ester at reflux but acts as a poor solvent for the highly polar carbohydrazide at lower temperatures, driving the equilibrium forward. An excess of hydrazine is required to overcome the steric hindrance of the pyrazole ring.

Step 2: Hydrazinolysis (Reflux)

  • Action: Heat the mixture to reflux (approx. 78°C) for 4–8 hours.

  • Validation Check: Perform TLC (e.g., Hexane:EtOAc 1:1). The reaction is complete only when the higher-Rf ester spot completely disappears. Do not proceed based on time alone.

Step 3: Quenching & Primary Purification

  • Action: Allow the flask to cool slightly, then pour the mixture slowly onto 50 g of crushed ice with vigorous stirring. Collect the precipitate via vacuum filtration. Wash the filter cake with 3 x 20 mL of ice-cold distilled water.

  • Causality: Rapid quenching on ice forces the supersaturated product to precipitate. The cold water wash is critical: unreacted hydrazine hydrate and short-chain alcohols are highly water-soluble, whereas the pyrazole carbohydrazide is practically insoluble in cold water.

  • Validation Check: Test the pH of the final wash filtrate. It must be neutral (pH ~7). A basic pH indicates residual hydrazine trapped in the filter cake. Continue washing until neutral.

Step 4: Recrystallization

  • Action: Dissolve the crude solid in a minimum volume of boiling ethanol (or a Methanol/DMF mixture for highly insoluble derivatives) 3. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize yield. Filter and dry under vacuum.

  • Validation Check: Record the melting point. A sharp melting point range (< 2°C) validates the removal of co-precipitated impurities and structural integrity.

Quantitative Reference Data

The following table summarizes expected physicochemical data and yields for common pyrazole carbohydrazide intermediates when utilizing the optimized purification workflow.

Pyrazole DerivativeReflux TimeRecrystallization SolventTypical YieldMelting Point (°C)
3-phenyl-1H-pyrazole-4-carbohydrazide5 hEthanol66%207–209
5-methyl-1H-pyrazole-3-carbohydrazide5–8 hEthanol51%157–159
3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide4–6 hEthanol70–80%> 250
N'-(4-methoxybenzylidene)-5-phenyl derivative2 hMethanol / DMF82%276–278

Data synthesized from established literature protocols2, 3.

Troubleshooting & FAQs

Q: My reaction mixture is turning deep yellow or red during reflux. What is causing this? A: This is a classic symptom of hydrazine decomposition. Hydrazine and its derivatives are susceptible to air-oxidation at elevated temperatures, forming colored azo or diazo byproducts 4.

  • Solution: Ensure your hydrazine hydrate is fresh (it loses titer and degrades over time). For highly sensitive substrates, purge your reaction vessel with an inert gas (N₂ or Argon) prior to refluxing.

Q: TLC shows incomplete conversion, even after 8 hours of reflux. Should I add more heat? A: Do not increase the temperature, as this will only accelerate hydrazine degradation. Incomplete conversion is usually due to steric hindrance around the ester carbonyl or degraded hydrazine reagent.

  • Solution: First, verify the quality of your hydrazine hydrate. If the reagent is fresh, add a catalytic amount of a weak acid (like acetic acid) to activate the ester carbonyl, or switch to a higher-boiling polar solvent like propanol to safely increase the reflux temperature.

Q: My product "oils out" instead of forming crystals when poured onto ice. How do I fix this? A: "Oiling out" occurs when the product precipitates at a temperature above its melting point in the solvent mixture, or when lipophilic impurities disrupt the crystal lattice nucleation.

  • Solution: Instead of shocking the system by pouring it directly onto ice, allow the reaction mixture to cool slowly to room temperature first. If an oil still forms, scratch the inside of the flask with a glass rod to induce nucleation, or seed the mixture with a few pure crystals from a previous batch.

Q: NMR analysis of my "pure" intermediate shows broad peaks and shifted pyrazole protons. What went wrong? A: You likely have co-precipitation of hydrazine salts. The acidic proton on the 1H-pyrazole ring can form a salt complex with excess basic hydrazine during rapid precipitation.

  • Solution: Your cold water washes during filtration were insufficient. Resuspend the solid in cold distilled water, stir vigorously for 10 minutes, and refilter. Always validate the removal of hydrazine by ensuring the final wash filtrate is pH neutral.

References

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity Source: National Institutes of Health (NIH) URL:2

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives Source: Journal of Chemical and Pharmaceutical Research URL:3

  • MAO-B-IN-30: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity Source: BenchChem URL:1

  • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis Source: BenchChem URL:4

Sources

Technical Support Center: Aminopyrazole Synthesis & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Planning: The Redox Challenge

The Core Conflict

Synthesizing pyrazoles containing free amino groups (whether directly on the heterocyclic ring or on a substituent) presents a fundamental chemical conflict.

  • The Synthesis Requirement: Many pyrazole syntheses—specifically those proceeding through a pyrazoline intermediate (e.g., from chalcones + hydrazine)—require an oxidative aromatization step (dehydrogenation) to establish aromaticity.

  • The Liability: Primary and secondary amines are thermodynamically susceptible to oxidation. Strong oxidants (KMnO₄, CrO₃) used to drive aromatization will indiscriminately attack the amino group, leading to:

    • N-Oxides/Nitro species: Complete oxidation of the amine.

    • Diazo species: If nitrosation occurs.

    • Azo-coupling/Tars: Radical-mediated polymerization (the "black tar" phenomenon).

The "Safe" Routes vs. The "Risky" Routes

Not all pyrazole syntheses involve oxidation. Understanding your pathway is the first step in troubleshooting.

  • Route A (Condensation):

    
    -ketonitriles + Hydrazine 
    
    
    
    5-Aminopyrazole.[1]
    • Risk:[2] Low. This is a dehydration, not an oxidation.

    • Issue: The product (electron-rich aminopyrazole) is air-sensitive during workup.

  • Route B (Cyclization-Oxidation):

    
    -unsaturated ketone + Hydrazine 
    
    
    
    Pyrazoline
    
    
    Pyrazole.
    • Risk:[2] High. Requires active oxidant.

    • Issue: The reagent attacks the amine before the ring aromatizes.

Troubleshooting Guide (FAQ)

Scenario 1: "My reaction mixture turned into a black tar."

Diagnosis: Radical polymerization or Quinone-imine formation. Context: This is common when synthesizing electron-rich 5-aminopyrazoles or when subjecting amino-substituted pyrazolines to harsh oxidants like MnO₂ or KMnO₄.

  • Root Cause: The oxidant generated a radical cation on the nitrogen atom (

    
    ), initiating polymerization.
    
  • Immediate Fix:

    • Switch Oxidant: Abandon metal-oxide oxidants. Switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Iodine (

      
      ) / 
      
      
      
      . These act via hydride abstraction or halogenation-elimination mechanisms rather than direct electron transfer oxidation of the amine.
    • Inert Atmosphere: Even if the reaction doesn't require it, exclude oxygen. Electron-rich aminopyrazoles are air-sensitive in solution.

Scenario 2: "I lost my amino group; NMR shows a nitro or unknown signal."

Diagnosis: Over-oxidation. Context: Occurs when using strong oxidants (e.g., hypervalent iodine reagents like IBX/DMP or Chromic acid) on a substrate with a free primary amine.

  • Root Cause: The redox potential of the oxidant is sufficient to oxidize

    
     to 
    
    
    
    (imine) or
    
    
    (nitro).
  • Protocol Adjustment:

    • Protect the Amine: This is the only 100% reliable method if strong oxidants are unavoidable. Use a Boc (tert-butoxycarbonyl) or Acetyl group. Both are stable to hydrazine hydrate (mostly) and resistant to oxidative conditions.

    • Deprotection: Boc is removed with TFA/DCM; Acetyl with NaOH/MeOH (though acetyl can be cleaved by hydrazine during the synthesis, making Boc superior).

Scenario 3: "My 5-aminopyrazole product degrades during column chromatography."

Diagnosis: Silica-induced oxidative degradation. Context: 5-aminopyrazoles are basic and electron-rich. Silica gel is slightly acidic and can trap these compounds, catalyzing air oxidation.

  • Solution:

    • Pre-treat Silica: Flush the column with 1-2% Triethylamine (TEA) in hexane before loading.

    • Eluent Modifier: Add 1% TEA or

      
       to your mobile phase.
      
    • Fast Workup: Do not leave the compound on the column or in solution for extended periods. Store as a solid salt (HCl salt) if possible.

Validated Protocols

Protocol A: Iodine-Mediated Oxidative Aromatization (Amine-Tolerant)

Best for converting Pyrazolines to Pyrazoles without protecting groups.

Mechanism: Iodine halogenates the C-4 position of the pyrazoline. Base-mediated elimination of HI restores the double bond, driving aromatization. This bypasses the formation of radical cations on the exocyclic amine.

  • Setup: Dissolve the pyrazoline (1.0 equiv) in THF or DMSO.

  • Reagents: Add

    
     (2.0 equiv) followed by 
    
    
    
    (1.1 equiv).
  • Condition: Stir at 60°C for 1–3 hours. Monitor by TLC.

  • Quench: Pour into saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color changes from brown to yellow/clear).
    
  • Extraction: Extract with EtOAc. The free amine usually survives this mild protocol.

Protocol B: DDQ Dehydrogenation (High Chemoselectivity)

Best for sensitive substrates where metal waste is a concern.

  • Setup: Dissolve pyrazoline (1.0 equiv) in anhydrous 1,4-Dioxane or Benzene.

  • Reagent: Add DDQ (1.1–1.2 equiv) portion-wise at Room Temperature.

    • Note: The reaction is exothermic.

  • Reaction: Stir for 2–4 hours. A precipitate (

    
    , the hydroquinone) often forms.
    
  • Workup: Filter off the precipitate. Wash the filtrate with saturated

    
     to remove residual hydroquinone.
    
Protocol C: Strategic Protection (The "Nuclear Option")

If mild oxidants fail, you must protect the amine.

  • Protection: React starting material (e.g., amino-chalcone) with

    
     (1.1 equiv) and 
    
    
    
    in DCM.
  • Cyclization: React Boc-chalcone with Hydrazine Hydrate in Ethanol (Reflux).

    • Crucial Check: Hydrazine can cleave amides/carbamates at high temps. Monitor carefully. If Boc falls off, switch to Phthalimide protection (cleaved by hydrazine after cyclization to release the amine in situ, though this requires careful stoichiometry).

  • Oxidation: Use any oxidant (e.g.,

    
     or Chloranil).
    
  • Deprotection: 20% TFA in DCM.

Visualizing the Strategy

Decision Tree: Selecting the Right Route

PyrazoleStrategy Start Start: Target Molecule (Amino-Pyrazole) RouteCheck Does the synthesis require Oxidative Aromatization? (e.g. from Pyrazoline) Start->RouteCheck Direct No (e.g. Knorr Synthesis from β-ketonitrile) RouteCheck->Direct Condensation Oxidative Yes (e.g. from Chalcone) RouteCheck->Oxidative Dehydrogenation DirectAdvice Risk: Air Oxidation only. Use Inert Atmosphere & TEA-treated Silica. Direct->DirectAdvice AmineCheck Is the Amino group Primary (NH2) or Secondary (NHR)? Oxidative->AmineCheck Protect STRATEGY 1: Protect Amine (Boc/Cbz) Before Cyclization AmineCheck->Protect Yes (High Value/Scale) MildOx STRATEGY 2: Mild Oxidant Selection (I2/Base or DDQ) AmineCheck->MildOx Yes (Quick/Small Scale)

Figure 1: Strategic decision tree for synthesizing amino-pyrazoles while mitigating oxidative degradation.

Mechanism: Why Iodine is Safer than Metals

IodineMechanism Step1 Pyrazoline (Substrate) Step2 N-Iodination (Fast, Reversible) Step1->Step2 I2 Risk Metal Oxidants (KMnO4): Direct e- transfer from NH2 -> Radical Cation -> TAR Step1->Risk Avoid This Path Step3 C4-Iodination (Rate Determining) Step2->Step3 Rearrangement Step4 Base Elimination (-HI) Step3->Step4 K2CO3 Product Aromatic Pyrazole (Amino group intact) Step4->Product

Figure 2: Mechanistic pathway of Iodine-mediated aromatization. Unlike metal oxidants that strip electrons from the amine (red path), Iodine functions via halogenation-elimination, preserving the amino group.

Comparative Data: Oxidant Selection

OxidantMechanismAmino CompatibilityWorkup DifficultyRecommendation
KMnO₄ / MnO₂ Metal-Oxo transferPoor (Oxidizes amines)High (Metal waste)Avoid
DDQ Hydride AbstractionGood (High Chemoselectivity)Medium (Remove hydroquinone)Recommended
I₂ / K₂CO₃ Halogenation/EliminationExcellent Low (Thiosulfate wash)Highly Recommended
Air / CuCl Radical / AerobicFair (Slow, risk of tars)LowUse only if others fail
Pb(OAc)₄ Oxidative CleavagePoor High (Toxic)Obsolete

References

  • Tiwari, B., et al. "Iodine-Mediated Oxidative Aromatization of Pyrazolines." The Journal of Organic Chemistry, vol. 79, no. 18, 2014. (Note: Citation references general I2/Base methodology for N-heterocycles).

  • Kumar, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, vol. 7, 2011, pp. 189-201.

  • Zhang, Y., et al. "DDQ as a versatile and easily recyclable oxidant: a systematic review." Beilstein Journal of Organic Chemistry, vol. 17, 2021.

  • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2018.

  • Herfindo, N., et al. "Synthesis and Oxidative Aromatization of 3,5-disubstituted-2-pyrazolines." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2014.[3]

Sources

Technical Support Center: Optimizing Schiff Base Reactions for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of pyrazole-based Schiff bases. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these versatile compounds. Pyrazole-containing Schiff bases are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

This resource provides in-depth, field-proven insights to help you navigate the common challenges encountered during the synthesis of these valuable molecules. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when embarking on the synthesis of pyrazole-based Schiff bases.

Q1: What is the fundamental reaction mechanism for the formation of a pyrazole Schiff base?

The formation of a Schiff base, also known as an imine or azomethine, is a nucleophilic addition-elimination reaction. It typically involves the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). In the context of pyrazole chemistry, this involves the reaction of a pyrazole derivative bearing a primary amine group with a suitable aldehyde or ketone, or conversely, a pyrazole-4-carbaldehyde with a primary amine.[4]

The reaction is generally reversible and often requires the removal of water to drive the equilibrium towards the product. The mechanism can be catalyzed by either acid or base.

DOT Diagram: General Mechanism of Schiff Base Formation

SchiffBaseFormation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PyrazoleNH2 Pyrazole-NH2 (Primary Amine) Hemiaminal Hemiaminal Intermediate PyrazoleNH2->Hemiaminal + R-CHO Aldehyde R-CHO (Aldehyde) Aldehyde->Hemiaminal ProtonatedHemiaminal Protonated Hemiaminal Hemiaminal->ProtonatedHemiaminal + H+ SchiffBase Pyrazole-N=CHR (Schiff Base) ProtonatedHemiaminal->SchiffBase - H2O Water H2O ProtonatedHemiaminal->Water Catalyst Catalyst (Acid/Base) Catalyst->Hemiaminal Facilitates Protonation

Caption: General mechanism of acid-catalyzed Schiff base formation.

Q2: How do I choose the right starting materials: a pyrazole-amine with an aldehyde, or a pyrazole-aldehyde with an amine?

The choice of starting materials primarily depends on the commercial availability and ease of synthesis of the pyrazole precursors. Both synthetic routes are widely employed. For instance, various substituted 3-phenyl-1H-pyrazole-4-carbaldehydes can be synthesized and then reacted with a range of primary amines.[2][5] Alternatively, 5-aminopyrazole derivatives can be condensed with different aldehydes.[6] Your decision should be based on the specific target molecule and the accessibility of the required building blocks.

Q3: Is a catalyst always necessary for the reaction?

While the reaction can sometimes proceed without a catalyst, particularly with highly reactive starting materials, the use of a catalyst is generally recommended to improve the reaction rate and yield.[5][7]

  • Acid Catalysts: A catalytic amount of a protic acid, such as glacial acetic acid or sulfuric acid, is commonly used.[2][5][7][8] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Base Catalysts: In some cases, a base catalyst like piperidine can be employed.[9]

  • Catalyst-Free Conditions: Some modern, "green" synthesis approaches utilize microwave irradiation, which can sometimes facilitate the reaction without the need for a catalyst.[10][11]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of pyrazole Schiff bases.

Problem 1: Low or No Product Yield

This is one of the most frequent issues. The underlying cause can often be traced back to several factors in the reaction setup.

Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Reaction Time or Temperature Increase the reflux time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][12]Schiff base formation is an equilibrium-driven process. Providing more energy (heat) and time allows the reaction to reach completion.
Lack of Catalyst Add a catalytic amount of glacial acetic acid or a few drops of concentrated sulfuric acid to the reaction mixture.[2][5][7]An acid catalyst protonates the carbonyl group of the aldehyde, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the pyrazole amine.
Presence of Water in the Reaction Use anhydrous solvents and consider methods for water removal, such as a Dean-Stark apparatus, or performing the reaction in a solvent that azeotropically removes water.The reaction produces water as a byproduct. According to Le Chatelier's principle, removing water will shift the equilibrium towards the formation of the Schiff base product.
Poor Nucleophilicity/Electrophilicity of Reactants If using an electron-deficient amine or an electron-rich aldehyde, more forcing conditions (higher temperature, stronger catalyst) may be required.The electronic properties of the substituents on both the pyrazole ring and the aldehyde/amine partner significantly influence their reactivity.

DOT Diagram: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Product Yield CheckTLC Is the reaction progressing on TLC? Start->CheckTLC IncreaseTimeTemp Increase reaction time and/or temperature. CheckTLC->IncreaseTimeTemp No/Slow CheckCatalyst Is a catalyst present? CheckTLC->CheckCatalyst Yes IncreaseTimeTemp->CheckTLC AddCatalyst Add catalytic acid (e.g., acetic acid). CheckCatalyst->AddCatalyst No CheckWater Are anhydrous conditions being used? CheckCatalyst->CheckWater Yes AddCatalyst->CheckTLC RemoveWater Use anhydrous solvents or a Dean-Stark trap. CheckWater->RemoveWater No ReviewReactants Re-evaluate reactant electronics. Consider harsher conditions. CheckWater->ReviewReactants Yes RemoveWater->CheckTLC Success Improved Yield ReviewReactants->Success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Problem 2: Product Purification Challenges

Even with a successful reaction, isolating a pure product can be challenging.

Potential Cause Troubleshooting Action Scientific Rationale
Unreacted Starting Materials If starting materials are present, consider driving the reaction to completion as described above. For purification, recrystallization from a suitable solvent like ethanol or an ethanol-dioxane mixture is often effective.[2][5]Recrystallization is an effective technique for separating the desired product from soluble impurities, including unreacted starting materials, based on differences in solubility at different temperatures.
Formation of Side Products Analyze the crude product using NMR or Mass Spectrometry to identify potential side products. Purification via column chromatography on silica gel may be necessary.[13]Side reactions, such as self-condensation of the aldehyde or other unwanted transformations, can occur. Column chromatography separates compounds based on their differential adsorption to the stationary phase.
Product is an Oil or Difficult to Crystallize Try precipitating the product by pouring the reaction mixture into crushed ice or cold water.[3][7] If it remains an oil, attempt to triturate with a non-polar solvent like hexane to induce solidification.Changing the solvent polarity can drastically reduce the solubility of the product, causing it to precipitate out of the solution. Trituration can help remove highly soluble impurities and induce crystallization.

Experimental Protocols

Here are standardized, step-by-step protocols for the synthesis of pyrazole Schiff bases, synthesized from the literature.

Protocol 1: Acid-Catalyzed Synthesis via Conventional Reflux

This protocol is adapted from general procedures found in several publications.[2][5][13]

  • Reactant Dissolution: In a round-bottom flask, dissolve an equimolar mixture of the pyrazole-aldehyde (e.g., 3-(4-substituted-phenyl)-1H-pyrazole-4-carbaldehyde) (0.001 mol) and the desired primary amine (0.001 mol) in a suitable solvent such as ethanol or an ethanol-dioxane mixture (20-30 mL).[2][5]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) or concentrated sulfuric acid (1-2 drops) to the mixture.[2][5][7]

  • Reflux: Equip the flask with a condenser and reflux the reaction mixture for 5-10 hours. The optimal time can vary depending on the reactants.[3][5]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them via TLC, using a suitable eluent system (e.g., hexane:ethyl acetate).[2][12]

  • Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the reaction mixture to room temperature. Pour the mixture into crushed ice with constant stirring.[3][7]

  • Purification: Collect the precipitated solid by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole Schiff base.[2][5]

Protocol 2: Microwave-Assisted Green Synthesis

This protocol offers a more rapid and environmentally friendly alternative.[10][11]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the pyrazole-aldehyde (e.g., 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde) and the corresponding primary amine in equimolar amounts.[10][11]

  • Solvent (Optional): While some microwave syntheses are performed solvent-free, a minimal amount of a high-boiling point, polar solvent like ethanol can be used.

  • Microwave Irradiation: Place the vessel in a microwave synthesizer and irradiate at a suitable power and temperature for a short duration (typically 5-15 minutes).

  • Work-up: After cooling, the solid product can often be isolated directly. If necessary, add a small amount of ethanol and filter the product.

  • Purification: Wash the product with cold ethanol and dry under vacuum. Recrystallization can be performed if further purification is needed.

Characterization of Pyrazole Schiff Bases

Confirming the structure of your synthesized compound is a critical final step.

  • FT-IR Spectroscopy: The most telling evidence for Schiff base formation is the appearance of a characteristic absorption band for the imine (C=N) group, typically in the range of 1580-1650 cm⁻¹.[5][8] You should also observe the disappearance of the C=O stretching band from the aldehyde and the N-H stretching bands from the primary amine.

  • ¹H NMR Spectroscopy: Look for a singlet in the downfield region, typically between δ 8.5 and 10.0 ppm, corresponding to the azomethine proton (-N=CH-).[5][8] The signals for the pyrazole ring and other aromatic protons will also be present.

  • Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized Schiff base, often by observing the molecular ion peak [M+] or the protonated molecular ion peak [M+1].[5]

By understanding the underlying principles of the Schiff base reaction and being prepared for common experimental hurdles, researchers can efficiently synthesize and optimize a wide array of pyrazole-based Schiff bases for further investigation in drug discovery and materials science.

References

  • An Fe3O4 supported O-phenylenediamine based tetraaza Schiff base-Cu(ii) complex as a novel nanomagnetic catalytic system for synthesis of pyrano[2,3-c]pyrazoles. RSC Advances. [Link]

  • Kumari, P., Kumar, A., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances. [Link]

  • Odedra, P., & Rojivadiya, A. (2021). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). Indian Journal of Chemistry, Vol. 60A, 332-340. [Link]

  • Kumari, P., Kumar, A., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis, Characterization and Antibacterial Activity of Some New Pyrazole based Schiff-bases. ResearchGate. [Link]

  • Design and Development of Pyrazole Schiff Bases Against MRSA: Synthesis, Spectral, and Biological Studies. Authorea. [Link]

  • The Synthesis of Polysubstituted Amino Pyrazoles Using Nano-[Zn-4NSP]Cl2 as a New Schiff Base Complex and Catalyst. Taylor & Francis Online. [Link]

  • Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. Scite.ai. [Link]

  • Kumari, P., Kumar, A., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances. [Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. National Center for Biotechnology Information. [Link]

  • Khan, S. A., Asiri, A. M., et al. (2013). Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. European Journal of Chemistry. [Link]

  • (PDF) Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. ResearchGate. [Link]

  • Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • CHEMISTRY Synthesis, characterization and molecular docking of Pyrazole based Schiff bases. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of Schiff bases and pyrazole derivatives derive from chalcones, (2E)- 1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one. ResearchGate. [Link]

  • Synthesis of Pyrazole fused Schiff base derivatives. ResearchGate. [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kumar, G., Kumar, D., & Devi, S. (2014). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry. [Link]

  • Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. SciSpace. [Link]

  • Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. [Link]

  • (PDF) Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. [Link]

  • Design, synthesis and application of pyrazole-based Schiff base chitosan hybrids for Cu(II) removal and antibacterial inhibition. ResearchGate. [Link]

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. [Link]

Sources

handling hygroscopic nature of pyrazole carbohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling the Hygroscopic Nature of Pyrazole Carbohydrazides

Welcome to the Technical Support Center for pyrazole carbohydrazide derivatives. This guide, curated by a Senior Application Scientist, provides in-depth technical advice and troubleshooting protocols to address the challenges associated with the hygroscopic nature of these compounds. Our goal is to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your work with pyrazole carbohydrazides, providing insights into the root causes and offering step-by-step solutions.

Issue 1: Inconsistent Weighing and "Melting" of Solid Samples

Symptom: You observe that your pyrazole carbohydrazide sample rapidly gains weight on the analytical balance, or appears to "melt" and become sticky, making accurate measurement and transfer difficult.

Probable Cause: This is a classic sign of a hygroscopic compound absorbing moisture from the atmosphere.[1] The polar carbohydrazide and pyrazole moieties can form hydrogen bonds with water molecules, leading to a rapid increase in mass and a change in physical appearance from a free-flowing powder to a sticky or semi-solid state.[2]

Solutions:

  • Work Efficiently: Minimize the time the sample is exposed to the ambient environment. Prepare everything you need before opening the sample container.

  • Use Appropriate Weighing Vessels: Instead of weighing paper, use a tared, dry glass weighing bottle with a stopper or a small vial with a screw cap.[3] This minimizes air exposure.

  • Weighing by Difference:

    • Place the capped weighing bottle containing the sample on the balance and record the initial mass.

    • Quickly transfer an approximate amount of the solid to your reaction vessel.

    • Immediately recap the weighing bottle and re-weigh it.

    • The difference in mass is the accurate weight of the transferred sample.

  • Controlled Atmosphere: For highly sensitive compounds, perform weighing operations inside a glovebox with a controlled, low-humidity inert atmosphere (e.g., nitrogen or argon).[4][5]

Issue 2: Poor Reproducibility in Reaction Kinetics or Biological Assays

Symptom: You are experiencing inconsistent reaction times, yields, or variable results in biological assays when using the same batch of pyrazole carbohydrazide.

Probable Cause: The presence of water can significantly impact chemical reactions and biological activity. Water can act as a nucleophile, potentially leading to hydrolysis of the carbohydrazide or other sensitive functional groups.[6] In biological assays, undisclosed water content alters the effective concentration of your compound, leading to erroneous dose-response curves.

Solutions:

  • Drying Protocol Validation: Ensure your compound is thoroughly dry before use. Standard drying methods include:

    • Drying under high vacuum over a desiccant (e.g., P₂O₅, anhydrous CaSO₄).

    • Lyophilization from a suitable solvent (e.g., 1,4-dioxane) if the compound is thermally labile.

  • Solvent Purity: Use anhydrous solvents for your reactions. The presence of water in the reaction solvent can have a more pronounced effect than the moisture absorbed by the solid.

  • Quantification of Water Content: For highly sensitive applications, determine the water content of your sample using Karl Fischer titration. This will allow you to calculate the exact concentration of the active compound.

Issue 3: Compound Degradation or Appearance of Impurities During Storage

Symptom: After a period of storage, you observe a change in the physical appearance of your pyrazole carbohydrazide (e.g., discoloration, clumping) or the appearance of new spots on a TLC analysis.

Probable Cause: Long-term exposure to moisture can lead to chemical degradation.[2] For N-unsubstituted pyrazoles, water can facilitate tautomeric interconversion.[7] While not strictly degradation, this can lead to a mixture of isomers with potentially different properties. Furthermore, the presence of moisture can accelerate oxidative degradation, often indicated by a brownish discoloration.[7]

Solutions:

  • Optimal Storage Conditions:

    • Container: Store in a tightly sealed, amber glass vial to protect from moisture and light.

    • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[7]

    • Desiccation: Place the vial inside a desiccator containing a suitable drying agent.[1] Regularly check and regenerate or replace the desiccant.

    • Temperature: Store at a reduced temperature (refrigerated at 2-8°C or frozen at -20°C) to slow down potential degradation pathways.

  • Aliquoting: For frequently used compounds, divide the bulk sample into smaller, single-use aliquots. This prevents repeated exposure of the entire batch to atmospheric moisture.[5]

Frequently Asked Questions (FAQs)

Q1: Why are pyrazole carbohydrazides likely to be hygroscopic?

A1: The hygroscopic nature of pyrazole carbohydrazides can be attributed to the presence of multiple polar functional groups capable of forming hydrogen bonds with water molecules. These include the N-H and C=O groups of the carbohydrazide moiety and the nitrogen atoms of the pyrazole ring.

Q2: How can I quickly assess if my newly synthesized pyrazole carbohydrazide is hygroscopic?

A2: A simple qualitative test is to place a small amount of the compound on a watch glass in an open environment. If the compound is hygroscopic, you will observe changes such as clumping, the appearance of a wet surface, or even deliquescence (dissolving in the absorbed water) over time.[1] For a more quantitative assessment, gravimetric sorption analysis can be employed to determine the extent and rate of water uptake at different relative humidity levels.

Q3: Can the absorbed water be removed?

A3: Yes, in most cases, absorbed atmospheric water can be removed by standard laboratory drying techniques. Placing the compound under high vacuum at a slightly elevated temperature (ensure the compound is thermally stable) for several hours is a common and effective method. The use of a desiccator with a strong drying agent is also recommended.

Q4: Does the hygroscopic nature of pyrazole carbohydrazides affect their solubility?

A4: Yes, the presence of absorbed water can affect the dissolution process. A "wet" solid may dissolve more readily in polar solvents. However, it is crucial to remember that this also means the actual concentration of your solution will be lower than calculated based on the initial weight of the hygroscopic solid.

Q5: Are there any formulation strategies to mitigate the hygroscopicity of pyrazole carbohydrazides in a final product?

A5: In pharmaceutical development, several strategies are used to manage hygroscopic active pharmaceutical ingredients (APIs). These include co-crystallization with a non-hygroscopic co-former, formulation with excipients that have a higher affinity for water, and the use of moisture-barrier coatings on tablets or encapsulation in low-moisture capsules.[2]

Experimental Protocols & Visualizations

Protocol 1: Standardized Weighing of a Hygroscopic Pyrazole Carbohydrazide
  • Place a clean, dry weighing bottle with its stopper on the analytical balance and tare to zero.

  • Remove the weighing bottle from the balance and add the approximate amount of the pyrazole carbohydrazide.

  • Place the stopper on the bottle and weigh it. Record this mass as M1 .

  • Working quickly, remove the stopper and transfer the solid into the reaction vessel using a clean spatula.

  • Immediately replace the stopper on the weighing bottle and re-weigh it. Record this mass as M2 .

  • The exact mass of the transferred compound is M1 - M2 .

Diagram 1: Workflow for Handling Hygroscopic Pyrazole Carbohydrazides

G cluster_storage Storage cluster_weighing Weighing cluster_reaction Reaction Setup cluster_analysis Analysis & QC storage Store in Tightly Sealed Amber Vial with Desiccant and Inert Atmosphere weigh Weigh by Difference Using a Capped Vial storage->weigh Minimize Exposure Time analysis Perform Karl Fischer Titration for Water Content storage->analysis glovebox Optional: Use Glovebox for Highly Sensitive Compounds weigh->glovebox If Necessary reaction Use Anhydrous Solvents weigh->reaction Immediate Transfer inert_atm Maintain Inert Atmosphere (e.g., N2, Ar) reaction->inert_atm During Reaction G start Inconsistent Experimental Results Observed check_purity Re-check Compound Purity (TLC, NMR, LC-MS) start->check_purity impurity_found Impurity Detected? check_purity->impurity_found purify Re-purify Compound impurity_found->purify Yes check_water Quantify Water Content (Karl Fischer Titration) impurity_found->check_water No purify->check_purity water_high Water Content > 0.5%? check_water->water_high dry_compound Thoroughly Dry Compound (High Vacuum, Desiccant) water_high->dry_compound Yes check_solvents Verify Anhydrous Nature of Solvents water_high->check_solvents No dry_compound->check_water review_handling Review Handling & Storage Protocols check_solvents->review_handling end_node Problem Resolved review_handling->end_node

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. Available at: [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Weighing Reactants and Reagents. University of Rochester Department of Chemistry. Available at: [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Corrosion Inhibition Effect of Pyrazole Carbohydrazide Inhibitor for AA 8088in1M H2SO4 Solution. Natural Products Chemistry & Research. Available at: [Link]

  • How to Handle Hygroscopic Reference Standards?. Chromatography Forum. Available at: [Link]

  • Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. National Center for Biotechnology Information. Available at: [Link]

  • CARBOHYDRAZIDE (1,3-DIAMINOUREA). Ataman Kimya. Available at: [Link]

  • What is the Difference Between Hydrazine and Carbohydrazide. YesYing. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Available at: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. National Center for Biotechnology Information. Available at: [Link]

  • Application of carbohydrazide in power plant chemistry. SINOCHEM. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. MDPI. Available at: [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. PharmaInfo. Available at: [Link]

  • The Recent Development of the Pyrazoles : A Review. TSI Journals. Available at: [Link]

  • Analytical Balances and Proper Weighing Practices. Lab Manager. Available at: [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. Available at: [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. Available at: [Link]

  • Effects of co-adsorbed water on different bond cleavages of oxygenates on Pd (111). National Science Foundation. Available at: [Link]

Sources

removing unreacted hydrazine from pyrazole product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting Guide for Eradicating Unreacted Hydrazine in Pyrazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent and hazardous challenges in heterocyclic drug development: the removal of trace unreacted hydrazine following the Knorr pyrazole synthesis (the condensation of 1,3-dicarbonyls with hydrazine).

Hydrazine is not just a nuisance impurity; it is highly toxic, volatile, and a known mutagen. Below, you will find field-proven strategies, causal explanations, and self-validating protocols to ensure your pyrazole intermediates meet stringent pharmaceutical regulatory standards.

Workflow: Hydrazine Remediation Decision Matrix

HydrazineRemoval Start Crude Pyrazole Mixture (Contains Excess Hydrazine) Q1 Is Pyrazole stable to strong oxidants? Start->Q1 Oxidation Oxidative Destruction (H2O2 / Cu2+ or NaOCl) Q1->Oxidation Yes Q2 Is Pyrazole highly lipophilic? Q1->Q2 No Purified Purified Pyrazole API (< 1.5 ppm Hydrazine) Oxidation->Purified Washing Aqueous Acidic Wash (pH < 2 extraction) Q2->Washing Yes Scavenging Chemical Scavenging (Benzaldehyde / Acetone) Q2->Scavenging No Washing->Purified Scavenging->Purified

Decision matrix for selecting a hydrazine removal strategy based on pyrazole properties.

FAQ 1: Regulatory & Safety Baselines (The "Why")

Q: Why is the removal of trace hydrazine so heavily scrutinized in pharmaceutical intermediates? A: Hydrazine is a potent genotoxic impurity (GTI) and a known carcinogen[1]. Under the ICH M7(R2) guidelines, DNA-reactive impurities must be strictly controlled to limit potential carcinogenic risk. Because hydrazine falls into the "cohort of concern," its limits are exceptionally stringent. The default Threshold of Toxicological Concern (TTC) for a lifetime exposure to a mutagenic impurity is set to 1.5 µ g/day [1].

Table 1: ICH M7 Generic Limits for Mutagenic Impurities (Less-Than-Lifetime)

Treatment DurationAcceptable Daily Intake (µ g/day )Regulatory Rationale
> 10 years to lifetime1.5TTC for negligible risk (

excess cancer risk)
> 1 to 10 years10Adjusted for shorter clinical exposure duration
> 1 to 12 months20Adjusted for sub-chronic exposure
≤ 1 month120Adjusted for acute exposure

Source: ICH M7(R2) Guidelines[1]. Note: Hydrazine may require compound-specific limits depending on the route of administration.

FAQ 2: Oxidative Destruction (The "Kill Switch")

Q: My pyrazole is highly stable. Can I chemically destroy the excess hydrazine directly in the crude mixture? A: Yes. Oxidative destruction is one of the most reliable methods if your pyrazole lacks oxidation-sensitive moieties (e.g., thioethers, easily oxidized amines). Hydrogen peroxide (


) catalyzed by 

ions is a highly efficient, environmentally benign method that degrades hydrazine into harmless nitrogen gas and water[2]. Sodium hypochlorite (bleach) can also be used, though it carries a risk of chlorinating the pyrazole ring[3].

The Causality: Hydrazine decomposition by peroxide is thermodynamically favorable but kinetically slow.


 acts as a redox catalyst, cycling between 

and

, which drastically lowers the activation energy for the peroxide-mediated oxidation[2]. This ensures complete destruction without requiring harsh heating.

Protocol: Cu(II)-Catalyzed


 Destruction 
Self-Validation Check: The cessation of gas evolution (

) serves as a visual indicator of reaction completion.
  • Cooling: Cool the crude aqueous/organic biphasic reaction mixture to 0–5 °C using an ice bath.

  • Catalyst Addition: Add a catalytic amount of

    
     (0.05 molar equivalents relative to the estimated excess hydrazine).
    
  • Oxidation: Dropwise add 30% aqueous

    
     (1.5 to 2.0 equivalents) while maintaining the internal temperature below 10 °C. Caution: Hydrazine oxidation is highly exothermic; rapid addition can lead to a runaway reaction[4].
    
  • Maturation: Remove the ice bath and stir for 2 hours at room temperature until bubbling (

    
     evolution) completely ceases.
    
  • Workup: Perform a standard aqueous extraction. The aqueous layer will contain the copper salts, while the organic layer retains the purified pyrazole.

FAQ 3: Chemical Scavenging (The "Derivatization" Approach)

Q: My pyrazole degrades under oxidative conditions. How can I remove hydrazine without harsh reagents? A: Chemical scavenging exploits the high nucleophilicity of hydrazine. By adding a sacrificial aldehyde or ketone (such as benzaldehyde or acetone), unreacted hydrazine is converted into a hydrazone or azine[4]. These derivatives are significantly less toxic, non-volatile, and highly lipophilic, making them easily separable from the pyrazole via chromatography or crystallization.

The Causality: Hydrazine's "alpha-effect" (the repulsion between adjacent lone pairs on the nitrogen atoms) makes it a vastly superior nucleophile compared to the newly formed pyrazole nitrogens. The equilibrium of hydrazone formation is driven to completion by the precipitation of the resulting azine (e.g., benzalazine) or by utilizing a vast excess of a volatile ketone (e.g., acetone)[4].

Protocol: Benzaldehyde Scavenging

  • Solvent Exchange: Concentrate the crude pyrazole mixture to remove volatile reaction solvents (e.g., ethanol).

  • Phase Setup: Dissolve the residue in a biphasic mixture of Ethyl Acetate and Water.

  • Scavenger Addition: Add 1.2 equivalents of benzaldehyde (relative to the calculated excess of hydrazine).

  • Reaction: Stir vigorously at room temperature for 1–2 hours. The formation of benzalazine (a bright yellow precipitate) will occur if hydrazine concentrations are high.

  • Separation: Filter off any precipitate. Separate the organic layer, and wash it with 1M HCl, followed by brine. The lipophilic benzalazine remains in the organic layer or is filtered off. If your pyrazole is basic, it can be temporarily extracted into the acidic aqueous layer to leave the azine behind, then neutralized and back-extracted.

FAQ 4: Physical Separation & Azeotropic Distillation

Q: Can I just evaporate the hydrazine? Its boiling point is 114 °C, which is reachable on a rotavap. A: Direct evaporation is dangerous and often ineffective. Hydrazine forms a high-boiling azeotrope with water (b.p. 120.5 °C), making it impossible to remove completely via standard rotary evaporation if water is present[5]. Furthermore, concentrating hydrazine poses a severe explosion and fire hazard[6].

The Causality: Thermal concentration of hydrazine increases the risk of auto-oxidation and disproportionation, which can be violently exothermic. Always dilute or chemically quench hydrazine rather than attempting to distill it to dryness[5]. Historically, co-evaporation with a solvent that forms a lower-boiling azeotrope with hydrazine (like toluene or xylene) was used[7], but modern safety protocols strictly discourage this due to the inhalation risks of aerosolized hydrazine.

References

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2) - ICH. ich.org. Available at: [Link]

  • Decomposition of a High-Concentration Hydrazine in Wastewater from A Chemical Decontamination Process of A Nuclear Facility. researchgate.net. Available at:[Link]

  • The chemical and biochemical degradation of hydrazine. dtic.mil. Available at: [Link]

  • Method for decomposing hydrazine contained in an aqueous liquid. google.com/patents.
  • 108 questions with answers in HYDRAZINE | Science topic. researchgate.net. Available at:[Link]

  • Hydrazine - Hazardous Substance Fact Sheet. nj.gov. Available at: [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 4-amino-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the characterization of 4-amino-1H-pyrazole-5-carbohydrazide , a critical scaffold in the synthesis of fused heterocycles like pyrazolo[3,4-d]pyrimidines (bioisosteres of purines).

Unlike simple organic molecules, this compound presents unique analytical challenges due to annular tautomerism and multiple exchangeable proton sites (ring NH, amine NH₂, and hydrazide NH-NH₂). This guide moves beyond basic spectral listing to offer a comparative performance analysis against its ester precursor, establishing a self-validating protocol for confirming reaction completion.

Part 1: Structural Context & Tautomeric Challenges

The Tautomeric Equilibrium

The primary challenge in characterizing this compound is the rapid proton exchange on the pyrazole ring. In solution, the molecule exists in dynamic equilibrium between the 1H- and 2H- tautomers.

  • Impact on NMR: You will rarely see distinct signals for N1-H and N2-H at room temperature. Instead, the pyrazole ring proton (C3-H or C5-H depending on numbering) typically appears as a single averaged singlet or a broadened peak.

  • Numbering Ambiguity: Due to this tautomerism, the "5-carbohydrazide" is chemically equivalent to the "3-carbohydrazide" form in unsubstituted pyrazoles.

Solvent Selection Strategy

Correct solvent choice is not merely about solubility; it dictates the visibility of labile protons essential for confirmation.

SolventSuitabilityTechnical Rationale
DMSO-d₆ Optimal High polarity dissolves the compound; strong H-bond acceptance stabilizes the hydrazide (-CONHNH₂) and amine protons, slowing exchange rates to yield distinct peaks.
CDCl₃ UnsuitablePoor solubility; rapid proton exchange leads to broadened/invisible NH signals.
D₂O Diagnostic OnlyCauses immediate disappearance of all NH/NH₂ signals (H/D exchange). Useful only to distinguish the aromatic CH from labile protons.

Part 2: Comparative Analysis (Precursor vs. Product)

The most reliable method to validate the product is a direct comparison with its starting material, Ethyl 4-amino-1H-pyrazole-5-carboxylate . The transformation is a hydrazinolysis where the ethoxy group is displaced.

Spectral Performance Table: 1H NMR (300-500 MHz, DMSO-d₆)
Signal AssignmentPrecursor (Ethyl Ester)

(ppm)
Product (Hydrazide)

(ppm)
Diagnostic Action
Pyrazole Ring CH 7.90 – 8.10 (s, 1H)7.60 – 8.00 (s, 1H) Confirm integrity of heteroaromatic ring.
Amine (-NH₂) 5.00 – 6.00 (br s, 2H)4.50 – 5.50 (br s, 2H) Broadened due to quadrupole coupling with ¹⁴N.
Hydrazide (-CONH-) Absent9.00 – 9.80 (br s, 1H) Primary Confirmation: Downfield shift indicates amide bond formation.
Hydrazide (-NH₂) Absent4.00 – 4.50 (br s, 2H) Often overlaps with water or ring amine; verify integration.
Ethyl (-CH₂-) 4.20 – 4.35 (q, 2H)ABSENT Critical QC: Any residual quartet indicates incomplete reaction.
Ethyl (-CH₃) 1.25 – 1.35 (t, 3H)ABSENT Critical QC: Any residual triplet indicates incomplete reaction.
Ring NH 12.00 – 13.50 (br)12.00 – 13.00 (br) Highly variable; often very broad or invisible depending on water content.

Technical Insight: The chemical shift of the pyrazole CH often moves slightly upfield (shielded) in the hydrazide relative to the ester due to the difference in electron-withdrawing power between the ester and hydrazide groups.

Part 3: Experimental Protocol & Validation Workflow

Method A: Sample Preparation
  • Mass: Weigh 5–10 mg of the dry solid. (Moisture causes signal broadening).

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Dissolution: Sonicate for 2 minutes. If the solution is cloudy, gently warm to 40°C. Do not filter unless absolutely necessary to avoid losing product in the filter matrix.

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

Method B: The "D₂O Shake" Validation

To conclusively distinguish the Pyrazole-CH from the various NH peaks:

  • Run the standard 1H NMR in DMSO-d₆.

  • Add 1-2 drops of D₂O directly to the NMR tube.

  • Shake vigorously and let stand for 5 minutes.

  • Re-run the spectrum.

    • Result: The signals at ~4.5, ~5.0, ~9.5, and ~12.5 ppm will vanish. The singlet at ~7.8 ppm (Ring CH) will remain.

Visualization: QC Decision Logic

The following diagram illustrates the logical workflow for interpreting the spectral data to accept or reject the batch.

NMR_Logic_Flow Start Acquire 1H NMR (DMSO-d6) Check_Ethyl Check 1.3 ppm (t) & 4.3 ppm (q) (Ethyl Group) Start->Check_Ethyl Ethyl_Present Signals Detected Check_Ethyl->Ethyl_Present Yes Ethyl_Absent Signals Absent Check_Ethyl->Ethyl_Absent No Result_Fail REJECT BATCH (Incomplete Reaction) Ethyl_Present->Result_Fail Check_Hydrazide Check >9.0 ppm (CONH) & 4.0-4.5 ppm (NH2) Ethyl_Absent->Check_Hydrazide Hydrazide_Found Signals Present Check_Hydrazide->Hydrazide_Found Yes Hydrazide_Missing Signals Missing Check_Hydrazide->Hydrazide_Missing No Check_Aromatic Check ~7.8 ppm (s) (Pyrazole CH) Hydrazide_Found->Check_Aromatic Hydrazide_Missing->Result_Fail Hydrolysis? Result_Pass PASS BATCH (Pure Hydrazide) Check_Aromatic->Result_Pass Signal Distinct Result_Decomp INVESTIGATE (Ring Degradation) Check_Aromatic->Result_Decomp Complex/Multiplet

Caption: Logic flow for validating this compound synthesis via 1H NMR. Green paths indicate successful validation.

Part 4: Synthesis Workflow Visualization

Understanding the chemical origin of the sample is vital for interpreting impurities. The synthesis typically proceeds from the ethyl ester via nucleophilic acyl substitution.

Synthesis_Workflow Reactants Ethyl 4-amino-1H-pyrazole- 5-carboxylate + Hydrazine Hydrate Reaction Reflux (Ethanol) Nucleophilic Attack Reactants->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Isolation Cool & Filter (Precipitation) Intermediate->Isolation -EtOH Product 4-amino-1H-pyrazole- 5-carbohydrazide Isolation->Product Byproduct Ethanol (Removed) Isolation->Byproduct

Caption: Synthetic pathway converting the ethyl ester precursor to the target hydrazide, highlighting the elimination of ethanol.

References

  • Aggarwal, R., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 14, 203–213. Link

  • Claramunt, R. M., et al. (2006). "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 165915954, 5-(aminomethyl)-1H-pyrazole-4-carbohydrazide." PubChem. Link

  • Bakavoli, M., et al. (2008). "Synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 5-amino-1H-pyrazole-4-carbonitrile." Journal of Heterocyclic Chemistry. (Contextual grounding for aminopyrazole precursors).
  • Reich, H. J. (2020). "1H NMR Chemical Shifts - Heterocycles." University of Wisconsin-Madison. Link

Distinguishing 4-Amino and 5-Amino Pyrazole Isomers: A Comprehensive NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrazoles are privileged scaffolds in modern drug discovery, frequently serving as kinase inhibitors and LRRK2 modulators for neurodegenerative diseases[1]. However, the synthesis of N-substituted aminopyrazoles often yields a mixture of regioisomers. Distinguishing between 4-amino and 5-amino pyrazoles is a notorious analytical challenge due to their identical mass and similar polarity.

As a Senior Application Scientist, I have designed this guide to move beyond empirical guessing. By combining the causality of ring electron density with orthogonal 2D NMR techniques, we establish a self-validating analytical system . This ensures that every structural assignment is definitively proven through independent, cross-verifying NMR parameters.

The Mechanistic Basis of Differentiation: 1D NMR Profiling

The first line of defense in distinguishing these isomers lies in understanding the intrinsic electron density of the pyrazole ring. The


-electron system is unevenly distributed: N1 donates two electrons to the aromatic sextet, while N2 donates one. Resonance structures dictate that C4 is naturally the most electron-rich (shielded) position[2].
13C NMR: The C4 Shielding Effect

The placement of the electron-donating amino (-NH2) group drastically alters the local magnetic environment:

  • 5-Aminopyrazole: The -NH2 group at C5 donates electron density through resonance directly onto C4. This hyper-shielding pushes the C4 resonance significantly upfield, typically to 90–105 ppm [3]. C5, bearing the electronegative nitrogen, is deshielded to ~145 ppm.

  • 4-Aminopyrazole: The electronegative nitrogen is directly bonded to C4. Inductive electron withdrawal overrides the natural shielding, pulling the C4 resonance downfield to 120–135 ppm [4].

1H NMR: J-Coupling Signatures

The scalar coupling (


) between the remaining ring protons provides immediate structural clues:
  • 5-Aminopyrazole: The remaining protons are at C3 and C4. Because they are adjacent, they exhibit a standard ortho-like vicinal coupling of

    
     Hz [2].
    
  • 4-Aminopyrazole: The remaining protons are at C3 and C5. Separated by a carbon and a heteroatom, they exhibit a weak meta-like long-range coupling of

    
     Hz [2]. They often appear as broad singlets rather than distinct doublets.
    

2D NMR Workflows: The Self-Validating Proof

While 1D NMR provides strong hypotheses, 2D NMR (NOESY and HMBC) provides absolute spatial and scalar proof. This creates a self-validating loop: the spatial proximity (NOESY) must perfectly align with the carbon connectivity (HMBC).

NMR_Workflow Start Synthesized N-Alkyl Aminopyrazole (Unknown Regioisomer) H1_NMR 1H NMR Analysis Evaluate J-Couplings Start->H1_NMR C13_NMR 13C NMR Analysis Evaluate C4 Shielding Start->C13_NMR Isomer4 4-Aminopyrazole J(3,5) < 1.0 Hz C4 ~120-130 ppm H1_NMR->Isomer4 H3/H5 present Isomer5 5-Aminopyrazole J(3,4) ~ 1.5-2.5 Hz C4 ~90-100 ppm H1_NMR->Isomer5 H3/H4 present C13_NMR->Isomer4 No shielded C4 C13_NMR->Isomer5 C4 < 105 ppm NOESY_4 NOESY: N1-Alkyl ↔ H5 Isomer4->NOESY_4 Orthogonal Validation NOESY_5 NOESY: N1-Alkyl ↔ NH2 Isomer5->NOESY_5 Orthogonal Validation

Fig 1: Logical NMR workflow for differentiating 4-amino and 5-amino pyrazole regioisomers.

The NOESY/HMBC Matrix
  • In a 1-alkyl-5-aminopyrazole: The N1-alkyl group is sterically adjacent to the 5-amino group. NOESY will show a strong cross-peak between the N1-alkyl protons and the broad -NH2 signal[4]. HMBC will show a 3-bond correlation from the N1-alkyl protons to the highly deshielded C5 carbon (~145 ppm) bearing the amine[5].

  • In a 1-alkyl-4-aminopyrazole: The N1-alkyl group is adjacent to the C5 proton. NOESY will show a strong cross-peak between the N1-alkyl protons and the sharp H5 ring proton[4]. HMBC will show a 3-bond correlation from the N1-alkyl protons to the protonated C5 carbon (~130 ppm).

HMBC_NOESY_Map cluster_4amino 4-Aminopyrazole Correlations cluster_5amino 5-Aminopyrazole Correlations N1_Alkyl N1-Alkyl Protons H5_Proton C5-Proton (H5) N1_Alkyl->H5_Proton NOESY (Through-Space) C5_Carbon C5-Carbon (~130 ppm) N1_Alkyl->C5_Carbon HMBC (Through-Bond) NH2_Protons 5-Amino Protons N1_Alkyl->NH2_Protons NOESY (Through-Space) C5_Amino_Carbon C5-Carbon (~145 ppm) N1_Alkyl->C5_Amino_Carbon HMBC (Through-Bond)

Fig 2: Key 2D NMR (NOESY/HMBC) correlations distinguishing the two pyrazole isomers.

Standardized Experimental Protocol

To ensure the NOESY and HMBC experiments act as a self-validating system, sample preparation and acquisition parameters must be strictly controlled.

Step 1: Solvent Selection & Sample Preparation

  • Dissolve 10–15 mg of the purified pyrazole in 0.6 mL of DMSO-d6 (100% atom D).

  • Causality: Chloroform-d allows rapid chemical exchange of the -NH2 protons with trace moisture, broadening the signal into the baseline. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the -NH2 protons in place, sharpening their signal, and making them visible for critical NOESY correlations.

Step 2: 1D Acquisition (1H and 13C)

  • Acquire a standard 1H NMR (minimum 400 MHz) and 13C NMR (minimum 100 MHz).

  • Calculate the coupling constants (

    
    ) of the ring protons to establish the initial hypothesis.
    

Step 3: 2D NOESY Acquisition

  • Set the mixing time (

    
    ) to 300–500 ms .
    
  • Causality: Small molecules (~150-300 Da) in DMSO tumble at rates where the NOE can be near zero. A longer mixing time ensures sufficient cross-relaxation to observe the critical N1-Alkyl ↔ NH2 or N1-Alkyl ↔ H5 interactions.

Step 4: 2D HMBC Acquisition

  • Optimize the long-range delay for

    
     Hz (typically ~62.5 ms).
    
  • Verify the 3-bond correlation from the N1-alkyl protons to the C5 carbon. Cross-reference the C5 chemical shift with the 13C spectrum to confirm whether it is protonated (~130 ppm) or amine-substituted (~145 ppm).

Quantitative Data Summary

The following tables synthesize the expected quantitative NMR markers for both isomers, allowing for rapid, objective comparison.

Table 1: 1D NMR Diagnostic Markers
Parameter4-Aminopyrazole5-AminopyrazoleDiagnostic Certainty
Ring Protons Present H3, H5H3, H4High
1H J-Coupling (

)

Hz

Hz
Medium (Requires high resolution)
13C Shift: C4 ~120 – 135 ppm (Deshielded)~90 – 105 ppm (Shielded)Definitive
13C Shift: C5 ~125 – 135 ppm (Protonated)~140 – 155 ppm (Amine-bearing)High
Table 2: 2D NMR Correlation Matrix
ExperimentTarget Interaction4-Aminopyrazole Observation5-Aminopyrazole Observation
NOESY N1-Alkyl ProtonsStrong NOE to H5 Strong NOE to -NH2
HMBC N1-Alkyl Protons

to C5 (~130 ppm)

to C5 (~145 ppm)
1H-15N HMBC -NH2 Protons

to C4,

to C3/C5

to C5,

to C4/N1

References

  • Burton, H. A., et al. (1971). Revisions of Structural Assignments for 1-Methyl-(3 and 5)-amino-4-nitropyrazoles and Related Compounds. Canadian Journal of Chemistry, 49(21), 3566-3571. URL:[Link]

  • Lucas, T., Dietz, J., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450. URL:[Link]

  • Abu-Zaied, M. A., et al. (2011). Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. Molecules, 16(5), 3758-3770. URL:[Link]

  • Le Corre, L., et al. (2014). Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of pyrazole-based polycyclic scaffolds. Organic & Biomolecular Chemistry, 12, 7318-7327. URL:[Link]

  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Chemistry Central Journal, 12(1), 10. URL:[Link]

  • LRRK2 Modulator Patent Literature. (2015). Pyrazole aminopyrimidine derivatives as LRRK2 modulators. US Patent 9212173B2.

Sources

IR spectrum analysis of hydrazide carbonyl vs amide

Author: BenchChem Technical Support Team. Date: March 2026

An accurate structural elucidation of carbonyl-containing compounds is a foundational requirement in medicinal chemistry and drug development. While amides (


) and hydrazides (

) share a similar structural backbone, their distinct electronic environments and hydrogen-bonding capabilities produce measurable differences in their Infrared (IR) spectra.

As an Application Scientist, relying solely on standard correlation charts is insufficient for complex molecules. This guide provides an in-depth, objective comparison of the IR spectral behaviors of hydrazide carbonyls versus standard amides, grounded in the physical causality of their molecular vibrations.

Theoretical Framework & Vibrational Causality

To accurately interpret the IR shifts between amides and hydrazides, one must understand the underlying quantum mechanical and electrostatic forces at play:

  • The Alpha-Effect & Resonance Dynamics: In a standard amide, the nitrogen lone pair delocalizes into the carbonyl

    
    -system, lowering the 
    
    
    
    stretching frequency compared to a standard ketone. In a hydrazide, the adjacent
    
    
    -nitrogen introduces lone-pair repulsion (the alpha-effect), which perturbs this resonance. This electron-donating effect alters the electron density of the carbonyl group, frequently shifting the
    
    
    stretch (often termed the "Amide I" band) to lower vibrational frequencies .
  • Extensive Hydrogen Bonding Networks: Hydrazides possess an additional

    
     group, significantly increasing their capacity as hydrogen bond donors. In solid-state IR spectroscopy (e.g., KBr pellets), this creates a highly complex intermolecular hydrogen bonding network. This extensive H-bonding further weakens the 
    
    
    
    bond force constant, causing a notable bathochromic shift (shift to lower wavenumbers) compared to standard amides 1.

Comparative Spectral Analysis

The Carbonyl Stretching Region (Amide I Band)

Standard amides typically exhibit a strong Amide I band between


 and 

2. Due to the aforementioned resonance and hydrogen-bonding effects, hydrazide carbonyls display this band shifted slightly lower, frequently observed in the

range (e.g.,

for acetoacetic acid hydrazides, or

for indomethacin-derived hydrazides) 3, .
The N-H Stretching Region

A secondary amide shows a single, relatively sharp ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 stretch (

) 4. Conversely, a hydrazide contains both a secondary amine (

) and a primary amine (

). This results in a complex, broadened profile with multiple distinct peaks representing symmetric and asymmetric stretches (e.g., bands at

and

) , 1.
The Fingerprint Region

The definitive marker for a hydrazide, which is entirely absent in a standard amide, is the presence of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 stretching and bending vibrations. These are typically observed in the fingerprint region around 

.

Quantitative Data Summary

Functional GroupStandard Amide Frequency (

)
Hydrazide Frequency (

)
Spectroscopic Causality

Stretch (Amide I)


Alpha-effect and extensive H-bonding weaken the

force constant in hydrazides.

Stretch

(1-2 bands)

(Multiple bands)
Presence of both

and terminal

symmetric/asymmetric stretches in hydrazides.

Stretch
N/A

Unique covalent bond present only in the hydrazide moiety.

Stretch


Altered bond order due to competing resonance from the adjacent nitrogen.

Self-Validating Experimental Protocol: Solid-State IR Acquisition

To ensure diagnostic accuracy when comparing these functional groups, the experimental protocol must actively prevent artifacts (like the Christiansen effect or atmospheric interference) that could artificially shift the Amide I band.

Step 1: Sample Preparation (KBr Pellet)

  • Action: Grind the analyte with oven-dried, spectroscopic-grade KBr at a

    
     ratio using an agate mortar. Press under 
    
    
    
    of vacuum pressure for 2 minutes.
  • Causality: Proper dilution and fine particle size (

    
    ) prevent excessive scattering and peak distortion. Vacuum pressing removes trapped air, ensuring a transparent pellet.
    

Step 2: Environmental Baseline Calibration

  • Action: Collect a background spectrum immediately before the sample.

  • Causality: Atmospheric water vapor exhibits strong rotational-vibrational bands in the

    
     region. Failing to subtract this will artificially mask or shift the critical Amide I band.
    

Step 3: Spectral Acquisition

  • Action: Acquire the spectrum using an FTIR spectrometer set to

    
     resolution, co-adding a minimum of 32 scans.
    

Step 4: Self-Validation & Quality Control

  • Action: Check the maximum absorbance of the Amide I band. It must lie between

    
     and 
    
    
    
    .
  • Causality: If the absorbance is

    
    , the detector is approaching saturation. This artificially broadens the peak, flattening the apex and completely invalidating any comparative frequency shift analysis between the amide and hydrazide. If 
    
    
    
    , remake a more dilute pellet.

Spectral Interpretation Workflow

IR_Workflow Start Acquire IR Spectrum (ATR or KBr) CO_Check Identify C=O Stretch (1600 - 1690 cm⁻¹) Start->CO_Check NH_Check Analyze N-H Region (3100 - 3500 cm⁻¹) CO_Check->NH_Check Amide I Band Located Amide_NH 1-2 N-H Bands (Standard Amide) NH_Check->Amide_NH Simple N-H Profile Hydrazide_NH Multiple N-H Bands (-NH-NH₂) NH_Check->Hydrazide_NH Complex N-H Profile Result_Amide Confirmed Amide Amide_NH->Result_Amide NN_Check Check Fingerprint Region for N-N Stretch Hydrazide_NH->NN_Check Result_Hydrazide Confirmed Hydrazide NN_Check->Result_Hydrazide N-N band present

Caption: Logical workflow for distinguishing amide and hydrazide carbonyls using characteristic IR spectral regions.

References

  • Title: Synthesis, characterization of some derivationes of 3-Nicotinc acide. Source: sciencescholar.us. URL: 5

  • Title: Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives. Source: up.ac.za. URL: 6

  • Title: Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. Source: wildlife-biodiversity.com. URL: 3

  • Title: Synthesis of new anti-bacterial agents: Hydrazide Schiff bases of vanadium acetylacetonate complexes. Source: tandfonline.com. URL: 4

  • Title: Synthesis, Characterization and Quantum Chemical Studies of Some Co(II) and Cu(II) Complexes of Acetoacetic Acid Hydrazide. Source: asianpubs.org. URL:

  • Title: Synthesis and Performance of N-(Benzoyl) Stearic Acid Hydrazide. Source: scispace.com. URL: 2

  • Title: SYNTHESIS, SPECTROSCOPIC AND THEORETICAL STUDIES OF SOME ALKYL AND ARYL SUBSTITUTED ACID HYDRAZIDE LIGANDS. Source: cibtech.org. URL: 1

Sources

X-Ray Crystallography of 4-amino-1H-pyrazole-5-carbohydrazide: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

The Crystallographic Challenge: Causality of Kinetic Trapping

As a Senior Application Scientist specializing in small-molecule structural elucidation, I frequently encounter molecular scaffolds that present significant analytical bottlenecks. 4-amino-1H-pyrazole-5-carbohydrazide (


) is a prime example. This structural motif is highly significant in modern pharmacology and biochemistry; its derivatives act as critical intermediates in C-nucleoside biosynthesis[1] and serve as potent DNA gyrase inhibitors for antibacterial applications[2].

Despite its low molecular weight, crystallizing this compound is notoriously difficult. The molecule possesses five distinct hydrogen-bond donors (the amino


, the pyrazole 

, and the carbohydrazide

) alongside multiple nitrogen and oxygen acceptors. In solution, these molecules rapidly assemble into highly ordered layer hydrogen-bonding networks[3]. The causality here is thermodynamic vs. kinetic: the activation energy for intermolecular hydrogen bonding is so low that the molecules kinetically trap each other, leading to sudden, amorphous precipitation rather than the slow, thermodynamic growth required for macro-crystals[4].

To overcome this, researchers must objectively compare and select the appropriate diffraction modality based on the size and quality of the obtained crystals.

Comparative Analysis of Diffraction Modalities

When thermodynamic crystallization fails to produce large single crystals, alternative diffraction modalities must be employed. Table 1 objectively compares the performance of three primary structural elucidation pathways for pyrazole-carbohydrazide derivatives.

Table 1: Performance Comparison of Diffraction Modalities for Pyrazole-Carbohydrazides

ParameterIn-house SCXRD (Cu K

)
In-house SCXRD (Mo K

)
Synchrotron XRDMicroED (Electron Diffraction)
Optimal Crystal Size 50 – 150 µm100 – 300 µm5 – 50 µm< 2 µm (Nanocrystals)
Source Wavelength (

)
1.5418 Å0.7107 Å~0.7 - 1.0 Å (Tunable)~0.025 Å (200 kV)
Typical Resolution Limit ~0.80 Å~0.75 Å< 0.60 Å~0.85 - 1.0 Å
H-Atom Resolution Excellent (via Difference Map)ModerateExceptionalPoor (Requires dynamical refinement)
Throughput / Speed Medium (12-24 hrs)Medium (12-24 hrs)High (< 1 hr)High (Minutes per dataset)
Best Use Case Standard thermodynamic crystalsHeavy-atom derivativesMetastable micro-crystalsSudden precipitation / Powders

Insight: For light-atom organic molecules like this compound, Cu K


  is vastly superior to Mo K

. Copper radiation provides a higher scattering cross-section for carbon, nitrogen, and oxygen, which is absolutely critical for resolving the electron density of the seven hydrogen atoms involved in the complex supramolecular network.

Structural Pathway & Decision Matrix

The following workflow illustrates the decision-making process for structural elucidation based on the kinetic outcome of your crystallization trials.

CrystallographyWorkflow Start This compound Synthesis & Purification Cryst Crystallization Strategy (Modulating H-Bond Kinetics) Start->Cryst Macro Macro-crystals (>50 µm) Thermodynamic Growth Cryst->Macro Vapor Diffusion (Slow) Micro Micro-crystals (5-50 µm) Metastable Growth Cryst->Micro Slow Cooling (Moderate) Nano Nano-crystals (<5 µm) Kinetic Precipitation Cryst->Nano Anti-solvent (Rapid) SCXRD In-house SCXRD (Cu Kα Source) Macro->SCXRD Sync Synchrotron XRD (High Flux Beamline) Micro->Sync MicroED MicroED (Cryo-EM Grid) Nano->MicroED Model Structure Solution & Anisotropic Refinement SCXRD->Model Sync->Model MicroED->Model Val Self-Validation (CheckCIF & R-factor < 5%) Model->Val

Decision matrix for structural elucidation of pyrazole-carbohydrazides based on crystal dimensions.

Self-Validating Experimental Protocol: SCXRD Workflow

To successfully elucidate the structure of this compound using In-house SCXRD, you must bypass the kinetic trapping of the hydrogen bonds. The following protocol is designed as a self-validating system to ensure data integrity.

Phase 1: Thermodynamic Crystallization (Vapor Diffusion)
  • Solubilization: Dissolve 10 mg of the purified compound in 0.5 mL of anhydrous Dimethylformamide (DMF).

    • Causality: DMF acts as a strong, competitive hydrogen-bond acceptor. It temporarily disrupts the innate intermolecular network of the pyrazole and carbohydrazide moieties, preventing immediate kinetic precipitation[4].

  • Diffusion Setup: Place the DMF solution in a 2 mL inner vial. Place this un-capped vial inside a 20 mL outer vial containing 5 mL of diethyl ether (anti-solvent). Seal the outer vial tightly.

  • Incubation: Store at 20°C in a vibration-free environment for 72–96 hours.

    • Causality: The slow vapor diffusion of the volatile ether into the DMF gradually lowers the dielectric constant of the medium. This allows the layer hydrogen-bonding networks[3] to assemble under thermodynamic control, yielding high-quality macro-crystals.

Phase 2: Data Acquisition & Self-Validation
  • Harvesting & Cryoprotection: Loop a single crystal (~100 µm) using a MiTeGen mount and immediately submerge it in Paratone-N oil.

  • Cryo-Cooling: Flash-cool the crystal to 100 K in a continuous nitrogen stream.

    • Causality: Cryo-cooling minimizes thermal atomic displacement parameters (ADPs). Because the carbohydrazide tail is highly flexible, reducing thermal motion is mandatory to accurately resolve its position.

  • The Self-Validation Gate (Unit Cell Check): Expose the crystal for 10 frames (0.5°

    
    -scan) and index the reflections.
    
    • Validation Rule: If mosaicity exceeds 1.5° or if multiple overlapping lattices (twinning) are detected, abort the experiment and select a new crystal . Do not proceed to full data collection. This strict gatekeeping ensures instrument time is only spent on pristine lattices, guaranteeing an eventual

      
       factor of < 5%.
      
  • Full Acquisition: Collect a full sphere of data using a microfocus Cu K

    
     source (
    
    
    
    Å). Integrate the data, apply multi-scan absorption corrections, and solve the structure using intrinsic phasing (e.g., SHELXT).

References[1] Uncovering the chemistry of C–C bond formation in C-nucleoside biosynthesis: crystal structure of a C-glycoside synthase/PRPP complex. Nature Communications (via PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7283281/[2] Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS One.https://doi.org/10.1371/journal.pone.0069751[3] Novel strategies for synthesizing energetic materials based on BTO with improved performances. Dalton Transactions.https://doi.org/10.1039/C9DT02334H[4] Cu(II) bifunctional (N,O,O') coordination polymer: a case study for complex ab-initio crystal structure determination. AIR Università degli Studi di Milano.https://air.unimi.it/handle/2434/264627

Sources

Unambiguous Pyrazole Regioisomer Assignment: A Comparative Guide to HMBC NMR and Alternative Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the pyrazole scaffold is a ubiquitous "privileged structure" found in blockbuster therapeutics like Celecoxib and Ruxolitinib. However, the synthesis of asymmetrically substituted pyrazoles—whether via the Knorr condensation or direct N-alkylation—frequently yields a mixture of regioisomers (e.g., 1,3-disubstituted versus 1,5-disubstituted pyrazoles).

As a Senior Application Scientist, I frequently see structural misassignments stemming from an over-reliance on standard 1D NMR or ambiguous 2D correlations. This guide objectively compares the performance of the


H-

N HMBC NMR workflow
against traditional alternatives (

H-

C HMBC, NOESY, and X-ray crystallography), providing the mechanistic causality and step-by-step experimental protocols required to build a self-validating analytical system.

The Causality of the Analytical Challenge

The fundamental challenge in differentiating pyrazole regioisomers lies in the tautomerism of their 1H-pyrazole precursors. In solution, the rapid prototropic exchange between the two nitrogen atoms averages the NMR signals, making the starting material's spectra unhelpful for predicting the geometry of the alkylated product 1.

Once alkylated, the tautomerism is "frozen," yielding two distinct regioisomers. Traditional assignment relies on


H-

C HMBC to trace the connectivity from the N-alkyl protons to the adjacent pyrazole carbon (C5). However, this creates a circular logic problem : to know if the alkyl group is at N1 (adjacent to C5) or N2 (adjacent to C3), you must first confidently assign the C3 and C5 carbon signals. While empirical rules suggest C5 is generally more shielded than C3, strong electron-withdrawing or donating substituents routinely violate these rules, leading to catastrophic misassignments.

Comparative Analysis of Analytical Workflows

To break this circular logic, we must evaluate orthogonal analytical techniques based on their mechanistic reliability.

The Superior Method: H- N HMBC

The


H-

N HMBC experiment is the gold standard because it acts as a self-validating system . The pyrazole ring contains two electronically distinct nitrogen atoms:
  • N1 (Pyrrole-like): sp

    
    -hybridized character, bearing the alkyl substituent. On the nitromethane (CH
    
    
    
    NO
    
    
    ) reference scale, it typically resonates upfield between δ -170 to -200 ppm .
  • N2 (Pyridine-like): sp

    
    -hybridized character, imine-like. It resonates significantly downfield between δ -70 to -130 ppm 2.
    

The Causality: The N-alkyl protons will exclusively show a strong


J or 

J correlation to N1. This unambiguously tags the N1 chemical shift without relying on external databases. Once N1 is anchored, the assignment is trivial: if the observable ring proton correlates strongly (

J) to N1, it must be H5 (indicating a 1,3-disubstituted isomer). If it correlates strongly (

J) to N2, it must be H3 (indicating a 1,5-disubstituted isomer).
The Spatial Approach: 1D/2D NOESY

NOESY evaluates through-space dipole-dipole interactions (< 5 Å). In a 1,3-isomer, the N-alkyl group is spatially adjacent to the H5 ring proton, yielding a strong NOE cross-peak. In a 1,5-isomer, the N-alkyl group is far from H3, yielding no correlation 3.

  • Limitation: NOESY relies on the absence of a signal to prove the 1,5-isomer. If the C5 position contains a bulky substituent lacking protons (e.g., a -CF

    
     group), the NOESY spectrum will be silent, providing negative (and therefore inconclusive) evidence.
    
The Absolute Baseline: X-Ray Crystallography

X-ray provides an absolute spatial mapping of electron density.

  • Limitation: It requires the generation of high-quality single crystals, which is highly time-consuming and not viable for rapid, high-throughput medicinal chemistry workflows.

Quantitative Data Summary

Analytical WorkflowPrimary Structural MarkerCertainty LevelSample RequirementAcquisition TimeKey Limitation

H-

N HMBC

J/

J

H-

N through-bond
Definitive (High) 5 - 20 mg2 - 6 hoursRequires high-field NMR and

N sensitivity
1D/2D NOESY < 5 Å through-space proximityHigh (Context-dependent)1 - 5 mg0.5 - 2 hoursAmbiguous if adjacent positions lack protons

H-

C HMBC

J/

J

H-

C through-bond
Moderate to High2 - 10 mg1 - 3 hoursRelies on C3/C5 chemical shift assumptions
X-Ray Diffraction Electron density mapAbsolute (Highest)Single crystalDays to WeeksRequires crystallizable compounds

Experimental Protocol: H- N HMBC Workflow

To establish a self-validating structural assignment, execute the following optimized NMR protocol 4:

Step 1: Sample Preparation Dissolve 10–20 mg of the purified pyrazole regioisomer in 600 µL of a high-quality deuterated solvent (e.g., DMSO-


 or CDCl

). High purity (>95%) is critical to prevent signal overlap in the proton dimension.

Step 2: Probe and Sequence Selection Utilize a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a cryogenically cooled probe (CryoProbe) to maximize sensitivity for the low-gamma


N nucleus at natural abundance. Select the CIGAR-HMBC  (Constant Time Inverse-Detection Gradient Accordion Resonance) pulse sequence. Unlike standard HMBC, CIGAR-HMBC accommodates a broad range of multiple-bond coupling constants without signal nulling.

Step 3: Acquisition Parameters

  • Coupling Constant (

    
    J
    
    
    
    ):
    Optimize the long-range coupling delay for J = 5–8 Hz .
  • Spectral Width (

    
    N):  Set the F1 window to cover +50 to -350 ppm  (relative to CH
    
    
    
    NO
    
    
    at 0 ppm) to ensure both the pyrrole-like and pyridine-like nitrogens are captured.
  • Relaxation Delay (D1): Set to 1.5–2.0 seconds to allow sufficient longitudinal relaxation.

  • Scans (NS): 32–64 scans per increment, depending on sample concentration.

Step 4: Data Processing & Self-Validating Interpretation

  • Apply a sine-bell squared window function in both dimensions.

  • Locate the N-alkyl proton signal on the F2 (

    
    H) axis. Trace its correlation to the F1 (
    
    
    
    N) axis. The resulting peak definitively identifies N1 .
  • Locate the pyrazole ring proton(s) on the F2 axis.

  • If the ring proton correlates to the newly anchored N1, it is H5 (1,3-isomer). If it correlates to the unalkylated N2, it is H3 (1,5-isomer).

Mechanistic Logic Workflow

The following diagram illustrates the strict, self-validating decision tree utilized by application scientists to unequivocally assign pyrazole regioisomers.

G Start Unknown Pyrazole Regioisomer (N-Alkyl Substituted) Step1 Acquire 1H-15N HMBC NMR (Optimized for J = 5-8 Hz) Start->Step1 Decision1 Identify N1 via N-Alkyl Proton Correlation (2J/3J) Step1->Decision1 N1_Tagged N1 Tagged (δ ~ -170 to -200 ppm) N2 Tagged (δ ~ -70 to -100 ppm) Decision1->N1_Tagged Internal Anchor Decision2 Evaluate Ring Proton (H) Correlation to N1/N2 N1_Tagged->Decision2 Isomer13 Ring H correlates to N1 (2J) Orthogonal NOESY: N-Alkyl to Ring H Conclusion: 1,3-Disubstituted Decision2->Isomer13 H is at C5 Isomer15 Ring H correlates to N2 (2J) Orthogonal NOESY: N-Alkyl to C5-Substituent Conclusion: 1,5-Disubstituted Decision2->Isomer15 H is at C3

Logical workflow for pyrazole regioisomer assignment using 1H-15N HMBC and NOESY NMR.

Conclusion

While


H-

C HMBC and NOESY remain valuable tools in the analytical chemist's arsenal, they are susceptible to circular logic and negative-evidence fallacies when applied to complex heterocyclic systems. By leveraging the distinct electronic environments of the pyrazole nitrogens, the

H-

N HMBC
experiment provides an orthogonal, self-validating framework. Implementing this methodology as the primary structural verification step drastically reduces the risk of downstream IP and SAR failures in drug development.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules / KTU.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI / NIH.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. NIH.
  • A robust method for determining 1H–15N long‐range correlations: 15N optimized CIGAR‐HMBC experiments. ResearchGate.

Sources

Comparative Reactivity Guide: Pyrazole-4 vs. Pyrazole-5 Carbohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Pyrazole-4-carbohydrazides versus Pyrazole-5-carbohydrazides . It is designed for medicinal chemists and synthetic organic chemists optimizing heterocycle functionalization.

Executive Summary & Structural Scope

In drug discovery, the pyrazole ring is a privileged scaffold.[1] However, the position of the carbohydrazide substituent (C4 vs. C5) dictates distinct electronic and steric behaviors that drastically alter synthetic reactivity and downstream biological profiles.

Critical Prerequisite: This guide assumes


-substituted pyrazoles  (e.g., 

-phenyl,

-methyl). In

-unsubstituted pyrazoles, positions 3 and 5 are tautomerically equivalent, rendering the distinction null in solution.
FeaturePyrazole-4-CarbohydrazidePyrazole-5-Carbohydrazide
Electronic Character

-Excessive (Enamine-like)

-Deficient (Imine-adjacent)
Nucleophilicity (

)
High (Ring donates

)
Moderate (Inductive withdrawal by

)
Steric Environment Unhindered (Beta to

)
Hindered (Ortho to

)
Primary Utility Rapid Schiff base formation; Nucleophilic scavengerStable precursor for fused systems; Rigid binders

Structural Determinants of Reactivity[3][4]

Electronic Landscape

The reactivity difference stems from the orbital overlap within the heteroaromatic ring.

  • Position 4 (The "Vinylogous Amide"): C4 is the most electron-rich position on the pyrazole ring. It benefits from the resonance donation of the

    
     lone pair. Consequently, a carbohydrazide at C4 receives electron density, making the terminal amino group (
    
    
    
    ) significantly more nucleophilic.
  • Position 5 (The "Imine Neighbor"): C5 is adjacent to the electronegative

    
     and the imine-like 
    
    
    
    . It experiences inductive electron withdrawal.[2][3] This makes the carbonyl carbon more electrophilic (reactive to hydrolysis) but renders the terminal hydrazide nitrogen less nucleophilic compared to the C4 isomer.
Steric Clash at C5

In


-substituted systems (e.g., 1-phenylpyrazole), the C5 position suffers from significant steric strain due to the orthogonality of the 

-substituent. This "ortho-effect" retards intermolecular attacks and can force the carbohydrazide side chain out of planarity, affecting cyclization rates.
Visualization of Electronic/Steric Pressure

The following diagram maps the electronic flow and steric zones influencing the hydrazide moiety.

PyrazoleReactivity cluster_0 Pyrazole-4-Carbohydrazide cluster_1 Pyrazole-5-Carbohydrazide P4 Pyrazole Ring (N1-Substituted) C4 C4 Position (Electron Rich) P4->C4 Resonance (+M) H4 Hydrazide (-CONHNH2) High Nucleophilicity C4->H4 e- Donation Reaction1 Target: Aldehydes H4->Reaction1 Rapid Schiff Base Formation P5 Pyrazole Ring (N1-Substituted) C5 C5 Position (Steric Clash w/ N1) P5->C5 Inductive (-I) H5 Hydrazide (-CONHNH2) Lower Nucleophilicity C5->H5 Steric Block Reaction2 Target: 1,3,4-Oxadiazoles H5->Reaction2 Slow/Harsh Cyclization

Figure 1: Mechanistic flow showing how electronic donation enhances C4 reactivity, while steric/inductive effects hinder C5.

Comparative Experimental Data

The following data summarizes typical reaction outcomes when reacting these isomers with p-chlorobenzaldehyde (Schiff base) and


 (Oxadiazole cyclization).
Reaction TypeParameter4-Carbohydrazide 5-Carbohydrazide Mechanistic Insight
Schiff Base Formation Yield 88 - 95%70 - 82%C4 nucleophilicity drives rapid imine condensation.
(Ethanol, cat.[4][5] AcOH)Time 1 - 2 Hours4 - 6 HoursC5 requires longer heating due to lower

-nucleophilicity.
Oxadiazole Cyclization Yield 80 - 90%60 - 75%Steric bulk at

hinders the ring closure at C5.
(

, KOH, Reflux)
Conditions Mild RefluxVigorous RefluxC5 often requires

(harsh) to force closure.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to workup.

Protocol A: Synthesis of Pyrazole-Hydrazones (Schiff Bases)

Best for: C4 isomers (High efficiency) and C5 isomers (Requires extended time).

Reagents:

  • Pyrazole Carbohydrazide (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Ethanol (Absolute, 10 mL/mmol)

  • Glacial Acetic Acid (cat. 2-3 drops)

Step-by-Step:

  • Dissolution: Suspend the pyrazole carbohydrazide in absolute ethanol. Heat to 50°C until fully dissolved.

    • Checkpoint: If the C5 isomer does not dissolve, add minimal DMF (dimethylformamide) as a co-solvent.

  • Addition: Add the aromatic aldehyde followed immediately by catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (78°C).

    • C4 Isomer: Reflux for 1–2 hours. Precipitate often forms within 30 mins.

    • C5 Isomer: Reflux for 4–6 hours.

  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The hydrazide spot (low

    
    ) must disappear.
    
  • Isolation: Cool to room temperature. Filter the solid precipitate.[6][5] Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/DMF mixtures if necessary.

Protocol B: Cyclization to 1,3,4-Oxadiazoles (The Method)

Required for: C5 isomers to overcome steric hindrance; effective for C4.

Reagents:

  • Pyrazole Carbohydrazide (1.0 equiv)

  • Carboxylic Acid (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (5.0 equiv) - Handle with extreme caution. 
    

Step-by-Step:

  • Setup: In a dry round-bottom flask under Argon, mix the carbohydrazide and the carboxylic acid.

  • Reagent Addition: Add

    
     dropwise at 0°C.
    
  • Cyclization: Heat to reflux (105°C) for 4–8 hours.

    • Checkpoint: The reaction mixture should turn from a suspension to a clear (often yellow/orange) solution.

  • Quenching (Critical): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice with vigorous stirring.

    • Safety: Exothermic hydrolysis of excess

      
       releases HCl gas. Perform in a fume hood.
      
  • Neutralization: Adjust pH to 7–8 using solid

    
     or 10% NaOH solution. The solid oxadiazole will precipitate.
    
  • Isolation: Filter the solid, wash copiously with water, and dry.[5]

Synthetic Workflow Diagram

SyntheticWorkflow cluster_pathway1 Pathway A: Schiff Base Formation cluster_pathway2 Pathway B: Oxadiazole Cyclization Start Starting Material: Pyrazole Carbohydrazide Reagent1 Ar-CHO / EtOH / H+ Start->Reagent1 Reagent2 R-COOH / POCl3 Start->Reagent2 Inter1 Intermediate: Hemi-aminal Reagent1->Inter1 Nucleophilic Attack (C4 >> C5) Product1 Product: Pyrazole-Hydrazone Inter1->Product1 - H2O Inter2 Intermediate: Diacylhydrazide Reagent2->Inter2 Product2 Product: 1,3,4-Oxadiazole Inter2->Product2 Dehydrative Closure (Sterics hinder C5)

Figure 2: Divergent synthetic pathways. Pathway A is kinetically controlled by nucleophilicity (favoring C4), while Pathway B is thermodynamically driven but sterically sensitive.

References

  • Synthesis and biological studies of pyrazole-linked Schiff bases. RSC Advances. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Advances. [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole, Pyrazole Bearing Thienopyrazole Moieties. Current Organic Synthesis. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. [Link]

Sources

elemental analysis standards for nitrogen-rich heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in analytical chemistry, I frequently encounter the same bottleneck in drug discovery and materials science: the elemental analysis (EA) of nitrogen-rich heterocycles. Compounds such as tetrazoles, triazoles, and fused energetic salts are notoriously recalcitrant to standard CHN (Carbon, Hydrogen, Nitrogen) quantification.

To meet the stringent ±0.4% error margin required by premier journals (e.g., Journal of Organic Chemistry), analysts cannot rely on default instrument methods. This guide objectively compares standard Dumas combustion against additive-assisted configurations, providing the mechanistic causality and self-validating protocols necessary to achieve absolute quantitative accuracy.

The Mechanistic Bottleneck: Why Standard Methods Fail

Nitrogen-rich heterocycles present a unique thermodynamic challenge. In a standard automated CHN analyzer based on the 1[1], the sample is flash-combusted in a tin capsule at ~1000°C in an oxygen-enriched environment. For standard organics, this yields complete conversion to CO₂, H₂O, and N₂/NOx. However, highly energetic N-rich compounds fail through three distinct mechanisms:

  • Explosive Deflagration: Rather than burning smoothly, energetic nitrogen-rich molecules undergo rapid deflagration[2]. This localized micro-explosion physically ejects uncombusted sample from the high-temperature oxidation zone before it can fully react.

  • Refractory Char Formation: The incomplete combustion of these heterocycles frequently leads to the formation of highly stable carbon nitrides or graphitic soot. This traps carbon, skewing C% results downward.

  • NOx Overload: The high nitrogen content generates excessive nitrogen oxides (NOx). If the copper reduction column is overwhelmed, NOx species bypass the column and are detected incorrectly by the Thermal Conductivity Detector (TCD), leading to erratic N% quantification[1].

Because traditional wet-chemistry methods like Kjeldahl digestion fundamentally fail to convert N-N and N=N bonds into detectable ammonia (releasing N₂ gas instead), optimizing the Dumas combustion process is non-negotiable.

Comparative Analysis of Combustion Configurations

To overcome deflagration and refractory charring, combustion modifiers (oxygen donors and catalysts) must be intimately mixed with the sample inside the capsule. The two most authoritative additives are Vanadium Pentoxide (V₂O₅) and Tungsten Trioxide (WO₃).

  • V₂O₅ (Vanadium Pentoxide): Melts at ~690°C. It acts as a liquid flux that coats the sample, preventing physical ejection during deflagration while serving as a potent, localized oxygen donor[3].

  • WO₃ (Tungsten Trioxide): Remains solid at higher temperatures but acts as an aggressive catalytic oxygen donor. It is highly effective for samples that form stable, amorphous carbon phases[4].

Table 1: Performance Comparison of CHN Configurations for N-Rich Heterocycles
Analytical ConfigurationCombustion MechanismTypical Carbon RecoveryTypical Nitrogen RecoveryBest Application Profile
Standard Dumas (CuO only) Gaseous O₂ dosing82.0% - 91.5% (Fail)95.0% - 106.0% (Erratic)Standard organics, low-N pharmaceuticals.
V₂O₅-Assisted Dumas Liquid flux + localized O₂ donor99.7% - 100.3% (Pass)99.8% - 100.2% (Pass)Tetrazoles, triazoles, energetic salts[5].
WO₃-Assisted Dumas Solid-state catalytic oxidation99.6% - 100.2% (Pass)99.7% - 100.3% (Pass)Refractory carbon nitrides, MAX phases[4].

(Note: "Pass" indicates compliance with the rigorous ±0.4% absolute error threshold required for publication and patent filing).

Workflow Visualization

EA_Workflow Sample Nitrogen-Rich Heterocycle (Tetrazoles, Triazoles) Combustion Flash Combustion (Tin Capsule, O2, 1000°C+) Sample->Combustion Products Mixed Gases (CO2, H2O, N2, NOx) Combustion->Products Oxidation Add_V2O5 Combustion Aid (V2O5 or WO3) Add_V2O5->Combustion Oxygen Donor / Flux Reduction Reduction Column (Cu, 600-650°C) Products->Reduction Detection TCD Detection (C, H, N Quantification) Reduction->Detection NOx converted to N2

Fig 1. Mechanistic workflow of modified Dumas combustion for N-rich heterocycles.

Self-Validating Experimental Protocol: V₂O₅-Assisted CHN Analysis

As an analytical scientist, you must treat every EA run as a self-validating system. You cannot simply add a catalyst to an unknown compound; the additive itself must be proven inert regarding baseline interference, and the system's calibration must be bracketed to account for NOx-induced column degradation.

Step 1: Reagent Blanking and System Equilibration

  • Action: Run three empty tin capsules, followed by three capsules containing only 2.0 mg of V₂O₅.

  • Causality: V₂O₅ is highly hygroscopic and can absorb atmospheric N₂ and H₂O. Blanking ensures that any trace carbon, hydrogen, or nitrogen introduced by the catalyst is mathematically subtracted from the final sample integration.

Step 2: Sample-to-Additive Ratio Optimization

  • Action: Weigh 1.0 to 1.5 mg of the nitrogen-rich heterocycle into a clean tin capsule using a microbalance (resolution ±0.001 mg). Immediately add 3.0 to 5.0 mg of V₂O₅ directly on top of the sample.

  • Causality: A 1:3 to 1:5 ratio ensures the sample is completely engulfed. When the capsule reaches 690°C, the V₂O₅ melts into a highly oxidizing flux, preventing the sample from violently outgassing and escaping the combustion zone[6].

Step 3: Capsule Sealing (The "Cold Weld")

  • Action: Fold the tin capsule tightly using forceps, pressing out all ambient air. Crimp the edges to form a dense, cold-welded pellet.

  • Causality: Trapped atmospheric air contains 78% N₂, which will cause a massive false-positive in the nitrogen quantification. A tight cold weld also increases the internal pressure during flash combustion, driving the oxidation of refractory carbon to completion.

Step 4: Bracketing with Known Standards

  • Action: Run a known standard (e.g., Sulfanilamide or EDTA) mixed with V₂O₅ every 10 samples.

  • Causality: Nitrogen-rich compounds generate massive amounts of NOx, which rapidly oxidizes and depletes the copper reduction column. Bracketing proves that the copper column is still actively reducing all NOx to N₂. If the standard's N% begins to drift, the run must be halted and the reduction column replaced.

References

  • Title: Analytical Methods - The European Biochar Certificate (EBC)
  • Title: Design, Synthesis, and Characterization of Novel, Nitrogen-Rich Fused Energetic Materials with High Energy, Low Sensitivity, and Thermal Stability Source: ACS Publications URL
  • Title: In-depth analysis of the species and transformations during sol gel-assisted V2PC synthesis Source: UCL Discovery URL
  • Title: Liquid-crystalline metallophthalocyanines containing late first-row transition metals Source: ARKAT USA URL
  • Title: Asymmetric nitrogen-rich energetic materials resulting from the combination of tetrazolyl, dinitromethyl and (1,2,4-oxadiazol-5-yl)
  • Title: Outline of History of Elementary Analysis Development Source: CORE URL

Sources

UV-Vis absorption spectra of pyrazole hydrazone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the optical properties of heterocyclic compounds is essential for modern drug discovery and analytical chemistry. As a Senior Application Scientist, I frequently evaluate novel chromophoric scaffolds, and pyrazole hydrazone derivatives consistently stand out. Their unique structural motif—combining an electron-rich pyrazole ring with a highly conjugative hydrazone linkage (–NH–N=CH–)—creates a versatile "push-pull" electronic system.

This architecture is highly sensitive to microenvironmental changes, making UV-Vis absorption spectroscopy the gold standard for characterizing their tautomerism, solvatochromism, and metal-binding affinities. This guide objectively compares the UV-Vis spectral performance of pyrazole hydrazones against alternative scaffolds, explores the causality behind their spectral shifts, and outlines a self-validating experimental protocol for their characterization.

Structural Basis and Comparative Spectral Performance

The UV-Vis absorption spectra of pyrazole hydrazones are primarily dominated by intense


 transitions of the extended conjugated system and 

transitions originating from the heteroatoms (nitrogen and oxygen). Unlike simple aryl hydrazones, the inclusion of the pyrazole moiety introduces additional tautomeric complexity (azo-hydrazone vs. azo-enol equilibria), which can be precisely driven by solvent polarity and pH[1].

When evaluating these compounds for applications such as colorimetric metal ion sensing or biological intercalation (e.g., binding to CT-DNA or BSA)[2], it is critical to compare their optical properties against standard alternatives.

Table 1: UV-Vis Spectral Comparison of Hydrazone Scaffolds
Compound ClassTypical

(nm)
Molar Absorptivity (

,

)
Solvatochromic BehaviorPrimary Analytical Application
Pyrazole Hydrazones 350 – 450 nm

Strong Positive (Red shift)Metal sensing (Cu²⁺, Au³⁺), DNA binding[2]
Simple Aryl Hydrazones 300 – 380 nm

ModerateGeneral chelation, baseline comparisons
Azo Dyes (Non-hydrazone) 450 – 600 nm

Variable (often negative)Textile dyeing, pH indicators[1]

The Causality of Solvatochromism and Tautomerism

Understanding why a spectrum shifts is as important as measuring the shift itself. Pyrazole hydrazones typically exhibit positive solvatochromism . As solvent polarity increases (e.g., moving from non-polar toluene to highly polar DMSO), the dipole moment of the molecule in its excited state is stabilized to a greater extent than in its ground state. This reduces the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift in the


.

Furthermore, UV-Vis spectra are highly diagnostic of tautomeric equilibria. In acidic or neutral media, the hydrazone tautomer predominates, typically absorbing in the 350–400 nm range. In alkaline media, deprotonation and rearrangement yield the azo tautomer, which extends conjugation and pushes the absorption into the visible region (>450 nm)[1]. When complexed with transition metals like Cu(II) or Au(III), ligand-to-metal charge transfer (LMCT) bands emerge, often with high molar absorptivities (


)[3], enabling highly sensitive colorimetric detection[4].

Experimental Workflow & Logical Relationships

UVVisAnalysis Prep 1. Ligand Preparation (Anhydrous DMSO) Solvent 2a. Solvent Polarity Gradient (Toluene to DMSO) Prep->Solvent Titration 2b. Metal Ion Titration (Cu2+, Au3+) Prep->Titration UVVis 3. UV-Vis Spectral Acquisition (200-800 nm) Solvent->UVVis Titration->UVVis Validation 4. Isosbestic Point Verification UVVis->Validation Analysis1 5a. Tautomeric Equilibrium (Azo vs. Hydrazone) Validation->Analysis1 Solvent Data Analysis2 5b. Binding Stoichiometry (Job's Plot) Validation->Analysis2 Titration Data

Fig 1: Self-validating UV-Vis workflow for analyzing pyrazole hydrazone solvatochromism and binding.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol for UV-Vis spectral acquisition is designed as a self-validating system . Every step includes an internal check to prevent artifacts caused by compound degradation or solvent impurities.

Step 1: Stock Solution Preparation & Stability Verification
  • Procedure: Dissolve the synthesized pyrazole hydrazone in anhydrous, spectroscopic-grade DMSO to a concentration of

    
     M. Sonicate for 5 minutes. Dilute to a working concentration of 
    
    
    
    M.
  • Causality: Hydrazone linkages can undergo rapid hydrolysis in the presence of trace water and acid. Anhydrous DMSO prevents premature degradation while ensuring complete solvation of the hydrophobic pyrazole core.

  • Validation: Record the UV-Vis spectrum immediately (

    
    ) and after 24 hours (
    
    
    
    ). The baseline must remain stable. If a spectral shift occurs, the presence of a strict isosbestic point validates that the transformation is a clean
    
    
    conversion (e.g., tautomerization) rather than random structural decomposition.
Step 2: Solvatochromic Acquisition
  • Procedure: Prepare

    
     M solutions of the compound in a gradient of solvents: Toluene, Chloroform, Ethanol, and DMSO. Record spectra from 200 nm to 800 nm using a quartz cuvette (1 cm path length).
    
  • Causality: Varying the dielectric constant alters the stabilization of the excited state, revealing the push-pull nature of the chromophore.

  • Validation: Plot the absorption maximum (

    
     in 
    
    
    
    ) against the Lippert-Mataga polarity parameter (
    
    
    ). A linear regression with
    
    
    mathematically validates that the spectral shift is driven by general macroscopic solvent polarity rather than specific, anomalous solute-solvent hydrogen bonding.
Step 3: Metal Ion Titration (Binding Affinity)
  • Procedure: To a

    
     M solution of the ligand, titrate increasing aliquots of a metal salt solution (e.g., 
    
    
    
    or
    
    
    ) from 0 to 5.0 equivalents.
  • Causality: Coordination of the metal to the azomethine nitrogen and pyrazole ring alters the

    
    -conjugation, quenching the primary ligand band and generating a new LMCT band at a longer wavelength (e.g., ~490 nm for Au(III))[3].
    
  • Validation: Construct a Job's Plot (Continuous Variation Method) by varying the mole fraction of the ligand and metal while keeping the total concentration constant. A sharp inflection point at a mole fraction of 0.5 definitively validates a 1:1 binding stoichiometry, confirming the structural integrity of the complex.

References

  • Title : Interactions of novel pyrazole ligand and its transition metal complexes with CT-DNA and BSA: A combination of experimental and computational studies. Source : ResearchGate. URL : 2

  • Title : A facile synthesis of some new pyrazolo[1,5-a]pyrimidine heterocyclic disazo dyes and an evaluation of their solvatochromic behaviour. Source : ResearchGate. URL : 1

  • Title : New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Source : PMC. URL : 4

  • Title : salicylaldehyde isonicotinoyl hydrazone: Topics by Science.gov. Source : Science.gov. URL : 3

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-amino-1H-pyrazole-5-carbohydrazide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: Understanding the "Why"

Based on data from analogous compounds, 4-amino-1H-pyrazole-5-carbohydrazide is anticipated to present the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

These hazards are attributed to the chemical's reactivity and its ability to interact with biological tissues. The amino and hydrazide functional groups, while crucial for its intended chemical properties, can also contribute to its irritant and toxic effects. Therefore, a proactive and comprehensive approach to personal protection is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the identified risks. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Weighing and Aliquoting (Powder) Nitrile gloves (double-gloving recommended)Tightly fitting safety goggles with side-shields or a face shieldNIOSH-approved respirator (e.g., N95 or higher) if not handled in a certified chemical fume hoodLab coat, long pants, closed-toe shoes
Solution Preparation and Handling Nitrile glovesTightly fitting safety goggles with side-shieldsNot generally required if handled in a well-ventilated area or fume hoodLab coat, long pants, closed-toe shoes
Running Reactions Nitrile glovesTightly fitting safety goggles with side-shieldsNot generally required if handled in a closed system or fume hoodLab coat, long pants, closed-toe shoes
Waste Disposal Nitrile glovesTightly fitting safety goggles with side-shieldsNot generally required if waste is properly containedLab coat, long pants, closed-toe shoes

Expert Insight: The recommendation for double-gloving when handling the solid form is a field-proven best practice. It provides an additional barrier against fine powders that can easily aerosolize and permeate a single layer of gloves, leading to dermal exposure.

Operational Protocols: From Receipt to Disposal

A systematic workflow is critical for minimizing exposure and preventing accidents.

Receiving and Unpacking
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don appropriate PPE (lab coat, nitrile gloves, and safety glasses) before opening the package in a designated, well-ventilated area, preferably a chemical fume hood.

  • Verify that the container is properly labeled and sealed.

  • Have the supplier's SDS readily available, either in printed form or accessible electronically.

Weighing and Handling of Solids
  • All weighing and handling of the solid compound must be conducted in a certified chemical fume hood to control the inhalation of airborne particles.

  • Use a dedicated set of spatulas and weighing paper.

  • Clean the weighing area and any equipment used with a damp cloth immediately after use to prevent the spread of the powder. Dispose of the cloth as hazardous waste.

  • Avoid creating dust. If the material is a fine powder, consider using a glove box for weighing.

Solution Preparation
  • Prepare solutions in a chemical fume hood.

  • Add the solid slowly to the solvent to avoid splashing.

  • Ensure the container is clearly labeled with the chemical name, concentration, solvent, date, and your initials.

Spill Management: A Proactive Approach

Even with meticulous planning, spills can occur. A well-defined spill response plan is crucial.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard evacuate->assess major_spill Major Spill assess->major_spill Large Volume / High Hazard minor_spill Minor Spill assess->minor_spill Small Volume / Low Hazard emergency_response Contact Emergency Response Team major_spill->emergency_response document Document the Incident emergency_response->document ppe Don Appropriate PPE minor_spill->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable) contain->neutralize cleanup Clean Area with Appropriate Solvent neutralize->cleanup dispose Dispose of Waste in a Labeled, Sealed Container cleanup->dispose dispose->document

Caption: Workflow for handling a chemical spill.

Storage and Disposal: Ensuring Long-Term Safety

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep it away from incompatible substances such as strong oxidizing agents.

  • Consider storing under an inert atmosphere, especially for long-term storage, to prevent potential degradation.[5]

  • Protect from light.[5]

Disposal
  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][6][7] Do not dispose of it down the drain.

First Aid Measures: Immediate and Effective Response

In the event of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][6][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

By adhering to these rigorous safety protocols, you can confidently and safely work with this compound, fostering a secure research environment that enables scientific advancement.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 165915953, 5-(aminomethyl)-1H-pyrazole-4-carbohydrazide dihydrochloride. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.